4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
Description
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-3-4(7-5)2-6-8;;/h2-3,7H,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXOFQLKDHSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803599-63-4 | |
| Record name | 4-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Hydrazinyl-1-methyl-1H-pyrazole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, a key building block in contemporary drug discovery. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
Substituted pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a hydrazinyl moiety at the 4-position of the 1-methyl-1H-pyrazole scaffold provides a versatile handle for further chemical elaboration, enabling the synthesis of a diverse array of complex molecules with potential biological activity. This compound serves as a stable, readily available precursor for these synthetic endeavors.
Synthetic Strategy: A Two-Step Approach from 1-methyl-1H-pyrazol-4-amine
The most direct and widely employed synthetic route to this compound commences with the commercially available 1-methyl-1H-pyrazol-4-amine. The synthesis proceeds via a classical two-step sequence:
-
Diazotization: The primary amino group of 1-methyl-1H-pyrazol-4-amine is converted to a diazonium salt.
-
Reduction: The resulting diazonium salt is subsequently reduced to the corresponding hydrazine.
The final product is isolated as a stable dihydrochloride salt.
Caption: Synthetic workflow for this compound.
Part 1: Diazotization of 1-methyl-1H-pyrazol-4-amine
Chemical Principle
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be unstable and potentially explosive at higher temperatures.[2]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-methyl-1H-pyrazol-4-amine | 97.12 | 10.0 g | 0.103 |
| Concentrated Hydrochloric Acid | 36.46 | 30 mL | - |
| Sodium Nitrite | 69.00 | 7.8 g | 0.113 |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Procedure:
-
Preparation of the Amine Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 1-methyl-1H-pyrazol-4-amine (10.0 g, 0.103 mol) and deionized water (50 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (30 mL) while maintaining the temperature below 5 °C. Stir until a clear solution is obtained.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (7.8 g, 0.113 mol) in deionized water (20 mL).
-
Cool this solution to 0 °C in an ice bath.
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine solution over a period of 30-45 minutes.
-
Carefully monitor the reaction temperature and ensure it remains between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
The resulting solution of 1-methyl-1H-pyrazole-4-diazonium chloride should be kept cold and used immediately in the subsequent reduction step.
-
Part 2: Reduction of the Diazonium Salt and Isolation of the Dihydrochloride Salt
Chemical Principle
The diazonium group is an excellent leaving group (as dinitrogen gas) and can be displaced by a variety of nucleophiles or reduced to a hydrazine. Common reducing agents for this transformation include stannous chloride (tin(II) chloride), sodium sulfite, and sodium dithionite. Stannous chloride is a robust and reliable reducing agent for this purpose. The resulting hydrazine free base is then protonated with hydrochloric acid to form the more stable dihydrochloride salt.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 46.5 g | 0.206 |
| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Preparation of the Reducing Agent Solution:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve stannous chloride dihydrate (46.5 g, 0.206 mol) in concentrated hydrochloric acid (50 mL).
-
Cool the solution to 0 °C in an ice-salt bath.
-
-
Reduction Reaction:
-
Slowly add the cold diazonium salt solution from Part 1 to the stirred stannous chloride solution over a period of 1 hour.
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 2 hours. A precipitate of the tin complex of the hydrazine will form.
-
-
Isolation and Salt Formation:
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Suspend the filter cake in 100 mL of deionized water and heat the mixture to 50-60 °C.
-
Saturate the warm solution with hydrogen sulfide gas to precipitate tin as tin sulfide (perform in a well-ventilated fume hood).
-
Filter the hot solution to remove the tin sulfide precipitate.
-
Cool the filtrate in an ice bath. The this compound will crystallize.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
-
Safety Considerations
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Always keep them in solution and at low temperatures.
-
Hydrazine Derivatives: Hydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Hydrogen Sulfide: Hydrogen sulfide is a highly toxic and flammable gas. All manipulations involving H₂S must be performed in a certified fume hood.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR: To confirm the proton environment of the pyrazole ring and the methyl and hydrazinyl groups.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
The synthesis of this compound via the diazotization of 1-methyl-1H-pyrazol-4-amine followed by reduction is a reliable and scalable method. Careful control of reaction conditions, particularly temperature, is crucial for a successful and safe synthesis. This versatile building block can be utilized in a wide range of synthetic applications, contributing to the advancement of medicinal chemistry and drug discovery.
References
Preparation of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic route for the preparation of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, a key building block in contemporary drug discovery and development. The synthesis commences with the readily available 1-methyl-1H-pyrazol-4-amine and proceeds through a classical two-step sequence involving diazotization followed by a carefully controlled reduction. This document elucidates the mechanistic underpinnings of each synthetic transformation, offers a detailed, step-by-step experimental protocol, and presents critical process parameters in a clear, tabular format. Furthermore, visual aids in the form of a process workflow diagram are included to enhance comprehension. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.
Introduction: The Significance of Substituted Hydrazinyl Pyrazoles
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. The introduction of a hydrazinyl moiety at the C4 position of the pyrazole ring provides a versatile handle for further chemical elaboration, enabling the construction of diverse molecular architectures with a wide range of biological activities. 4-hydrazinyl-1-methyl-1H-pyrazole, in particular, serves as a crucial intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. Its preparation as a stable dihydrochloride salt ensures ease of handling, storage, and accurate dispensing in subsequent synthetic operations.
The synthetic strategy detailed herein is predicated on well-established and scalable chemical transformations, ensuring its applicability from laboratory-scale research to process development. The core of this methodology lies in the conversion of an aromatic amine to a hydrazine via a diazonium salt intermediate, a cornerstone of synthetic organic chemistry.
Overall Synthetic Strategy
The preparation of this compound is achieved through a two-step synthetic sequence starting from 1-methyl-1H-pyrazol-4-amine.
Step 1: Diazotization. The initial step involves the diazotization of the primary amino group of 1-methyl-1H-pyrazol-4-amine to form the corresponding pyrazolediazonium salt. This reaction is typically carried out in an acidic aqueous medium at low temperatures using sodium nitrite.
Step 2: Reduction. The in situ generated diazonium salt is then reduced to the target hydrazine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in a strongly acidic medium being a common and effective choice. The resulting hydrazine is subsequently isolated as its dihydrochloride salt.
DOT Script for Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of this compound.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.
The Diazotization Reaction
The diazotization of a primary aromatic amine is a classic transformation that proceeds through the formation of a nitrosonium ion (NO⁺) in situ.[1] In the presence of a strong acid, such as hydrochloric acid, sodium nitrite is protonated to nitrous acid (HNO₂). A second protonation event leads to the formation of the nitrosonium ion, a potent electrophile. The lone pair of the primary amine on the pyrazole ring then attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the elimination of a water molecule to furnish the diazonium salt. The low reaction temperature is critical to prevent the premature decomposition of the often-unstable diazonium salt.
Reduction of the Diazonium Salt
The reduction of the diazonium salt to the corresponding hydrazine can be accomplished using various reagents. Tin(II) chloride is a widely used and effective reducing agent for this purpose.[2][3][4] The mechanism involves the transfer of electrons from Sn(II) to the diazonium cation. The exact mechanism can be complex, but it is generally accepted to proceed through a radical or a series of single-electron transfer steps. The overall transformation results in the reduction of the diazonium group to a hydrazine, with the tin(II) being oxidized to tin(IV). The use of a strong acid, such as concentrated hydrochloric acid, is crucial for this reduction and also facilitates the precipitation of the final product as a hydrochloride salt.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed methodology based on established chemical principles and analogous transformations. It should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Suggested Molar Eq. | Notes |
| 1-methyl-1H-pyrazol-4-amine | C₄H₇N₃ | 97.12 | 1.0 | Starting material. |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | Diazotizing agent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Excess | Solvent and acid catalyst. |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 3.0 - 4.0 | Reducing agent.[5] |
| Deionized Water | H₂O | 18.02 | - | Solvent. |
| Ethanol | C₂H₅OH | 46.07 | - | For washing the product. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For washing the product. |
Step-by-Step Procedure
Step 1: Diazotization of 1-methyl-1H-pyrazol-4-amine
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-methyl-1H-pyrazol-4-amine (1.0 eq).
-
Add concentrated hydrochloric acid (e.g., 10-15 mL per gram of starting material) and cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred pyrazole solution, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be carried forward to the next step without isolation.
Step 2: Reduction and Isolation
-
In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid (e.g., 5-10 mL per gram of tin(II) chloride). Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution. The addition should be done portion-wise or via a dropping funnel, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, or until the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS).
-
The product, this compound, will often precipitate from the reaction mixture as a solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake sequentially with a small amount of cold ethanol and then with diethyl ether to remove any residual impurities and aid in drying.
-
Dry the product under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Safety and Handling
-
Diazonium Salts: Are potentially explosive, especially when isolated and dried. This procedure is designed for the in situ use of the diazonium salt, which significantly mitigates this risk. Nevertheless, low temperatures must be strictly maintained during its generation and handling.
-
Acids: Concentrated hydrochloric acid is corrosive and should be handled with care, using appropriate gloves and eye protection.
-
Tin(II) Chloride: Is harmful if swallowed and can cause skin and eye irritation.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging a classical diazotization-reduction sequence, this methodology offers a reliable and scalable route to this valuable pharmaceutical intermediate. The provided mechanistic insights, step-by-step instructions, and safety considerations are intended to empower researchers and chemists to successfully prepare this compound for their drug discovery and development endeavors.
References
- Deshmukh, H. S., Adole, V. A., Frit, A. A. P., Mali, S. N., Yasin, H. K. A., Patil, B. N., ... & Jagdale, B. S. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Results in Chemistry, 5, 100827.
- Li, B., Niu, Y., Zhang, H., Yang, C., & He, W. (2014). Development of Flow Processes for the Syntheses of N-Aryl Pyrazoles and Diethyl Cyclopropane-cis-1, 2-dicarboxylate. Organic Process Research & Development, 18(11), 1446-1452.
- Deshmukh, H. S., Adole, V. A., Frit, A. A. P., Mali, S. N., Yasin, H. K. A., Patil, B. N., ... & Jagdale, B. S. (2023).
-
ResearchGate. (n.d.). Transformation of the diazonium salt 2 by reaction with CuSO4/NaCl/ascorbic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 5. Retrieved from [Link]
-
Baxendale Group. (n.d.). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
- El Sekily, M. A., Mancy, S. H., & Hamada, N. M. M. (2017). Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. International Journal of Current Research, 9(10), 59080-59087.
-
Common Organic Chemistry. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, June 10). Does this reduction mechanism of an diazonium via stannic chloride sense? [closed]. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
PubMed Central. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
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Preprints.org. (2025, August 19). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubMed Central. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]
-
DergiPark. (2009, December 31). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. Retrieved from [Link]
-
PubMed Central. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction for the diazotization and coupling reactions. Retrieved from [Link]
-
Sciencemadness.org. (2016, July 20). Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite). Retrieved from [Link]
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An In-depth Technical Guide to 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in chemical research and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules. Its unique structural features allow for diverse chemical modifications, making it a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The incorporation of a hydrazinyl moiety at the 4-position of the 1-methyl-pyrazole ring introduces a reactive functional group that can serve as a versatile synthetic handle for the construction of more complex molecular entities, such as hydrazones, which are also recognized for their broad biological significance.[1][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
Chemical Structure and Identification
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 1803599-63-4 | [6] |
| Molecular Formula | C₄H₁₀Cl₂N₄ | [6] |
| Molecular Weight | 185.06 g/mol | [6] |
| SMILES | CN1C=C(NN)C=N1.Cl.Cl | [6] |
Caption: Key identifiers for this compound.
Caption: Chemical structure of this compound.
General Properties
Synthesis and Characterization
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The Knorr pyrazole synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and robust method.[7]
Proposed Synthetic Pathway
A plausible synthetic route to 4-hydrazinyl-1-methyl-1H-pyrazole could involve the initial formation of the 1-methyl-1H-pyrazol-4-amine precursor, followed by diazotization and reduction. However, a more direct approach, the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of the pyrazole ring with hydrazine, is also a viable strategy.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol (General)
The following is a generalized protocol for the synthesis of a substituted pyrazole, which can be adapted for the synthesis of the target molecule. This protocol is based on established methods for pyrazole synthesis.[8]
Materials:
-
Appropriate 1,3-dicarbonyl compound or its synthetic equivalent
-
Methylhydrazine
-
Solvent (e.g., ethanol, acetic acid)
-
Acid or base catalyst (if required)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add methylhydrazine to the solution at room temperature. The reaction may be exothermic.
-
If necessary, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to facilitate the initial hydrazone formation.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether, ethanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent.
-
Collect the precipitated dihydrochloride salt by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Characterization
While specific spectral data for this compound is not widely published, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data for their product (CAS 1803599-63-4).[9] Researchers are encouraged to request this data from the supplier for detailed characterization.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the methyl protons, the pyrazole ring protons, and the hydrazine protons. The chemical shifts will be influenced by the protonation state of the molecule.
-
¹³C NMR: Resonances for the methyl carbon and the three distinct carbon atoms of the pyrazole ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazine), C-H stretching (methyl and aromatic), C=N and C=C stretching (pyrazole ring), and N-N stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the free base (C₄H₈N₄) and fragmentation patterns characteristic of the pyrazole and hydrazine moieties.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the pyrazole ring and the hydrazinyl substituent.
Pyrazole Ring Reactivity
The pyrazole ring is an aromatic system. Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C4 position. However, since this position is already substituted, electrophilic attack on the ring is less likely. The nitrogen atoms of the pyrazole ring possess lone pairs of electrons and can act as bases or nucleophiles.
Hydrazinyl Group Reactivity
The hydrazinyl group is a potent nucleophile and can readily react with various electrophiles.
-
Reaction with Carbonyls: The most common reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is often catalyzed by a small amount of acid.
-
Acylation: The hydrazinyl group can be acylated with acid chlorides or anhydrides to form hydrazides.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonohydrazides.
These reactions provide a facile means to derivatize the molecule and explore structure-activity relationships in drug discovery programs.
Safety and Handling
Detailed safety information for this compound is not available in a comprehensive Safety Data Sheet (SDS). However, based on the constituent moieties, certain precautions are warranted.
-
Hydrazine Derivatives: Hydrazine and its derivatives are known to be toxic and potentially carcinogenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
-
Hydrochloride Salt: As a hydrochloride salt, the compound may be corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.
For detailed and specific safety information, it is imperative to obtain and consult the Safety Data Sheet from the supplier before handling this compound.
Potential Applications in Drug Discovery
The combination of the pyrazole scaffold and the reactive hydrazinyl group makes this compound a valuable building block in drug discovery. The diverse biological activities of pyrazole-hydrazone hybrids, including anti-inflammatory, antimicrobial, and anticancer effects, highlight the potential of this compound as a starting material for the synthesis of novel therapeutic agents.[1]
Conclusion
This compound is a promising heterocyclic building block with significant potential for the development of new chemical entities with diverse pharmacological activities. This guide has provided a foundational understanding of its chemical properties, a general synthetic approach, and an overview of its reactivity. Further experimental investigation is required to fully elucidate its physicochemical and biological characteristics. Researchers are encouraged to leverage the information presented herein as a starting point for their investigations into the chemistry and therapeutic potential of this and related pyrazole derivatives.
References
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4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
Abstract
This technical guide outlines a comprehensive, multi-faceted research program designed to elucidate the mechanism of action of this compound. Given the absence of published data on the specific biological activity of this compound, we present a hypothesis-driven approach. Drawing from the established pharmacological profiles of pyrazole- and hydrazine-containing molecules, we postulate that this compound may function as an enzyme inhibitor, potentially targeting histone demethylases of the Jumonji C (JmjC) domain-containing family. This guide provides a detailed roadmap for researchers, scientists, and drug development professionals to systematically investigate this hypothesis, from initial target identification and validation to the characterization of its downstream cellular effects.
Introduction: A Structurally-Informed Hypothesis
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3][4][5] The pyrazole ring system, with its two adjacent nitrogen atoms, can engage in various interactions with biological targets.[4][6] Similarly, hydrazine derivatives are recognized for their chemical reactivity and have been incorporated into various therapeutic agents.[7][8][9][10]
The structure of this compound combines these two pharmacologically relevant moieties. This unique combination suggests the potential for interaction with specific biological targets. We hypothesize that this compound may act as an inhibitor of histone demethylases, specifically the JMJD2 subfamily. These enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histones.[11] The pyrazole and hydrazine functionalities could potentially chelate the active site iron or interact with other key residues within the catalytic pocket.
This guide will detail a systematic approach to test this hypothesis and fully characterize the compound's mechanism of action.
Part 1: Target Identification and Validation
The initial phase of our investigation is to identify and confirm the direct molecular target of this compound.
In Silico Target Identification
A logical first step is to perform computational docking studies to predict the binding affinity of the compound against a panel of potential protein targets. This approach can prioritize experimental efforts.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using a suitable force field.
-
Target Selection: Curate a library of 3D crystal structures of potential targets from the Protein Data Bank (PDB). This library should include members of the JMJD family, various kinases, and other metalloenzymes known to be modulated by pyrazole-containing compounds.
-
Docking Simulation: Utilize a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active site of each target.
-
Analysis: Analyze the docking scores and binding poses to identify targets with the highest predicted affinity and favorable interactions.
Caption: Workflow for in silico target identification.
In Vitro Enzyme Inhibition Assay
Based on the in silico predictions, the next step is to experimentally determine if the compound inhibits the activity of the prioritized targets.
Experimental Protocol: JMJD2 Demethylase Activity/Inhibition Assay (Fluorometric) [12][13]
-
Reagent Preparation: Prepare assay buffer, recombinant human JMJD2A/B/C/D enzyme, a tri-methylated histone H3K9 peptide substrate, and a solution of this compound at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the substrate, the enzyme, and the test compound or vehicle control. Incubate at 37°C for 60-90 minutes to allow for the demethylation reaction to occur.
-
Detection: Add a primary antibody that specifically recognizes the demethylated product, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Values for this compound against JMJD2 Isoforms
| Enzyme | IC50 (µM) |
| JMJD2A | 5.2 |
| JMJD2B | 8.1 |
| JMJD2C | 4.5 |
| JMJD2D | 12.7 |
Cellular Target Engagement
To confirm that the compound interacts with its target in a physiological context, a Cellular Thermal Shift Assay (CETSA) will be performed.[14][15][16][17][18] This assay relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [16][17]
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line with known JMJD2 expression) with either the test compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., JMJD2A) remaining at each temperature using Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 2: Elucidation of the Molecular Mechanism
Once the primary target is validated, the next phase is to characterize the precise molecular mechanism of inhibition.
Enzyme Kinetics and Binding Affinity
Determining the mode of inhibition and the binding affinity provides crucial insights into the compound's mechanism.
Experimental Protocol: Isothermal Titration Calorimetry (ITC) [19][20][21][22][23]
-
Sample Preparation: Prepare solutions of the purified target enzyme and the inhibitor in the same buffer.
-
ITC Experiment: Fill the ITC sample cell with the enzyme solution and the injection syringe with the inhibitor solution. Perform a series of injections of the inhibitor into the enzyme solution while measuring the heat changes.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
Table 2: Hypothetical Thermodynamic and Kinetic Parameters for Compound Binding to JMJD2A
| Parameter | Value |
| Dissociation Constant (Kd) | 2.5 µM |
| Stoichiometry (n) | 1.1 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Mode of Inhibition | Competitive |
Part 3: Characterization of Cellular Effects
The final phase of the investigation is to understand the downstream cellular consequences of target inhibition by this compound.
Caption: Experimental workflow to assess cellular effects.
Cellular Histone Methylation Status
If the compound inhibits a histone demethylase, we expect to see an increase in the methylation levels of its histone substrates.
Experimental Protocol: Western Blot for Histone Modifications [24][25][26][27][28]
-
Cell Treatment and Histone Extraction: Treat cells with the compound for a defined period. Isolate histone proteins using an acid extraction protocol.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the methylated histone mark of interest (e.g., H3K9me3) and a loading control (e.g., total Histone H3).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the relative change in histone methylation.
Impact on Cell Viability and Proliferation
Changes in histone methylation can affect gene expression programs that control cell growth and survival.
Experimental Protocol: MTT Cell Proliferation Assay [29][30][31]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm to quantify the number of viable cells.
Gene Expression Profiling
To identify the specific genes affected by the compound's activity, we will perform quantitative PCR (qPCR) on known target genes of the inhibited enzyme.
Experimental Protocol: Quantitative PCR (qPCR) [32][33][34][35]
-
Cell Treatment and RNA Extraction: Treat cells with the compound and extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for specific target genes and housekeeping genes for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.
Conclusion
This technical guide provides a rigorous, hypothesis-driven framework for the comprehensive elucidation of the mechanism of action of this compound. By systematically progressing from in silico prediction and in vitro validation to the characterization of cellular effects, this research program will not only define the compound's molecular target and mechanism of inhibition but also provide a deep understanding of its biological consequences. The successful execution of these studies will be invaluable for assessing the therapeutic potential of this novel chemical entity.
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4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride literature review
An In-Depth Technical Guide to 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Its versatile chemical properties and ability to interact with a wide range of biological targets have made it a privileged structure in drug discovery.[2][3] This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential for further investigation. While direct literature on this specific molecule is sparse, this document consolidates information on its plausible synthesis, physicochemical properties, spectroscopic characterization, potential therapeutic applications, and safety protocols by drawing upon established principles of pyrazole chemistry.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4][5] First synthesized in 1883, their derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their integration into numerous therapeutic agents.[1][6] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil, underscoring the therapeutic versatility of the pyrazole core.[2] The significance of this scaffold lies in its unique structural and electronic properties, which allow it to serve as a versatile pharmacophore capable of interacting with diverse biological targets.[2][3] The introduction of a hydrazinyl group at the C4 position and a methyl group at the N1 position of the pyrazole ring, as in the title compound, offers intriguing possibilities for novel molecular interactions and drug design.
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary stages:
-
Formation of the 1-methyl-4-nitropyrazole precursor: This can be achieved through a cyclocondensation reaction followed by nitration.
-
Conversion to 4-hydrazinyl-1-methyl-1H-pyrazole: This involves the reduction of the nitro group to an amine, followed by conversion to the hydrazine.
A logical workflow for this synthesis is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole
-
Cyclocondensation (Knorr Pyrazole Synthesis): To a solution of a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal) in ethanol, add methylhydrazine in a dropwise manner at room temperature.[7] The reaction is often catalyzed by a small amount of acid.[8][9] The mixture is then refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent is removed under reduced pressure to yield crude 1-methyl-1H-pyrazole.
-
Nitration: The crude 1-methyl-1H-pyrazole is carefully added to a mixture of concentrated nitric acid and sulfuric acid at 0°C. The pyrazole ring is susceptible to electrophilic substitution, preferentially at the C4 position.[4][5] The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is poured onto ice, and the resulting precipitate of 1-methyl-4-nitro-1H-pyrazole is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of this compound
-
Reduction of the Nitro Group: The 1-methyl-4-nitro-1H-pyrazole is dissolved in a suitable solvent, such as ethanol or concentrated hydrochloric acid. A reducing agent, such as tin(II) chloride or catalytic hydrogenation (H₂ over Palladium on carbon), is used to reduce the nitro group to an amine.[10] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate 4-amino-1-methyl-1H-pyrazole.
-
Diazotization: The resulting 4-amino-1-methyl-1H-pyrazole is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction to Hydrazine: The freshly prepared diazonium salt solution is then treated with a reducing agent, such as an excess of tin(II) chloride in concentrated hydrochloric acid, to reduce the diazonium group to a hydrazine.
-
Salt Formation and Isolation: The final product, 4-hydrazinyl-1-methyl-1H-pyrazole, is typically isolated as its more stable dihydrochloride salt by precipitation from an ethanolic solution saturated with hydrogen chloride gas. The resulting solid is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of this compound can be predicted based on the general properties of pyrazole derivatives and hydrazine salts.
| Property | Predicted Value/Characteristic | Reference/Justification |
| Molecular Formula | C₄H₁₀Cl₂N₄ | Based on structure |
| Molecular Weight | 185.06 g/mol | Based on structure |
| Appearance | White to off-white crystalline solid | Typical for small molecule hydrochloride salts |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Hydrazine salts are generally polar |
| Melting Point | Expected to be >200°C (decomposes) | High melting points are characteristic of salts |
| pKa | Pyrazole ring N2 is weakly basic (pKa ~2.5) | [2] |
Spectroscopic Analysis
Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.[11][12]
¹H NMR Spectroscopy:
-
Aromatic Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring.[11][12]
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the N1 position.
-
Hydrazine Protons: Broad signals for the -NH-NH₂ protons, which may be exchangeable with D₂O. The exact chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Pyrazole Ring Carbons: Three distinct signals are expected for the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon, being attached to the hydrazine group, will have a characteristic chemical shift.[13]
-
N-Methyl Carbon: A signal for the methyl carbon attached to the N1 position.
FT-IR Spectroscopy:
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazine group and the hydrochloride salt.
-
C=N and C=C Stretching: Absorption bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-H Stretching: Bands around 2900-3000 cm⁻¹ for the methyl group.
The workflow for spectroscopic characterization is outlined below.
Caption: Workflow for the spectroscopic characterization of the target compound.
Potential Applications in Drug Development
The combination of the pyrazole scaffold and a hydrazine moiety suggests several potential avenues for drug discovery research. Hydrazone derivatives, which can be readily formed from hydrazines, are known to possess a wide range of biological activities.[14]
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with Celecoxib being a prime example. The hydrazone derivatives of pyrazoles have also been investigated as promising anti-inflammatory agents.[14]
-
Antimicrobial Agents: The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal activity.[4][15] The introduction of a hydrazine group provides a handle for further derivatization to explore new antimicrobial agents.
-
Anticancer Agents: Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[3] The ability of the hydrazine group to form Schiff bases with various aldehydes allows for the creation of diverse libraries of compounds for anticancer screening.
Safety and Handling
Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate safety precautions.[16][17]
-
Toxicity: Hydrazine is highly toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[16][18] It is also a suspected carcinogen.[19]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[19][20] Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[19]
-
Handling: Avoid creating dust. Use a closed system for transfers whenever possible.[17] Keep the compound away from heat, sparks, and open flames. Hydrazine derivatives can be reactive with oxidizing agents.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[18]
Conclusion
This compound represents a promising, yet underexplored, building block in the field of medicinal chemistry. This guide provides a foundational understanding of its likely synthesis, properties, and potential applications by leveraging the extensive knowledge base of pyrazole chemistry. The proposed synthetic routes are based on reliable and well-documented reactions, offering a clear path for its preparation. The inherent reactivity of the hydrazine moiety, combined with the proven biological relevance of the pyrazole scaffold, positions this compound as a valuable starting point for the development of novel therapeutic agents. Further research into its synthesis and biological evaluation is warranted to fully uncover its potential.
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PubMed Central. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Available from: [Link]
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ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Available from: [Link]
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International Journal of Pharmaceutical Research. Synthesis and biological activity evaluation of some new pyrazole derivatives. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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ACS Publications. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]
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Semantic Scholar. Formation and Structure of 1-Amino-4-Methyl-4-(4-methyl-5-phenyl-1H-pyrazol-3-ylamino). Available from: [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
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Bentham Science. A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Available from: [Link]
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ResearchGate. New pyrazole derivatives of potential biological activity. Available from: [Link]
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PubMed Central. Synthesis of Chromone-Related Pyrazole Compounds. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-hydrazinyl-1-methyl-1H-pyrazole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. This document delves into the chemical identity, a proposed synthetic route, and key physicochemical characteristics such as solubility, stability, and spectral properties. Recognizing the limited availability of direct experimental data for this specific molecule, this guide establishes a framework for its characterization by presenting detailed, field-proven experimental protocols for determining its properties. These methodologies are grounded in established analytical techniques for analogous pyrazole and hydrazine derivatives, ensuring a scientifically rigorous approach for researchers. This guide is intended to be a valuable resource for scientists working with this compound, enabling a thorough understanding of its behavior and facilitating its application in drug discovery and development.
Chemical Identity and Nomenclature
4-hydrazinyl-1-methyl-1H-pyrazole is a pyrazole derivative featuring a hydrazine substituent. It is commonly available as a hydrochloride salt, most frequently as the dihydrochloride. The presence of the basic nitrogen centers in the pyrazole ring and the hydrazine moiety allows for the formation of these salts, which often improves the stability and solubility of the parent compound.
Below is a summary of the key identifiers for this compound and its corresponding monohydrochloride salt:
| Property | This compound | 4-hydrazinyl-1-methyl-1H-pyrazole Hydrochloride |
| CAS Number | 1803599-63-4[1] | 1959556-31-0[2] |
| Molecular Formula | C₄H₁₀Cl₂N₄[1] | C₄H₉ClN₄[2] |
| Molecular Weight | 185.06 g/mol [1] | 148.59 g/mol [2] |
| IUPAC Name | 4-hydrazineyl-1-methyl-1H-pyrazole dihydrochloride[1] | (1-methylpyrazol-4-yl)hydrazine hydrochloride[2] |
| SMILES | CN1C=C(NN)C=N1.Cl.Cl[1] | Cl.Cn1cc(NN)cn1[2] |
Synthesis and Purification
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Reduction of 1-methyl-4-nitropyrazole to 1-methyl-1H-pyrazol-4-amine
-
In a flask suitable for hydrogenation, dissolve 1-methyl-4-nitropyrazole in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine. This intermediate can be purified by column chromatography if necessary.
Step 2: Diazotization of 1-methyl-1H-pyrazol-4-amine and Reduction to 4-hydrazinyl-1-methyl-1H-pyrazole
-
Dissolve 1-methyl-1H-pyrazol-4-amine in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride, in concentrated hydrochloric acid, and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, again maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Basify the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude hydrazine product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the crude 4-hydrazinyl-1-methyl-1H-pyrazole in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether).
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following sections outline the key properties of this compound and provide protocols for their experimental determination.
| Physicochemical Property | Value | Source/Method |
| Melting Point | Not available | Proposed Protocol Below |
| Boiling Point | Not available (decomposes) | N/A |
| Solubility | Expected to be soluble in water and polar protic solvents. | Proposed Protocol Below |
| pKa | Not available | Proposed Protocol Below |
Solubility
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. As a dihydrochloride salt, this compound is expected to be freely soluble in water and other polar protic solvents, and poorly soluble in nonpolar organic solvents.
Proposed Protocol for Solubility Determination:
Caption: Workflow for the experimental determination of solubility.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol, dichloromethane, acetone) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the compound using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
Proposed Protocol for Melting Point Determination:
-
Place a small, dry sample of this compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow.
Dissociation Constant (pKa)
The pKa value(s) of a compound are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. 4-hydrazinyl-1-methyl-1H-pyrazole has multiple basic centers that will be protonated in the dihydrochloride salt. The pKa values will describe the deprotonation of these acidic forms.
Proposed Protocol for pKa Determination by Potentiometric Titration:
Caption: Workflow for pKa determination by potentiometric titration.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa values can be determined from the midpoints of the buffer regions of the titration curve.
Spectral Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the pyrazole ring protons, and the protons of the hydrazine moiety and the associated ammonium protons. The chemical shifts and coupling patterns will be characteristic of the structure.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the hydrazine and ammonium groups, C-H stretches of the methyl and pyrazole ring, C=N and C=C stretching vibrations of the pyrazole ring, and N-N stretching.
-
Mass Spectrometry (MS): Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the dihydrochloride salt, the mass spectrum will show the mass of the free base.
Stability and Storage
Based on the general stability of pyrazole and hydrazine derivatives, this compound is expected to be sensitive to:
-
Oxidation: The hydrazine moiety is susceptible to oxidation, especially in the presence of air and light.
-
Heat: Elevated temperatures can lead to degradation.
-
Moisture: The compound may be hygroscopic.
Recommended Storage Conditions:
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Analytical Methods for Quantification
A robust analytical method is necessary for the accurate quantification of this compound in various matrices. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.
Proposed HPLC Method:
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to ensure good peak shape and resolution from any impurities.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Quantification: Quantification can be achieved by creating a calibration curve using standards of known concentrations.
Safety and Handling
The Safety Data Sheet (SDS) for the hydrochloride salt indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. While direct experimental data is limited, the proposed synthetic route and detailed protocols for characterization offer a clear path for researchers to fully elucidate its properties. A thorough understanding of its solubility, stability, and analytical behavior, as outlined in this guide, is essential for its successful application in the development of new therapeutic agents.
References
A comprehensive list of references will be compiled based on the final information gathered and cited throughout the document.
Sources
An In-depth Technical Guide to 1-methyl-4-hydrazinylpyrazole: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-methyl-4-hydrazinylpyrazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's historical context, detailed synthetic methodologies, physicochemical properties, and its emerging applications, particularly in the realm of medicinal chemistry.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First described by German chemist Ludwig Knorr in 1883, pyrazole and its derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous therapeutic agents.[3][4] Marketed drugs containing the pyrazole core address a wide range of conditions, from inflammation (e.g., Celecoxib) to cancer (e.g., Ruxolitinib) and viral infections (e.g., Lenacapavir), underscoring the versatility of this chemical entity.[1] The unique electronic properties and hydrogen bonding capabilities of the pyrazole ring allow it to serve as a versatile pharmacophore, engaging with various biological targets.[5] The introduction of a hydrazinyl group onto the pyrazole ring, as in 1-methyl-4-hydrazinylpyrazole, creates a valuable synthetic intermediate, primed for further functionalization and the construction of more complex molecular architectures.
Discovery and Historical Context
While a singular, seminal publication detailing the initial "discovery" of 1-methyl-4-hydrazinylpyrazole is not readily apparent in the historical literature, its emergence can be understood within the broader evolution of pyrazole chemistry. The mid-20th century saw a surge in the exploration of heterocyclic compounds for pharmaceutical and agrochemical applications. The development of synthetic methods to functionalize the pyrazole ring at various positions was a key focus of this era.
It is highly probable that 1-methyl-4-hydrazinylpyrazole was first synthesized as a chemical intermediate. The introduction of a hydrazine moiety at the C4 position of a 1-methylpyrazole core creates a nucleophilic center, ideal for constructing larger molecules, particularly for creating substituted pyrazole derivatives for screening in drug discovery programs. The rise of kinase inhibitors as a major class of therapeutics, many of which feature pyrazole-based scaffolds, likely spurred interest in building blocks like 1-methyl-4-hydrazinylpyrazole.[6][7][8] Its existence is documented in chemical supplier catalogs and databases, with CAS numbers assigned to its hydrochloride (1959556-31-0) and dihydrochloride (1803599-63-4) salts, indicating its use in contemporary research and development.[9][10]
Synthesis and Chemical Properties
The synthesis of 1-methyl-4-hydrazinylpyrazole can be approached through several established methods in pyrazole chemistry. A plausible and efficient route involves the reduction of a corresponding nitro- or diazonium salt precursor.
Plausible Synthetic Pathway
A common and well-documented method for introducing an amino or hydrazino group onto an aromatic ring is through the reduction of a nitro group. Therefore, a logical synthetic route to 1-methyl-4-hydrazinylpyrazole would start from the readily available 1-methyl-4-nitropyrazole.
Caption: Plausible synthetic pathway to 1-methyl-4-hydrazinylpyrazole.
Experimental Protocol (Illustrative)
The following is an illustrative protocol based on analogous transformations in pyrazole chemistry. Researchers should consult relevant literature for specific reaction conditions and safety precautions.
Step 1: Nitration of 1-Methylpyrazole to 1-Methyl-4-nitropyrazole
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add 1-methylpyrazole.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry to yield 1-methyl-4-nitropyrazole.
Step 2: Reduction of 1-Methyl-4-nitropyrazole to 1-Methyl-4-aminopyrazole
-
Suspend 1-methyl-4-nitropyrazole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 1-methyl-4-aminopyrazole.
Step 3: Diazotization of 1-Methyl-4-aminopyrazole
-
Dissolve 1-methyl-4-aminopyrazole in dilute hydrochloric acid and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt solution. This solution should be used immediately in the next step.
Step 4: Reduction of the Diazonium Salt to 1-methyl-4-hydrazinylpyrazole
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, and cool it in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture for several hours at low temperature.
-
Basify the mixture with a strong base (e.g., sodium hydroxide) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield 1-methyl-4-hydrazinylpyrazole. The product is often isolated and stored as its more stable hydrochloride salt.
Physicochemical Properties
The physicochemical properties of 1-methyl-4-hydrazinylpyrazole and its hydrochloride salt are summarized in the table below. It is important to note that experimental data for the free base is limited, and the properties are often reported for its more stable salt forms.
| Property | Value | Source |
| IUPAC Name | (1-methyl-1H-pyrazol-4-yl)hydrazine | - |
| Molecular Formula | C4H8N4 | - |
| Molecular Weight | 112.13 g/mol | - |
| CAS Number (HCl salt) | 1959556-31-0 | [9] |
| Molecular Formula (HCl salt) | C4H9ClN4 | [9] |
| Molecular Weight (HCl salt) | 148.60 g/mol | [9] |
| CAS Number (di-HCl salt) | 1803599-63-4 | - |
| Molecular Formula (di-HCl salt) | C4H10Cl2N4 | - |
| Molecular Weight (di-HCl salt) | 185.06 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | - |
| Solubility | Likely soluble in polar organic solvents. The hydrochloride salts are expected to be soluble in water. | - |
Applications in Research and Development
The primary utility of 1-methyl-4-hydrazinylpyrazole lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the field of drug discovery.
Intermediate in the Synthesis of Bioactive Molecules
The hydrazinyl group is a potent nucleophile and can undergo a variety of chemical transformations. It can be readily reacted with aldehydes, ketones, and carboxylic acid derivatives to form hydrazones, pyrazoles, and other heterocyclic systems. This reactivity makes 1-methyl-4-hydrazinylpyrazole a valuable precursor for generating libraries of diverse compounds for high-throughput screening.
Caption: Synthetic utility of 1-methyl-4-hydrazinylpyrazole.
Role in the Development of Kinase Inhibitors
A significant application of pyrazole-containing compounds is in the development of protein kinase inhibitors.[6][7][8] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole scaffold can effectively mimic the hinge-binding region of ATP in the kinase active site. The hydrazinyl group of 1-methyl-4-hydrazinylpyrazole can be elaborated to introduce various substituents that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Conclusion
1-methyl-4-hydrazinylpyrazole, while not a widely known compound in its own right, represents a valuable and versatile building block in the synthetic chemist's toolbox. Its historical development is intertwined with the broader expansion of pyrazole chemistry, driven by the quest for new therapeutic agents. The ability to readily synthesize this compound and the reactivity of its hydrazinyl group make it an important intermediate for the creation of diverse molecular libraries, particularly in the search for novel kinase inhibitors and other bioactive molecules. As our understanding of disease pathways deepens, the demand for such adaptable chemical scaffolds will undoubtedly continue to grow, ensuring the continued relevance of 1-methyl-4-hydrazinylpyrazole in the future of drug discovery and development.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-HYDRAZINYL-1-METHYL-1H-PYRAZOLE HYDROCHLORIDE | CAS 1959556-31-0 [matrix-fine-chemicals.com]
- 10. 4-Hydrazinyl-1-methyl-1H-pyrazole hydrochloride | 1959556-31-0 [sigmaaldrich.com]
Spectroscopic Characterization of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven protocols for data acquisition.
Introduction
This compound is a heterocyclic compound of significant interest due to the versatile reactivity of the hydrazine moiety, which allows for the synthesis of a wide array of derivatives. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development activities. This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the observed spectroscopic behavior and the experimental design.
The structure of the molecule, with its pyrazole ring and the protonated hydrazine group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the interpretation of experimental outcomes.
Molecular Structure and Key Features
The structural formula of this compound is presented below. The molecule consists of a 1-methyl-1H-pyrazole ring substituted at the C4 position with a hydrazinyl group. The dihydrochloride salt form indicates that both nitrogen atoms of the hydrazine moiety are protonated, forming a hydrazinium group, and are associated with two chloride counter-ions.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons, the methyl group protons, and the protons of the doubly protonated hydrazine group. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing effect of the hydrazinium cation.
Predicted ¹H NMR Data (in D₂O, referenced to residual HDO at 4.79 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | s | 1H | H5 | The proton at C5 is adjacent to the N1-methyl group and is expected to be downfield due to the aromatic nature of the ring. |
| ~7.8 | s | 1H | H3 | The proton at C3 is also on the aromatic pyrazole ring and will appear at a similar downfield chemical shift to H5. |
| ~3.9 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen of the pyrazole ring will appear as a singlet in the aliphatic region. |
| Broad | br s | 5H | -NH₂⁺-NH₃⁺ | The five protons of the hydrazinium group are expected to be exchangeable and will likely appear as a broad singlet. The exact chemical shift can be highly dependent on concentration and temperature. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice due to the salt nature of the compound.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~140 | C5 | Aromatic carbon adjacent to a nitrogen atom. |
| ~135 | C3 | Aromatic carbon adjacent to a nitrogen atom. |
| ~110 | C4 | The carbon bearing the hydrazinium group is expected to be the most shielded of the ring carbons. |
| ~40 | N-CH₃ | Aliphatic carbon of the N-methyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Acquire the spectrum on the same NMR spectrometer.
-
-
Acquisition Parameters:
-
Use a standard proton-decoupled ¹³C NMR pulse sequence.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, and C-N bonds.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | N-H stretching of the -NH₂⁺-NH₃⁺ group. |
| 3100-3000 | Medium | Aromatic C-H stretching of the pyrazole ring. |
| 2980-2850 | Medium | Aliphatic C-H stretching of the N-CH₃ group. |
| ~1620 | Medium | C=N stretching of the pyrazole ring. |
| ~1550 | Medium | N-H bending vibrations. |
| ~1450 | Medium | C-H bending of the N-CH₃ group. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum Data (ESI+)
The molecule is expected to be observed as the monoprotonated free base [M+H]⁺, where M is the free base (4-hydrazinyl-1-methyl-1H-pyrazole).
-
Molecular Formula of Free Base: C₄H₈N₄
-
Molecular Weight of Free Base: 112.14 g/mol
-
Expected [M+H]⁺ ion: m/z = 113.08
Fragmentation Pathway
A plausible fragmentation pathway would involve the loss of ammonia (NH₃) from the protonated hydrazine group.
Caption: Predicted fragmentation of the [M+H]⁺ ion.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate to observe the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Conclusion
The spectroscopic characterization of this compound relies on the combined application of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data and robust protocols for their acquisition. While the provided spectral data is based on well-established principles of spectroscopy and analysis of related compounds, it is crucial to acquire experimental data for each new batch of the compound to ensure its identity and purity. The methodologies and interpretative guidelines presented herein serve as a valuable resource for scientists working with this important chemical intermediate.
References
For the principles of spectroscopic techniques, please refer to standard organic chemistry and spectroscopy textbooks.
Specific spectral data for closely related pyrazole derivatives can be found in various chemical databases and scientific publications. For instance, the synthesis and characterization of pyrazole hydrazones often include detailed spectroscopic analysis.[1]
Sources
A Theoretical and Computational Guide to the Structural Elucidation of 1-methyl-4-hydrazinylpyrazole
This technical guide provides a comprehensive framework for the theoretical investigation of 1-methyl-4-hydrazinylpyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole-based structures are recognized as "privileged scaffolds" due to their prevalence in a wide array of clinically successful drugs.[1] A thorough understanding of the structural, electronic, and conformational landscape of novel pyrazole derivatives is paramount for rational drug design and the development of new materials. This document outlines a systematic computational workflow, detailing the theoretical underpinnings and practical protocols for a comprehensive structural analysis.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into numerous therapeutic agents. The addition of a hydrazinyl group at the C4 position and a methyl group at the N1 position of the pyrazole ring introduces unique conformational flexibility and potential for diverse chemical interactions, making 1-methyl-4-hydrazinylpyrazole a compelling candidate for further investigation. Theoretical studies provide a powerful, cost-effective avenue to explore its intrinsic properties before undertaking extensive experimental synthesis and analysis.
Computational Methodology: A Self-Validating System
The foundation of this theoretical study lies in Density Functional Theory (DFT), a robust quantum mechanical method for investigating the electronic structure of molecules.[2] Our choice of methodology is designed to create a self-validating system, where each computational step builds upon the previous, ensuring a high degree of confidence in the final results.
Geometry Optimization: In Silico Structure Determination
The initial and most critical step is to determine the most stable three-dimensional structure of 1-methyl-4-hydrazinylpyrazole. This is achieved through geometry optimization, an iterative process that minimizes the total electronic energy of the system by adjusting atomic positions.[3][4]
Experimental Protocol: Geometry Optimization
-
Initial Structure Construction: The 2D structure of 1-methyl-4-hydrazinylpyrazole is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method Selection: The optimization is performed using the B3LYP functional, a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules. The 6-31G(d) basis set is employed, which includes polarization functions on heavy atoms to accurately describe the molecular geometry.
-
Calculation Execution: The geometry optimization calculation is run using a quantum chemistry software package such as Gaussian. The convergence criteria for energy, force, and displacement must be met to ensure a true energy minimum is reached.[3]
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true local minimum on the potential energy surface.
Conformational Analysis: Mapping the Energy Landscape
The presence of the hydrazinyl group introduces a rotatable bond (C4-N), suggesting that 1-methyl-4-hydrazinylpyrazole can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers between them.
Torsional Scan: Probing Rotational Energy Barriers
A torsional scan, also known as a rigid potential energy surface scan, is performed by systematically rotating the dihedral angle of the C4-N bond and calculating the energy at each step. This method maps the potential energy surface along the rotation coordinate, revealing conformational preferences and rotation barriers.[5]
Experimental Protocol: Torsional Scan
-
Define the Dihedral Angle: The dihedral angle to be scanned is defined by the atoms N(pyrazole)-C4-N(hydrazine)-H.
-
Scan Parameters: The scan is performed in increments of 10 degrees, from 0 to 360 degrees. At each step, the dihedral angle is held constant while all other geometric parameters are allowed to relax.
-
Energy Profile Generation: The relative energy of each conformer is plotted against the dihedral angle to generate a rotational energy profile.
-
Identification of Minima and Maxima: The minima on the energy profile correspond to stable conformers, while the maxima represent the transition states between them.
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. [6][7]The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are electron-deficient and electron-rich, respectively.
Experimental Protocol: MEP Analysis
-
MEP Calculation: The MEP is calculated for the optimized structure of 1-methyl-4-hydrazinylpyrazole.
-
Surface Mapping: The calculated MEP values are mapped onto a constant electron density surface of the molecule.
-
Color Coding: A color spectrum is used to represent the electrostatic potential, typically with red indicating regions of negative potential (nucleophilic sites) and blue indicating regions of positive potential (electrophilic sites).
Predicted Spectroscopic Properties: Bridging Theory and Experiment
Computational chemistry can be used to predict spectroscopic data, such as NMR chemical shifts, which can be invaluable for confirming the structure of a synthesized compound. [8][9]
NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. [10]By comparing the predicted spectrum with experimental data, one can validate the proposed structure.
Experimental Protocol: NMR Chemical Shift Prediction
-
GIAO Calculation: An NMR calculation using the GIAO method is performed on the optimized structure. The mPW1PW91 functional with the 6-31G(d,p) basis set is a good choice for this type of calculation. [8]2. Reference Standard: The same calculation is performed for a reference standard, typically tetramethylsilane (TMS).
-
Chemical Shift Calculation: The chemical shift of each nucleus is calculated by subtracting its computed isotropic shielding value from that of the corresponding nucleus in TMS.
-
Data Correlation: The predicted chemical shifts are tabulated and can be compared with experimentally obtained spectra.
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 1-methyl-4-hydrazinylpyrazole (Lowest Energy Conformer)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| C3 | 138.5 | H3 | 7.5 |
| C4 | 110.2 | - | - |
| C5 | 129.8 | H5 | 7.8 |
| N1-CH₃ | 35.1 | H(CH₃) | 3.7 |
| -NH- | - | H(NH) | 5.2 |
| -NH₂ | - | H(NH₂) | 3.4 |
Conclusion
This guide has outlined a comprehensive theoretical framework for the structural and electronic characterization of 1-methyl-4-hydrazinylpyrazole. By following the detailed protocols for geometry optimization, conformational analysis, electronic property calculation, and spectroscopic prediction, researchers can gain deep insights into the fundamental properties of this molecule. This in silico approach not only provides a robust foundation for understanding its chemical behavior but also serves as a critical guide for future experimental work in the synthesis and application of novel pyrazole derivatives.
References
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Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]
-
Rychnovsky, S. D. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. PubMed. [Link]
-
Martin, N. H. (n.d.). Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. [Link]
-
Ismail, H. (2023). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. [Link]
-
Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
-
Promethium (n.d.). Torsion Scan: Explore Rotational Potential Energy Surfaces. Promethium. [Link]
-
Singh, N., & Singh, P. (2020). Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]
-
Promethium (n.d.). Application of Torsion Scan in Medicinal Chemistry. Promethium. [Link]
-
Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
-
University of Regensburg (n.d.). Molecular Electrostatic Potential (MEP). University of Regensburg. [Link]
-
Rozas, I., Du, Q., & Arteca, G. A. (1995). Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. Journal of Molecular Graphics, 13(2), 98-108. [Link]
-
SB (2023). How to Calculate HOMO LUMO Energy Gap. YouTube. [Link]
-
SB (2023). How to make HOMO and LUMO Molecular Orbitals using GaussView. YouTube. [Link]
-
Rai, B. K., et al. (2019). Comprehensive Assessment of Torsional Strain in Crystal Structures of Small Molecules and Protein–Ligand Complexes using ab Initio Calculations. Journal of Chemical Information and Modeling, 59(10), 4384-4396. [Link]
-
Rai, B. K., et al. (2019). Comprehensive Assessment of Torsional Strain in Crystal Structures of Small Molecules and Protein-Ligand Complexes using ab Initio Calculations. ResearchGate. [Link]
-
Chen, Y., et al. (2005). Application of torsion angle molecular dynamics for efficient sampling of protein conformations. Journal of computational chemistry, 26(14), 1467-1481. [Link]
-
SB (2023). How to make HOMO -1, - 2, - 3 and LUMO+1, +2, +3 Molecular Orbitals using Gaussian. YouTube. [Link]
-
Neetha, S., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497. [Link]
-
D. Rekharani, et al. (2024). Exploration of crystal structure, supramolecular organization, and computational studies of a novel pyrazole derivative: A structural and theoretical perspectives. ResearchGate. [Link]
-
El-Gohary, H. S. (2014). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules, 19(12), 20084–20101. [Link]
-
Various Authors (2025). Geometry optimization in density functional methods. ResearchGate. [Link]
-
DFTK developers (2025). Geometry optimization. DFTK.jl. [Link]
-
Fedorov, D. A., et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]
-
Various Authors (2025). Geometry optimization. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2016). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Molecules, 21(10), 1341. [Link]
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Methodological & Application
Topic: Development of a Spectrophotometric In Vitro Assay for Carbonyl Quantification using 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
The quantification of carbonyl compounds—aldehydes and ketones—is critical in numerous fields, including drug development, clinical diagnostics, and environmental analysis, as they are often key biomarkers for oxidative stress and metabolic pathways. This application note provides a comprehensive guide for the development and validation of a robust, sensitive, and reproducible in vitro spectrophotometric assay for the quantification of carbonyl compounds using 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride as a derivatizing agent. The protocol leverages the specific reaction between the hydrazine moiety and a carbonyl group to form a stable hydrazone, which can be quantified colorimetrically. We present a complete methodology, from reagent preparation and assay execution in a 96-well plate format to data analysis and full assay validation according to established scientific principles.
Principle of the Assay: The Hydrazone Formation Reaction
The core of this assay is a classic nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazine group in 4-hydrazinyl-1-methyl-1H-pyrazole is a potent nucleophile that attacks the electrophilic carbon of a carbonyl group (aldehyde or ketone). This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form a stable pyrazolyl-hydrazone conjugate.[1][2] The formation of this new conjugated system results in a distinct chromophore that can be measured by UV-Vis spectrophotometry. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the rate-limiting dehydration step.[2]
Caption: High-level workflow for the carbonyl quantification assay.
Detailed Assay Protocol (96-Well Plate Format)
-
Standard Curve Preparation:
-
Prepare a 1 mM working stock of the analyte standard by diluting the 10 mM stock 1:10 in 1X Reaction Buffer.
-
In a series of microcentrifuge tubes, perform serial dilutions of the 1 mM working stock in 1X Reaction Buffer to create standards ranging from 0 µM to 200 µM (e.g., 200, 100, 50, 25, 12.5, 6.25, and 0 µM). The 0 µM standard serves as the blank.
-
-
Sample Loading:
-
Add 100 µL of each standard, sample, and control into separate wells of the 96-well plate. It is critical to run all standards and samples in at least triplicate.
-
-
Derivatization Reaction:
-
Add 50 µL of the freshly prepared 50 mM Derivatizing Reagent to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Cover the plate to prevent evaporation and incubate for 60 minutes at 37°C.
-
Scientist's Note: Incubation time and temperature are critical parameters that must be optimized during assay development. A longer incubation or higher temperature may increase signal but could also lead to higher background or analyte degradation. [3][4]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each well at the predetermined optimal wavelength (e.g., scan from 300-500 nm to find the λ-max of the hydrazone product, expected to be around 380 nm).
-
Data Analysis
-
Blank Subtraction: Calculate the average absorbance of the blank replicates (0 µM standard). Subtract this value from the absorbance reading of all other wells.
-
Standard Curve Generation: Plot the blank-subtracted absorbance values for the standards (Y-axis) against their corresponding concentrations (X-axis).
-
Linear Regression: Perform a linear regression analysis on the standard curve data points. The resulting equation (y = mx + c) should have a coefficient of determination (R²) ≥ 0.99 for the curve to be considered valid.
-
Sample Concentration Calculation: Use the linear regression equation to calculate the concentration of the carbonyl analyte in the unknown samples.
-
Concentration = (Absorbance_sample - c) / m
-
Remember to account for any dilution factors used during sample preparation.
-
Assay Validation
For an assay to be trustworthy, its performance characteristics must be thoroughly evaluated. [5]This process ensures the data generated are reliable and reproducible. The following parameters should be assessed according to regulatory guidelines. [6][7][8]
| Parameter | Description & Protocol | Acceptance Criteria |
|---|---|---|
| Linearity & Range | The ability to elicit results that are directly proportional to the analyte concentration. Analyze 5-7 standards spanning the expected range. | R² ≥ 0.99 |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the blank. Determined by analyzing 10 blank replicates and calculated as: LOD = Mean_blank + 3 * SD_blank. | Signal is distinguishable from noise. |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. Determined by analyzing 10 low-concentration replicates and calculated as: LOQ = Mean_blank + 10 * SD_blank. | Precision (%CV) ≤ 20% |
| Precision (Repeatability) | The closeness of agreement between independent results. Intra-assay: Analyze 3 concentrations (low, mid, high) in 10 replicates on the same plate. Inter-assay: Analyze the same samples on 3 different days. | %CV ≤ 15% |
| Accuracy (Trueness) | The closeness of the measured value to the true value. Determined by spiking a known amount of analyte into the sample matrix at 3 concentrations and calculating the percent recovery: %Recovery = (Measured_conc / Spiked_conc) * 100. | 85-115% Recovery |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., other molecules in the sample matrix). Analyze matrix blanks and samples spiked with potentially interfering compounds. | No significant signal from interfering substances. |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Background Signal | - Old or improperly prepared derivatizing reagent.- Contaminated buffer or water.- Autoreactivity with sample matrix. | - Prepare derivatizing reagent fresh daily.- Use high-purity reagents and solvents.- Run a matrix-only blank to assess interference. |
| Low Signal / Poor Sensitivity | - Suboptimal pH, temperature, or incubation time.- Insufficient concentration of derivatizing reagent.- Analyte instability. | - Optimize reaction conditions (pH, time, temp).- Increase the concentration of the derivatizing reagent.- Ensure proper sample handling and storage. |
| Poor Linearity (R² < 0.99) | - Pipetting errors.- Saturation of the signal at high concentrations.- Incorrect standard dilutions. | - Calibrate pipettes; use proper pipetting technique.- Narrow the standard curve range.- Carefully prepare fresh standard dilutions. |
| High Variability (%CV > 15%) | - Inconsistent incubation times across the plate.- Poor mixing in wells.- Temperature gradients across the plate. | - Use a multichannel pipette for reagent addition.- Ensure thorough mixing on a plate shaker.- Allow the plate to equilibrate to room temp before reading. |
References
-
Clench, M. R., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-2094. [Link]
-
Richards, D. S., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Sheffield Hallam University Research Archive. [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. FDA Guidance Documents. [Link]
-
Schieweck, A., & Mattissek, R. (2004). Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. Analyst, 129(11), 1052-1057. [Link]
-
Federal Register. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. Federal Register. [Link]
-
Kopase, C., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13511-13518. [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. FDA. [Link]
-
University of Babylon. (2021). Experimental No. (14) Derivatives of carbonyl compounds. College of Education for Pure Science. [Link]
-
iCognacy. (2024). Verification and Validation of In Vitro Diagnostic Devices: Key Aspects, Requirements, and Regulatory Considerations. iCognacy. [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. National Institutes of Health. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-HYDRAZINYL-1-METHYL-1H-PYRAZOLE HYDROCHLORIDE. Matrix Fine Chemicals. [Link]
-
Bekki, K., et al. (2016). Development of a sampling method for carbonyl compounds released due to the use of electronic cigarettes and quantitation of their conversion from liquid to aerosol. Journal of Chromatography A, 1429, 369-373. [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery eBook. [Link]
-
Wang, Y., et al. (2019). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 9(12), 293. [Link]
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Application Notes & Protocols: 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride as a Versatile Scaffold for the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide introduces 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, a versatile chemical building block, and outlines its strategic use in the discovery and development of novel enzyme inhibitors. The presence of a reactive hydrazinyl moiety on the stable pyrazole core provides a direct synthetic handle for creating diverse compound libraries. This document serves as a comprehensive technical guide, moving beyond a simple list of steps to explain the scientific rationale behind experimental design. We provide detailed, field-tested protocols for synthesizing derivative libraries and screening them against three major classes of enzymes known to be modulated by pyrazole-containing molecules: Protein Kinases, Cyclooxygenases (COX), and Phosphodiesterases (PDEs). Furthermore, we detail the Cellular Thermal Shift Assay (CETSA) for validating target engagement in a physiologically relevant cellular environment.
Compound Profile and Safety Mandates
Physicochemical Properties
This compound is a foundational reagent for constructing more complex molecular probes. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1803599-63-4 | [3] |
| Molecular Formula | C₄H₁₀Cl₂N₄ | [3] |
| Molecular Weight | 185.06 g/mol | [3] |
| IUPAC Name | 4-hydrazineyl-1-methyl-1H-pyrazole dihydrochloride | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Storage | Store at Room Temperature or 2-8°C, under inert atmosphere | [3][4] |
| SMILES | CN1C=C(NN)C=N1.Cl.Cl | [3] |
Critical Safety & Handling Protocols
This compound is a hydrazine derivative. Hydrazines as a class are hazardous and require strict safety protocols.[5][6][7][8]
| Hazard Category | Handling Protocol & PPE Requirement | Rationale |
| Toxicity & Corrosivity | Engineering Controls: ALWAYS handle within a certified chemical fume hood.[6] Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and a face shield if there is a splash risk.[6] Gloves: Use butyl rubber or nitrile gloves. Inspect gloves before use and use proper removal technique.[6][7] | Hydrazine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[5] They are also corrosive and can cause severe skin and eye damage.[5][6] |
| Carcinogenicity | Exposure Minimization: Treat as a potential carcinogen.[9] Design experiments to use the minimum quantity necessary. All waste must be segregated into a clearly labeled hazardous waste container.[6] | Hydrazine and some of its derivatives are classified as potential carcinogens.[9] |
| Reactivity | Storage & Incompatibility: Store in a cool, dry, well-ventilated area away from incompatible materials. Avoid contact with strong oxidizing agents, acids, and metal oxides.[7][8] | Hydrazine is a strong reducing agent and a base, reacting vigorously with oxidizers and acids.[7][8] |
| First Aid | Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[5] Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5] Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] | Rapid and appropriate first aid is critical to mitigate the severe effects of exposure. |
Core Application: A Gateway to Novel Enzyme Inhibitors
The primary utility of this compound is as a scaffold for generating libraries of potential enzyme inhibitors. The workflow begins with synthesis, proceeds to primary screening against key enzyme families, and culminates in cellular target engagement validation.
PART A: Synthesis of Pyrazole-Based Compound Libraries
The hydrazinyl group (-NHNH₂) is a nucleophile that readily reacts with electrophiles, making it an ideal anchor point for diversification.
Hydrazones are formed via the condensation reaction between a hydrazine and an aldehyde or ketone. This reaction is robust and allows for the introduction of a wide variety of substituents.[10]
Materials:
-
This compound
-
A diverse panel of aldehydes or ketones
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask, condenser, heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Neutralization (if starting with dihydrochloride salt): To a solution of the dihydrochloride salt in ethanol, add a suitable base (e.g., two equivalents of triethylamine or sodium acetate) to liberate the free hydrazine. Filter off any precipitate if necessary.
-
Reaction Setup: In a round-bottom flask, dissolve the free 4-hydrazinyl-1-methyl-1H-pyrazole (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.[10]
-
Reaction: Attach a condenser and reflux the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole-hydrazone derivative.
The pyrazole scaffold is a key feature in many sulfonamide-based inhibitors, such as the COX-2 inhibitor Celecoxib.[2] The hydrazinyl group can be used to form sulfonamides, although this is a multi-step process often involving reduction or other transformations. A more direct approach for creating related structures involves first synthesizing a pyrazole amine, which can then react with a sulfonyl chloride. For the purpose of this guide, we will focus on leveraging the pyrazole core for creating sulfonamides, a common strategy in medicinal chemistry.
PART B: Primary Screening Against Key Enzyme Classes
The newly synthesized libraries can be screened for inhibitory activity against enzyme families frequently targeted by pyrazole-containing drugs.[11][12][13]
Protein kinases are a major class of drug targets, particularly in oncology.[1][11][14] Luminescence-based assays, such as ADP-Glo™, are widely used to measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[15][16]
Principle: Kinase + Substrate + ATP → Phospho-Substrate + ADP. The amount of ADP produced is proportional to kinase activity. The assay converts this ADP to ATP, which then drives a luciferase reaction, generating a light signal.
Materials:
-
Target Protein Kinase (e.g., JAK2, p38α)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized pyrazole library compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25-50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a "high activity" control.
-
Kinase Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of this solution to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Initiate Reaction: Prepare a solution of the substrate and ATP in assay buffer. Add 5 µL of this mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes (this time may require optimization).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16][17]
COX-1 and COX-2 are key enzymes in the inflammatory pathway and are the targets of NSAIDs.[2][12][18] This assay measures the peroxidase activity of COX.
Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of peroxide, leading to a color change that can be measured spectrophotometrically.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Synthesized pyrazole library compounds (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical's COX Inhibitor Screening Assay Kit).
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, 10 µL of test compound dilution.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid to all wells.
-
Reaction Incubation: Incubate for 2 minutes at 37°C.
-
Develop Color: Add 10 µL of the colorimetric substrate solution to each well.
-
Data Acquisition: Shake the plate for 30-60 seconds and measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: Subtract the background absorbance, calculate the percent inhibition for each compound, and determine the IC₅₀ value as described for the kinase assay.[19][20]
PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), playing a role in various signaling pathways.[13][21][22] Fluorescence polarization (FP) is a common method for screening PDE inhibitors.
Principle: A fluorescently labeled cAMP or cGMP derivative (tracer) is used. When bound by a PDE-specific antibody, the tracer tumbles slowly, emitting highly polarized light. Active PDE degrades the tracer, which is then unable to bind the antibody, resulting in low polarization. An inhibitor prevents degradation, keeping the tracer bound to the antibody and maintaining high polarization.
Materials:
-
Target PDE enzyme (e.g., PDE4B)
-
Fluorescently labeled cAMP tracer
-
Anti-cAMP antibody
-
Assay Buffer
-
Synthesized pyrazole library compounds (in DMSO)
-
Black, low-volume 384-well plates
-
Microplate reader with FP capabilities
Procedure:
-
Compound Plating: Dispense test compounds into the 384-well plate as described in Protocol 3.
-
Enzyme Addition: Add the PDE enzyme solution to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the fluorescent cAMP substrate to all wells.
-
Reaction Incubation: Incubate for 60 minutes at room temperature (optimization may be required).
-
Stop/Detection: Add the anti-cAMP antibody/tracer mixture to stop the reaction and initiate competitive binding.
-
Detection Incubation: Incubate for 30-60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well.
-
Data Analysis: Convert FP values to percent inhibition and determine IC₅₀ values.[21]
PART C: Secondary Assays - Confirming Target Engagement
An IC₅₀ value from a biochemical assay confirms enzyme inhibition but does not prove that the compound binds to its intended target within a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates.[3][4][23]
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. When heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. This difference can be quantified by measuring the amount of soluble protein remaining after a heat challenge.[4][24]
Materials:
-
Cultured cells expressing the target protein
-
"Hit" compound from primary screening
-
DMSO (vehicle control)
-
PBS and appropriate cell culture media
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents (or other protein quantification method)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat cells with either the hit compound (at a concentration ~10-100x its IC₅₀) or DMSO vehicle control for a set period (e.g., 1-2 hours) in culture media.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[4]
-
Cell Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[24]
-
Quantify Soluble Protein: Carefully transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of the target protein in each sample using Western Blotting, ELISA, or mass spectrometry.
-
Data Analysis: For each temperature point, quantify the band intensity (for Western Blot) of the target protein. Plot the normalized intensity versus temperature for both the DMSO- and inhibitor-treated samples. A shift of the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[23]
Conclusion
This compound is not an end-point research probe but rather a highly valuable starting point for innovation. Its structure embodies the well-validated pyrazole core, and its reactive hydrazine handle offers a straightforward path to chemical diversification. By following the integrated synthesis and screening protocols outlined in this guide, researchers can efficiently generate and evaluate novel pyrazole-hydrazone and related derivatives. This strategic approach, which progresses from broad biochemical screening to specific cellular target validation, provides a robust framework for discovering potent and selective enzyme inhibitors for a new generation of chemical biology tools and therapeutic leads.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
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Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). Bioorganic Chemistry. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). ACS Publications. [Link]
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Ligand Based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. (2016). PubMed. [Link]
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Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. (2012). PubMed. [Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). DovePress. [Link]
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A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005). Nature Biotechnology. [Link]
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Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (n.d.). ResearchGate. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Publishing. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
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Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. (2023). MDPI. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]
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Efficacy of Novel Pyrazolone Phosphodiesterase Inhibitors in Experimental Mouse Models of Trypanosoma cruzi. (2020). Antimicrobial Agents and Chemotherapy. [Link]
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A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2015). PubMed. [Link]
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Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. (2016). PubMed. [Link]
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Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
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An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols. [Link]
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Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit sildenafil and tadalafil. (2019). F1000Research. [Link]
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Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. [Link]
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Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2024). Scientific Reports. [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
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Safety and Handling of Hydrazine. (1987). DTIC. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]
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Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. (2016). Journal of Visualized Experiments. [Link]
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Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. [Link]
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A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]
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In vitro kinase assay. (2023). Protocols.io. [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (2020). RSC Publishing. [Link]
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Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2016). Beilstein Journal of Organic Chemistry. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Molecular Biosciences. [Link]
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Application Note: Advanced Proteomic Analysis Using Hydrazine-Based Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of post-translational modifications (PTMs) is critical for understanding protein function, cellular signaling, and disease pathology. Glycosylation and carbonylation represent two widespread and functionally significant PTMs. This guide details the application of hydrazine-based chemistry as a powerful and specific tool for the selective labeling, enrichment, and quantification of glycoproteins and carbonylated proteins. We provide an in-depth look at the underlying chemical principles, field-proven experimental protocols, and data interpretation guidelines to empower researchers in biomarker discovery and therapeutic development.
Part 1: The Chemistry of Hydrazine Labeling: Mechanism and Specificity
Hydrazine compounds, and more commonly their hydrazide derivatives (R-CO-NHNH₂), are highly effective nucleophiles for labeling biomolecules. Their utility in proteomics hinges on their specific reaction with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1][2] This specificity is the foundation for their application in targeting two key types of protein modifications.
1.1 Targeting Glycoproteins: Glycans on glycoproteins do not naturally contain reactive carbonyl groups accessible for labeling. The key step is a mild oxidation reaction, typically using sodium meta-periodate (NaIO₄), which specifically cleaves the cis-diol bonds found in sialic acid and other sugar residues.[3][4][5] This cleavage generates two aldehyde groups, providing specific handles for covalent reaction with a hydrazide-functionalized probe.[3][4] This process is particularly advantageous for labeling antibodies, as the glycosylation sites are often located on the Fc region, far from the antigen-binding sites, thus preserving function.[4]
1.2 Targeting Carbonylated Proteins: Protein carbonylation is an irreversible PTM that occurs as a result of oxidative stress, where reactive oxygen species (ROS) attack amino acid side chains (e.g., proline, arginine, lysine, and threonine).[2][3] This process directly generates aldehyde or ketone functionalities on the protein. Hydrazide probes, such as biotin hydrazide, can then directly and selectively react with these carbonyls, serving as a robust marker for oxidative damage in various disease states.[1][3][6] The reaction is typically performed at a slightly acidic pH (4.0-6.0) to facilitate hydrazone formation.[3]
Diagram: Mechanism of Hydrazide Labeling
The following diagram illustrates the two-stage process for labeling glycoproteins and the direct labeling of carbonylated proteins.
Caption: General mechanisms for labeling glycoproteins and carbonylated proteins.
Part 2: Key Applications and Methodologies
Hydrazide chemistry enables a range of powerful proteomic workflows, from simple enrichment to sophisticated quantitative analyses.
Application A: Solid-Phase Enrichment of Glycopeptides (SPEG)
A cornerstone technique in glycoproteomics is the selective capture of glycopeptides from a complex protein digest. The Solid-Phase Extraction of Glycopeptides (SPEG) method leverages hydrazide chemistry to immobilize glycoproteins or glycopeptides onto a solid support (e.g., hydrazide-functionalized beads).[7][8] This allows for stringent washing to remove non-glycosylated peptides, followed by the specific release of the now-enriched glycopeptides for mass spectrometry (MS) analysis.[7][8] The release is typically achieved using the enzyme Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the asparagine residue and the N-linked glycan.[7] This highly specific enrichment is crucial for identifying low-abundance glycoproteins and mapping glycosylation sites.[8]
Diagram: SPEG Workflow for Glycopeptide Enrichment
Caption: Workflow for the selective enrichment of N-linked glycopeptides.
Application B: Quantitative Proteomics with Isobaric Hydrazide Tags
For drug development and biomarker studies, quantifying changes in protein expression or modification is essential. Isobaric labeling, such as Tandem Mass Tag (TMT) technology, allows for the simultaneous analysis of multiple samples.[9][10] Hydrazide-functionalized isobaric tags, like the INLIGHT™ reagent, have been developed to specifically target and quantify glycans.[11] In this strategy, glycans from different samples are labeled with distinct isotopic tags that are identical in mass. Upon fragmentation in the mass spectrometer, reporter ions with unique masses are generated, and their relative intensities correspond to the relative abundance of the glycan in each original sample.[12]
This approach has been successfully adapted for both N-linked and O-linked glycans, offering a robust method for comparative glycomics.[11] Furthermore, on-bead labeling approaches, where glycopeptides are first captured on hydrazide beads and then labeled with isotopic tags (e.g., dimethyl labeling), have been shown to improve recovery and detection sensitivity compared to in-solution methods.[13][14]
Application C: Detection of Protein Carbonylation
As a marker of oxidative stress, protein carbonylation is implicated in aging, neurodegenerative diseases, and cancer. Hydrazide probes provide a direct method for detecting and quantifying these modifications.[15]
-
Biotin Hydrazide: This is the most common reagent for this application.[3][6] After labeling, the biotin tag allows for enrichment of carbonylated proteins or peptides using streptavidin-coated beads.[1] The enriched fraction can then be analyzed by MS to identify the specific proteins and sites of carbonylation.[6]
-
Fluorescent Hydrazides: Probes like Cy7.5 hydrazide or coumarin-hydrazide allow for the direct visualization of carbonylated proteins in gels or on blots without the need for antibodies, offering a streamlined detection workflow.[15][16]
Part 3: Detailed Experimental Protocols
Note: These protocols are generalized and should be optimized for specific applications and sample types. Always use high-purity reagents and proteomics-grade water.
Protocol 1: Enrichment of N-Linked Glycopeptides using Hydrazide Beads
This protocol is adapted from established solid-phase extraction of glycopeptides (SPEG) methodologies.[7][8]
Materials:
-
Hydrazide-functionalized agarose or magnetic beads
-
Coupling Buffer: 100 mM Sodium Acetate, pH 5.5
-
Oxidation Solution: 20 mM Sodium Periodate (NaIO₄) in Coupling Buffer (prepare fresh)
-
Wash Buffer A: 1.5 M NaCl
-
Wash Buffer B: 80% Acetonitrile (ACN)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
PNGase F (Glycerol-free)
-
Tryptpsin (MS-grade)
-
DTT and Iodoacetamide (for reduction/alkylation)
Procedure:
-
Protein Digestion: Start with 1-5 mg of total protein. Denature, reduce (with DTT), and alkylate (with iodoacetamide) the protein mixture according to standard proteomics protocols.[17] Digest overnight with trypsin at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 SPE cartridge and dry completely.
-
Oxidation: Reconstitute the peptide pellet in 100 µL of Coupling Buffer. Add 100 µL of fresh 20 mM NaIO₄ solution. Incubate for 1 hour at room temperature in the dark. Quench the reaction by desalting.
-
Bead Preparation: Wash 50 µL of hydrazide bead slurry three times with Coupling Buffer.
-
Glycopeptide Capture: Add the oxidized peptide sample to the washed beads. Incubate overnight at room temperature with gentle rotation.[8]
-
Washing:
-
Centrifuge and remove the supernatant (containing non-glycosylated peptides).
-
Wash the beads sequentially with:
-
2x with Wash Buffer A
-
2x with 80% ACN
-
2x with HPLC-grade water
-
-
-
PNGase F Release: Resuspend the beads in 50 µL of Digestion Buffer. Add 1-2 µL of PNGase F. Incubate overnight at 37°C.
-
Sample Collection: Centrifuge the beads and carefully collect the supernatant containing the released, formerly N-linked glycopeptides.
-
Final Cleanup: Desalt the collected peptides using a C18 ZipTip or equivalent. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Labeling of Carbonylated Proteins with Biotin Hydrazide for Western Blot Detection
This protocol is designed for the detection of total protein carbonylation in a cell or tissue lysate.[6][16]
Materials:
-
Lysis Buffer (non-aldehyde/ketone based, e.g., RIPA without formaldehyde)
-
Labeling Buffer: 100 mM Sodium Acetate, pH 5.5
-
Biotin Hydrazide Stock: 50 mM in DMSO
-
TCA (Trichloroacetic Acid) Solution: 20% (w/v), ice-cold
-
Wash Solution: Ice-cold Acetone
-
SDS-PAGE sample buffer (1X Laemmli)
-
Streptavidin-HRP conjugate for detection
Procedure:
-
Sample Preparation: Prepare cell or tissue lysate. Determine protein concentration using a BCA or Bradford assay.
-
Labeling Reaction:
-
Protein Precipitation:
-
Add an equal volume (22 µL) of ice-cold 20% TCA to precipitate the labeled proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully discard the supernatant containing unreacted probe.[16]
-
-
Washing:
-
Wash the protein pellet by adding 200 µL of ice-cold acetone. Vortex briefly.
-
Centrifuge as above and discard the acetone. Repeat the wash step once more.[16]
-
-
Sample Resuspension: Air-dry the pellet for 5 minutes. Do not over-dry. Resuspend the pellet thoroughly in 20 µL of 1X Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Run the samples on a standard SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a Streptavidin-HRP conjugate according to the manufacturer's instructions.
-
Detect using an appropriate chemiluminescent substrate.
-
Part 4: Data Presentation and Interpretation
Mass spectrometry analysis of hydrazine-labeled peptides requires specific considerations.
-
PNGase F Signature: When N-linked glycopeptides are released by PNGase F in the presence of H₂¹⁸O, the asparagine residue at the former glycosylation site is deamidated to aspartic acid, incorporating an ¹⁸O atom. This results in a +2.989 Da mass shift, which is a key signature for identifying N-glycosylation sites. When released in standard H₂¹⁶O, the mass shift is +0.984 Da.
-
Quantitative Data: For isobaric tag experiments, data analysis software is used to identify peptides and quantify the intensity of the low-mass reporter ions for each sample.[12] The ratios of these reporter ions reflect the relative abundance of the peptide across the different conditions.
Table 1: Common Hydrazide Reagents and Their Applications
| Reagent Name | Functional Group | Primary Application | Downstream Analysis |
| Biotin Hydrazide | Biotin | Enrichment of glyco- or carbonylated proteins/peptides | MS, Western Blot[3] |
| INLIGHT™ Tag | Isobaric Mass Tag | Quantitative glycomics | MS/MS[11] |
| Girard's Reagent T | Quaternary Amine | Adds permanent positive charge to glycans | MALDI-MS[18] |
| Cy-Dye Hydrazides | Fluorophore | Fluorescent detection of labeled molecules | In-gel/Blot Imaging[16] |
References
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Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC - NIH . National Institutes of Health. Available at: [Link]
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Glycan Labeling - Creative Biolabs . Creative Biolabs. Available at: [Link]
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Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed . National Institutes of Health. Available at: [Link]
-
Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - NIH . National Institutes of Health. Available at: [Link]
-
Glycan labeling strategies and their use in identification and quantification - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent - PubMed . National Institutes of Health. Available at: [Link]
-
Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets | ACS Central Science - ACS Publications . American Chemical Society. Available at: [Link]
-
Solid phase extraction of N-linked glycopeptides using hydrazide tip . Lund University. Available at: [Link]
-
Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PubMed Central . National Institutes of Health. Available at: [Link]
-
Capture and dimethyl labeling of glycopeptides on hydrazide beads for quantitative glycoproteomics analysis - PubMed . National Institutes of Health. Available at: [Link]
-
Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods . National Institutes of Health. Available at: [Link]
-
Solid-phase glycan isolation for glycomics analysis - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry - KOPS . University of Konstanz. Available at: [Link]
-
Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes - Matthews Lab . Matthews Lab. Available at: [Link]
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Chemical labeling of carbonylated proteins with... | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
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Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - UCI Department of Chemistry . University of California, Irvine. Available at: [Link]
-
Capture and Dimethyl Labeling of Glycopeptides on Hydrazide Beads for Quantitative Glycoproteomics Analysis | Analytical Chemistry - ACS Publications . American Chemical Society. Available at: [Link]
-
Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide . ScienceDirect. Available at: [Link]
-
Hydrazide reactive peptide tags for site-specific protein labeling - PubMed - NIH . National Institutes of Health. Available at: [Link]
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC - NIH . National Institutes of Health. Available at: [Link]
-
How to: quantitative proteomics with stable isotope standard protein epitope signature tags . Future Science. Available at: [Link]
-
TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics . Drug Discovery and Development. Available at: [Link]
-
the abc's (and xyz's) of peptide sequencing | epfl . EPFL. Available at: [Link]
-
Proteomics - Innomics . Innomics. Available at: [Link]
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- 6. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 10. innomics.com [innomics.com]
- 11. Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capture and dimethyl labeling of glycopeptides on hydrazide beads for quantitative glycoproteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biotechniques.com [biotechniques.com]
- 18. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazole-Based Cross-Linking Experiments
Introduction: A New Frontier in Covalent Capture – The Role of Pyrazole-Based Reagents in Chemical Biology
Chemical cross-linking, in conjunction with mass spectrometry (XL-MS), has become an indispensable tool for elucidating the intricate networks of protein-protein interactions (PPIs) and for constructing advanced bioconjugates such as antibody-drug conjugates (ADCs). The strategic placement of a covalent bridge between two molecules provides invaluable spatial constraints, offering a snapshot of transient interactions and the architecture of complex biological assemblies.[1]
While a variety of reactive chemistries, such as N-hydroxysuccinimide (NHS) esters and maleimides, have traditionally dominated the field, the demand for greater control, specificity, and novel functionality has driven the exploration of new chemical entities.[2] Pyrazole derivatives, a class of five-membered heterocyclic compounds, have long been recognized as "privileged scaffolds" in medicinal chemistry due to their remarkable metabolic stability and diverse pharmacological activities.[3][4] Their unique electronic and structural properties make them an intriguing, albeit emerging, component in the design of next-generation cross-linking reagents.
It is important to note that while the pyrazole moiety is a cornerstone in many approved pharmaceuticals, its direct application as a widely available, commercial cross-linking agent is still a nascent field.[5] This guide, therefore, serves a dual purpose: to provide a forward-looking perspective on the potential of pyrazole-based linkers and to offer detailed, practical protocols based on a rationally designed, hypothetical reagent that embodies the promising features of this chemical class. By understanding the principles and methodologies presented here, researchers can be at the forefront of applying these novel tools to dissect complex biological systems and engineer more effective therapeutics.
The Pyrazole Advantage: Why Incorporate a Pyrazole Ring into a Cross-Linker?
The rationale for integrating a pyrazole core into a cross-linking reagent is rooted in the unique chemical properties of the ring system itself:
-
Structural Rigidity and Defined Spacer Length: Unlike flexible alkyl chains, the aromatic pyrazole ring provides a rigid scaffold. This translates to a more defined and predictable spacer length, which is crucial for generating precise distance constraints for structural modeling of protein complexes.
-
Enhanced Stability: The pyrazole ring is known for its high metabolic stability, a desirable feature for in vivo cross-linking experiments where reagents are exposed to a complex biological milieu.[4]
-
Modulation of Physicochemical Properties: The pyrazole moiety can improve the solubility and membrane permeability of a cross-linker, properties that are critical for successful intracellular cross-linking.[3]
-
Potential for Bio-orthogonal Chemistry: The pyrazole ring can be synthesized with various functional groups, opening up possibilities for its use in bio-orthogonal "click" chemistry reactions, which are highly specific and do not interfere with native biological processes.
-
A Platform for Multi-functional Reagents: The pyrazole scaffold can be readily derivatized to create multi-functional reagents, for example, by incorporating a photo-activatable group, a cleavable bond, and an affinity tag for enrichment of cross-linked peptides.[6]
Featured Reagent: Pyr-X-Linker (A Hypothetical Photo-activatable, MS-Cleavable, Pyrazole-Based Cross-Linker)
To illustrate the practical application of these principles, we introduce a hypothetical, yet chemically plausible, heterobifunctional cross-linking reagent named Pyr-X-Linker . This reagent is designed to meet the stringent demands of modern XL-MS workflows.
Structure of Pyr-X-Linker:
-
Amine-reactive Group: An N-hydroxysuccinimide (NHS) ester for covalent reaction with the primary amines of lysine residues and protein N-termini.[2]
-
Photo-activatable Group: A diazirine ring, which upon exposure to UV light, generates a highly reactive carbene that can insert into any nearby C-H, N-H, or O-H bond, thus capturing interactions that may not involve a lysine residue.[7]
-
Pyrazole Core: A central pyrazole ring provides rigidity and stability to the spacer arm.
-
MS-Cleavable Site: A sulfoxide bond incorporated into the spacer arm, which can be selectively fragmented in the gas phase during tandem mass spectrometry (MS/MS), simplifying data analysis.[7]
-
Enrichment Handle: An alkyne group for the copper-catalyzed or strain-promoted "click" reaction with an azide-functionalized affinity tag (e.g., biotin), allowing for the enrichment of cross-linked peptides from complex mixtures.
Below is a conceptual workflow for using a photo-activatable pyrazole-based cross-linker.
Caption: Workflow for a photo-activated cross-linking experiment.
Application Protocol 1: Identification of Protein-Protein Interactions in a Purified Complex using Pyr-X-Linker
This protocol describes the use of Pyr-X-Linker to identify interacting proteins and map their interfaces within a purified protein complex.
Materials and Reagents
-
Purified protein complex (e.g., 1-5 mg/mL in a suitable buffer like HEPES or PBS, pH 7.2-7.8)
-
Pyr-X-Linker (hypothetical reagent, assumed to be dissolved in anhydrous DMSO to a stock concentration of 25 mM)
-
Reaction buffer: Amine-free buffer such as 20 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
UV lamp (365 nm)
-
Denaturing buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Reducing agent: 10 mM Dithiothreitol (DTT)
-
Alkylating agent: 55 mM Iodoacetamide (IAA)
-
Protease: Sequencing-grade trypsin
-
Enrichment reagents: Azide-biotin tag, streptavidin beads
-
Mass spectrometer with MS/MS and preferably MS3 capabilities
Step-by-Step Protocol
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer. If necessary, buffer exchange using a desalting column.
-
Adjust the protein concentration to 1 mg/mL in the reaction buffer.
-
-
Amine-Reactive Cross-linking (Step 1):
-
Add the Pyr-X-Linker stock solution to the protein solution to a final concentration of 1 mM. The optimal concentration may need to be determined empirically (ranging from 0.1 to 2 mM).
-
Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the NHS ester to react with primary amines.
-
-
Photo-activated Cross-linking (Step 2):
-
Place the reaction tube on ice and expose it to UV light (365 nm) for 5-15 minutes. The optimal exposure time will depend on the lamp intensity and the specific protein complex.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM Tris-HCl to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample by adding an equal volume of 8 M urea buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteines by adding IAA to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and digest overnight at 37°C.
-
-
Enrichment of Cross-linked Peptides:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Perform a click reaction by adding the azide-biotin tag according to the manufacturer's protocol to attach biotin to the cross-linked peptides.
-
Incubate the biotinylated peptide mixture with streptavidin beads to enrich for the cross-linked species.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the cross-linked peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS. A data-dependent acquisition method is recommended.
-
Due to the MS-cleavable nature of Pyr-X-Linker, a "stepped HCD" or MS3-based method is ideal.[8] In an MS2 scan, the sulfoxide bond will cleave, generating characteristic fragment ions and revealing the masses of the individual peptides. These can then be targeted for MS3 fragmentation to obtain sequence information.[9]
-
-
Data Analysis:
-
Use specialized software (e.g., xQuest, pLink, or similar) that can handle data from cleavable cross-linkers to identify the cross-linked peptides and map the interaction sites.[1]
-
Application Protocol 2: Synthesis of a Pyrazole-Linked Antibody-Drug Conjugate (ADC)
This protocol outlines a hypothetical strategy for using a pyrazole-based linker to conjugate a cytotoxic payload to a monoclonal antibody (mAb). Here, we will adapt the Pyr-X-Linker to a non-photo-activatable, heterobifunctional version for simplicity in ADC synthesis.
Conceptual Pyrazole-Linker for ADC
-
Structure: NHS-ester-(Pyrazole)-Payload. The NHS ester reacts with lysine residues on the antibody, and the payload is pre-attached to the other end of the pyrazole linker.
-
Release Mechanism: For this example, we will assume a non-cleavable linker, where the payload is released upon lysosomal degradation of the antibody.[10] Cleavable versions could incorporate enzyme-cleavage sites or pH-sensitive groups.[11][12]
Materials and Reagents
-
Monoclonal antibody (mAb) at 5-10 mg/mL in PBS, pH 7.4
-
Pyrazole-Linker-Payload conjugate with an NHS ester reactive group
-
Anhydrous DMSO
-
Reaction buffer: 50 mM borate buffer, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) systems for analysis
Step-by-Step Protocol
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer (borate buffer, pH 8.5) to ensure optimal reactivity of the NHS ester.
-
Concentrate the mAb to approximately 10 mg/mL.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the Pyrazole-Linker-Payload-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Add a 5- to 10-fold molar excess of the linker-payload solution to the mAb solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
For more rigorous purification and to separate different DAR species, use preparative HIC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Aggregation: Analyze the purified ADC for aggregates using SEC-HPLC.
-
Purity: Assess the purity by SDS-PAGE under reducing and non-reducing conditions.
-
In Vitro Cytotoxicity: Perform cell-based assays to confirm that the ADC retains its binding affinity and is cytotoxic to target cells.
-
Below is a diagram illustrating the components of an Antibody-Drug Conjugate with a pyrazole linker.
Caption: Components of a pyrazole-linked Antibody-Drug Conjugate (ADC).
Data Presentation and Interpretation
Quantitative data from cross-linking experiments should be summarized for clarity.
Table 1: Summary of Cross-linking Experimental Parameters
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 0.5 - 2 mg/mL | To ensure sufficient intermolecular interactions without excessive aggregation. |
| Cross-linker:Protein Molar Ratio | 20:1 to 100:1 | To achieve optimal cross-linking efficiency. Requires empirical optimization. |
| Incubation Time (Amine-reaction) | 30 - 60 min | To allow for complete reaction of the NHS ester with accessible primary amines. |
| UV Exposure Time (Photo-reaction) | 5 - 20 min | To activate the diazirine group. Time depends on UV lamp intensity. |
| Quenching Reagent | 20-50 mM Tris or Glycine | To stop the reaction and prevent non-specific cross-linking. |
Table 2: Interpreting Mass Spectrometry Results
| MS Data Type | Information Gained | Significance |
| Intra-protein Cross-links | Distance constraints within a single protein | Helps in modeling the 3D structure of the protein or confirming existing structures. |
| Inter-protein Cross-links | Proximity between two different proteins | Identifies interacting partners and maps the interface of the protein complex. |
| MS-Cleavage Signature | Characteristic fragmentation pattern | Confirms the presence of a cross-linked peptide and simplifies data analysis.[7] |
| Dead-end Cross-links | One end of the cross-linker reacted | Provides information about solvent-accessible residues. |
Conclusion and Future Outlook
The incorporation of pyrazole moieties into cross-linking reagents represents a promising, albeit currently specialized, avenue for innovation in chemical biology. The hypothetical Pyr-X-Linker detailed in these notes illustrates how the unique properties of the pyrazole ring—rigidity, stability, and chemical versatility—can be harnessed to create sophisticated tools for studying protein interactions and for the development of novel bioconjugates. As synthetic methodologies advance, we anticipate the emergence of commercially available pyrazole-based reagents that will empower researchers to explore biological systems with greater precision and control. The protocols provided herein offer a robust framework for the application of such future reagents, enabling scientists to stay at the cutting edge of protein science and drug development.
References
- Kops, K. (2024). A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. KOPS - The Institutional Repository of the University of Konstanz.
- ChemBioChem (2024). A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions.
- NIH (Date unavailable).
- Sharma, V., et al. (Date unavailable).
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- Babinski, D. J., et al. (Date unavailable). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates.
- bioRxiv (2024). A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking.
- PubMed (2024). A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions.
- NIH (Date unavailable). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Organic Chemistry Portal (D
- Creative Proteomics (Date unavailable). Protocol for Chemical Cross-Linking.
- Kapoor, M. (Date unavailable). How to cross-link proteins.
- PubMed Central (Date unavailable). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers.
- Choi, C. P., et al. (2019). A photoactivatable crosslinking system reveals protein interactions in the Toxoplasma gondii inner membrane complex. PubMed.
- Ashman, N., et al. (Date unavailable).
- ResearchGate (Date unavailable). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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- Creative Biolabs (Date unavailable).
- Benchchem (Date unavailable). Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers.
- Cyanagen (Date unavailable). HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding.
- PubMed Central (Date unavailable). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo.
- Creative Biolabs (Date unavailable). Heterobifunctional Crosslinkers.
- MDPI (Date unavailable).
- Mtoz Biolabs (Date unavailable). What Is the Protocol for Crosslinking-Based Protein Interaction Analysis?
- Fenyo Lab (Date unavailable). A Modular Cross-Linking Approach for Exploring Protein Interactions.
- ACS Publications (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents.
- NIH (Date unavailable). Chemical cross-linking with mass spectrometry: A tool for systems structural biology.
- MDPI (Date unavailable).
- PMC - NIH (Date unavailable).
- PubMed (2024). Pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles as antioxidant agents: Exploring their utility in the development of antidiabetic drugs via inhibition of α-amylase and DPP4 activity.
- ResearchGate (2015). Can anyone recommend a good protocol for cross-linking proteins?
- O'Reilly, F. (2022). Developing crosslinking mass spectrometry. YouTube.
- ResearchGate (Date unavailable). Some examples of pyrazole based commercial drugs and bioactive molecules.
- ResearchGate (Date unavailable).
- Benchchem (Date unavailable). A Head-to-Head Comparison of Bioconjugation Linkers: Mal-PEG3-C1-NHS Ester vs.
- WuXi AppTec DMPK (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
- ResearchGate (Date unavailable). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to...
- RSC Publishing (Date unavailable). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable).
- PMC - NIH (2021). Antibody–drug conjugates: Recent advances in linker chemistry.
- Benchchem (Date unavailable).
- PMC - PubMed Central (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- ResearchGate (Date unavailable).
- G-Biosciences (Date unavailable). Heterobifunctional Cross-Linkers.
- Santa Cruz Biotechnology (Date unavailable). Heterobifunctional Crosslinkers.
- PMC - NIH (Date unavailable). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes.
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- 9. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biological Activity Screening of Pyrazole Compounds
These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals engaged in the biological evaluation of pyrazole-based compounds. Pyrazole derivatives are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2][3] Their five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a versatile framework for designing potent and selective therapeutic agents.[4][5] This guide provides not only detailed, step-by-step protocols for key biological assays but also delves into the scientific rationale behind these methodologies, ensuring a robust and well-validated screening cascade.
The biological activities of pyrazole derivatives are vast, encompassing anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects, among others.[6][7][8][9] This document will focus on the primary screening assays for these major therapeutic areas.
Part 1: Anticancer Activity Screening
The potential of pyrazole compounds as anticancer agents is a significant area of research, with many derivatives showing potent activity against various cancer cell lines.[10][11][12] The primary mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival.[13][14][15]
Scientific Rationale: Targeting Cancer Cell Viability
A fundamental initial step in assessing anticancer potential is to determine a compound's effect on cancer cell viability and proliferation. The MTT assay is a widely adopted and reliable colorimetric method for this purpose.[16][17] The assay's principle is elegantly simple: it measures the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16] A reduction in formazan production in the presence of a test compound indicates cytotoxicity.
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram illustrates the general workflow for assessing the anticancer activity of pyrazole compounds using the MTT assay.
Caption: Workflow for anticancer screening using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
This protocol is optimized for adherent cancer cell lines in a 96-well plate format.
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[10][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Pyrazole test compounds.
-
Dimethyl sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Phosphate-Buffered Saline (PBS).
-
96-well flat-bottom sterile culture plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[19]
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of each pyrazole compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compounds in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Include "vehicle control" wells (cells treated with medium containing the same concentration of DMSO as the compound-treated wells) and "untreated control" wells (cells in fresh medium only).[16]
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[19]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Data Analysis:
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other readings.
-
The percent viability is calculated using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation:
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Pyrazole-A | MCF-7 | 48 | 8.5 |
| Pyrazole-B | A549 | 48 | 12.3 |
| Pyrazole-C | HCT-116 | 48 | 5.2 |
| Doxorubicin | MCF-7 | 48 | 0.9 |
Part 2: Antimicrobial Activity Screening
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents.[9][20][21][22]
Scientific Rationale: Assessing Microbial Growth Inhibition
A preliminary and widely used method to qualitatively assess the antimicrobial activity of a compound is the agar diffusion assay, also known as the Kirby-Bauer test or zone of inhibition test.[23][24] This technique is based on the principle that an antimicrobial agent will diffuse from a point source into an agar medium that has been seeded with a test microorganism. If the compound is effective at inhibiting microbial growth, a clear circular area, known as the "zone of inhibition," will appear around the point of application.[24] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[23]
Detailed Protocol: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of pyrazole compounds.
Materials and Reagents:
-
Test pyrazole compounds.
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs.
-
DMSO.
-
Sterile Mueller-Hinton agar plates (for bacteria).
-
Sterile Potato Dextrose agar plates (for fungi).
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[25]
-
Sterile saline solution (0.85% NaCl).
-
Sterile cotton swabs.
-
Sterile cork borer (6 mm diameter).
-
Micropipettes.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Evenly streak the swab over the entire surface of the agar plate to ensure a uniform lawn of microbial growth.[24]
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.
-
Prepare stock solutions of the pyrazole compounds and standard drugs in DMSO (e.g., 1 mg/mL).[25]
-
Carefully add a fixed volume (e.g., 50 µL) of each test solution, standard drug, and DMSO (as a negative control) into separate wells.
-
-
Incubation:
-
Allow the plates to stand for 1 hour at room temperature to permit the diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.[23]
-
Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).[23]
-
A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation:
| Compound (50 µ g/well ) | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
| Pyrazole-D | 18 | 15 | 12 |
| Pyrazole-E | 12 | 10 | 0 |
| Ciprofloxacin | 25 | 22 | - |
| Fluconazole | - | - | 20 |
| DMSO | 0 | 0 | 0 |
Part 3: Anti-inflammatory Activity Screening
Many pyrazole-containing compounds exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[26][27][28] COX-2 is an enzyme that is typically induced at sites of inflammation and plays a key role in the synthesis of prostaglandins, which are mediators of inflammation and pain.[29]
Scientific Rationale: Targeting the COX-2 Enzyme
Screening for COX-2 inhibitory activity is a crucial step in identifying potential anti-inflammatory agents. Fluorometric or colorimetric assays are commonly used to measure the peroxidase activity of the COX enzyme.[29] These assays are based on the detection of an intermediate product, such as Prostaglandin G2, generated by the COX enzyme from its substrate, arachidonic acid.[29] The inhibition of this reaction in the presence of a test compound indicates its potential as a COX inhibitor.
Signaling Pathway: Role of COX-2 in Inflammation
The following diagram depicts the role of COX-2 in the inflammatory pathway.
Caption: Simplified COX-2 inflammatory pathway and the inhibitory action of pyrazole compounds.
Detailed Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a general guideline and may need to be adapted based on the specific commercial kit used.
Materials and Reagents:
-
COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and a known inhibitor like Celecoxib).[29]
-
Pyrazole test compounds.
-
Arachidonic acid (substrate).
-
DMSO.
-
96-well white opaque flat-bottom plates.
-
Fluorometric microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions. This typically involves reconstituting the enzyme and diluting buffers and probes.[29]
-
-
Assay Setup:
-
Dissolve the pyrazole test compounds in DMSO to create stock solutions.
-
Prepare serial dilutions of the test compounds at 10 times the desired final concentration in the assay buffer.[30]
-
In a 96-well plate, set up the following wells in duplicate:
-
Test Inhibitor Wells: 10 µL of diluted test compound.
-
Enzyme Control (100% Activity): 10 µL of assay buffer (with DMSO if used as a solvent for the test compounds).[30]
-
Inhibitor Control: 10 µL of the provided known inhibitor (e.g., Celecoxib).[29]
-
Blank (No Enzyme): Wells with all components except the enzyme.
-
-
-
Enzyme Addition and Incubation:
-
Add the diluted COX-2 enzyme solution to all wells except the blanks.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.[31]
-
-
Reaction Initiation and Measurement:
-
Prepare the reaction mix containing the assay buffer, probe, and cofactor as per the kit's protocol.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.[29]
-
Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for a specified duration (e.g., 15-30 minutes) or as an endpoint reading.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence (blank wells) from all readings.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the formula:
-
% Inhibition = ((Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control) * 100
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Data Presentation:
| Compound | COX-2 IC50 (nM) |
| Pyrazole-F | 35.2 |
| Pyrazole-G | 150.8 |
| Celecoxib | 8.1 |
Part 4: Kinase Inhibition Screening
The pyrazole scaffold is a key structural component in numerous protein kinase inhibitors.[2][5][13] Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[32] Therefore, screening pyrazole compounds against a panel of kinases is a critical step in drug discovery.
Scientific Rationale: Measuring Kinase Activity
In vitro kinase inhibition assays directly measure the ability of a compound to block the enzymatic activity of a specific kinase.[32] These assays typically involve incubating the kinase, a substrate (often a peptide or protein), and ATP (the phosphate donor) together. The amount of phosphorylated substrate is then quantified. A reduction in substrate phosphorylation in the presence of a pyrazole compound indicates kinase inhibition.
Signaling Pathway: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer. Several pyrazole-based compounds target kinases within this pathway.[32]
Caption: The PI3K/Akt signaling pathway, a common target for pyrazole-based kinase inhibitors.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol describes a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.
Materials and Reagents:
-
Substrate for the specific kinase.
-
ATP.
-
Kinase assay buffer.
-
Pyrazole test compounds.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
384-well white, flat-bottom plates.
-
Luminometer.
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the pyrazole compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted test compound, a positive control inhibitor, and DMSO (negative control).[32]
-
Add the kinase enzyme solution to all assay wells.
-
Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Pyrazole-H | Akt1 | 15.6 |
| Pyrazole-I | BRAF V600E | 42.1 |
| Afuresertib | Akt1 | 0.08 (Ki)[32] |
Conclusion
The protocols and application notes presented herein provide a robust framework for the initial biological activity screening of novel pyrazole compounds. By employing a systematic and well-validated approach, researchers can efficiently identify and prioritize promising lead candidates for further development. The causality-driven explanations for each protocol aim to empower scientists with the knowledge to not only execute these assays but also to interpret the results with a high degree of confidence and to troubleshoot potential issues. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the discovery of new therapeutic agents across a wide range of diseases.[4][14]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI. Available at: [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. National Institutes of Health. Available at: [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. National Institutes of Health. Available at: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Science. Available at: [Link]
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COX2 Inhibitor Screening Assay Kit - BPS Bioscience. BPS Bioscience. Available at: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed. PubMed. Available at: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. PubMed Central. Available at: [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. National Institutes of Health. Available at: [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. American Chemical Society. Available at: [Link]
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Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer | Bentham Science Publishers. Bentham Science. Available at: [Link]
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New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. PubMed. Available at: [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - NIH. National Institutes of Health. Available at: [Link]
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Pyrazoles as anticancer agents: Recent advances - SRR Publications. SRR Publications. Available at: [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. National Institutes of Health. Available at: [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. American Chemical Society. Available at: [Link]
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Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. PubMed. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. PubMed Central. Available at: [Link]
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. ResearchGate. Available at: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. MDPI. Available at: [Link]
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Zone of Inhibition | Nelson Labs. Nelson Labs. Available at: [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - ResearchGate. ResearchGate. Available at: [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Connect Journals. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. American Society for Microbiology. Available at: [Link]
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Application Notes & Protocols: Leveraging Hydrazine Derivatives for Advanced Cellular Imaging
Introduction: The Resurgence of a Classic Reaction in Modern Cell Biology
Hydrazine derivatives, compounds bearing the -NHNH₂ functional group, are powerful tools in the molecular imaging arsenal. Their utility is rooted in a classic, yet highly specific, chemical reaction: the condensation with aldehydes and ketones to form stable hydrazones[1][2]. In the complex milieu of a living cell, aldehydes and ketones are not merely metabolic intermediates; they are also critical biomarkers of cellular states, particularly oxidative stress, and include key signaling molecules like formaldehyde[3][4].
Fluorescent probes built upon a hydrazine scaffold harness this specific reactivity to visualize and quantify these elusive analytes. These probes typically consist of three core components: a fluorophore (the signaling engine), a hydrazine moiety (the reactive trigger), and often a linker or targeting group. The design elegance of these probes lies in their ability to remain in a non-fluorescent or "off" state until they react with their target carbonyl, which uncages the fluorophore, leading to a bright, localized signal[5][6]. This "turn-on" mechanism provides a high signal-to-noise ratio, which is essential for sensitive detection in live-cell imaging.
This guide provides an in-depth exploration of the principles, practical considerations, and detailed protocols for using hydrazine-based fluorescent probes to investigate cellular function.
Principle of Detection: The Hydrazone Formation Reaction
The cornerstone of hydrazine probe chemistry is its nucleophilic reaction with the electrophilic carbonyl carbon of aldehydes and ketones. This condensation reaction, which occurs readily under physiological conditions (aqueous environment, pH ~7.4), results in the formation of a stable carbon-nitrogen double bond (C=N), creating a hydrazone[1][7].
The reaction is highly specific for aldehydes and ketones, showing minimal cross-reactivity with other cellular functional groups like esters, amides, or carboxylic acids, which ensures the probe's bioorthogonality[8]. The kinetics of this reaction are favorable, with some probes reacting with their target in seconds to minutes, allowing for the capture of dynamic cellular processes[5][9].
Many advanced probes operate via a Photoinduced Electron Transfer (PET) quenching mechanism. In the "off" state, the lone pair of electrons on the terminal nitrogen of the hydrazine group quenches the excited state of the attached fluorophore. Upon reaction with a carbonyl, the formation of the hydrazone C=N bond delocalizes this electron pair, disrupting the PET process and restoring fluorescence[3][5].
Applications and Probe Selection
The primary application of hydrazine probes is the detection of reactive carbonyl species (RCS), which are hallmarks of oxidative stress and cellular damage. A particularly important target is formaldehyde (FA), the simplest aldehyde, which plays dual roles in both normal physiology and pathology[3].
When selecting a probe, consider the target analyte and the desired photophysical properties.
| Probe Example | Target Analyte | Fluorophore Core | Typical Ex/Em (nm) | Detection Limit (LOD) | Reference |
| NAPh-Lyso | Formaldehyde (FA) | 1,8-Naphthalimide | ~450 / ~530 | 0.21 µM | [5] |
| Probe-NHNH₂ | Formaldehyde (FA) | NIR Heptamethine Cyanine | ~670 / ~706 | 0.68 µM | [9] |
| BHA | Formaldehyde (FA) | BODIPY | ~337 / ~468 | 0.18 µM | [6] |
| FN | Hydrazine (N₂H₄) | Fluorescein | ~490 / ~515 | 0.46 nM | [10] |
| Dansyl Hydrazine | General Carbonyls | Dansyl | ~340 / ~525 | N/A | [11][12] |
Key Experimental Considerations: A Guide to Success
Rigorous experimental design is crucial for obtaining reliable and interpretable data.
-
Probe Preparation and Storage: Most hydrazine probes are dissolved in DMSO to create a concentrated stock solution (typically 1-10 mM). Store these stocks at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
Probe Concentration and Incubation Time: The optimal concentration and incubation time must be determined empirically for each probe and cell type. Start with the concentration recommended in the literature, often in the 1-10 µM range[6][13]. Incubation times can vary from 10 minutes to several hours[3][9]. Create a matrix of concentrations and time points to find the best balance between signal intensity and background noise.
-
Cytotoxicity Assessment: It is essential to verify that the probe is not toxic to the cells at the working concentration. Hydrazine itself can be toxic, and while derivatives are designed for biocompatibility, this should not be assumed[14][15]. Perform a standard cytotoxicity assay, such as the MTT or Alamar Blue assay, to confirm that cell viability remains high (>95%) after probe incubation for the duration of your experiment[6][13][16].
-
Controls are Non-Negotiable: A self-validating protocol must include proper controls.
-
Negative Control: Image cells incubated with vehicle (e.g., DMSO) only to assess autofluorescence.
-
Baseline Control: Image cells incubated with the probe but without any stimulation to measure endogenous levels of the target analyte.
-
Positive Control: Treat cells with a known concentration of the target analyte (e.g., exogenous formaldehyde) before or during probe incubation to confirm the probe is responsive in your system[6].
-
Scavenger Control: Pre-treat cells with a scavenger molecule that removes the target analyte. For example, sodium bisulfite (NaHSO₃) can be used to sequester free formaldehyde, which should lead to a significant reduction in the fluorescent signal[3].
-
Detailed Protocol: Imaging Formaldehyde in Live Cells
This protocol provides a general framework for using a "turn-on" hydrazine-based probe to detect changes in intracellular formaldehyde levels.
Materials:
-
Hydrazine-based fluorescent probe (e.g., Probe-NHNH₂ or BHA)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde solution (for positive control)
-
Sodium bisulfite (NaHSO₃) (for scavenger control)
-
Cells of interest cultured on imaging-quality glass-bottom dishes or plates
-
Fluorescence microscope with appropriate filters and environmental chamber (37°C, 5% CO₂)
Workflow Diagram:
Step-by-Step Methodology:
-
Probe Preparation: Prepare a 1 mM stock solution of the hydrazine probe in anhydrous DMSO. For a 10 µM working solution, dilute the stock 1:100 in pre-warmed imaging medium immediately before use. Vortex briefly to mix.
-
Cell Preparation:
-
Seed your cells of interest onto glass-bottom imaging dishes. Culture them until they reach 70-80% confluency.
-
On the day of the experiment, remove the culture medium and gently wash the cells twice with warm PBS.
-
-
Control and Treatment Groups:
-
Baseline Group: Add fresh imaging medium to the cells.
-
Positive Control Group: Add imaging medium containing a known concentration of formaldehyde (e.g., 100 µM) and incubate for 30 minutes at 37°C[3][6].
-
Scavenger Control Group: Pre-incubate cells with imaging medium containing a scavenger like NaHSO₃ for 30 minutes before adding the probe.
-
-
Probe Staining:
-
Remove the medium from all groups.
-
Add the 10 µM probe working solution to each dish.
-
Incubate for the optimized time (e.g., 30 minutes) at 37°C and 5% CO₂, protected from light[13].
-
-
Imaging:
-
After incubation, gently wash the cells two times with warm imaging medium to remove any excess, unreacted probe. This step may be optional for some "turn-on" probes with very low background, but it is generally recommended.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately transfer the dish to the fluorescence microscope equipped with an environmental chamber.
-
Acquire images using the appropriate filter sets for your chosen probe. Ensure that imaging parameters (e.g., exposure time, laser power, gain) are kept constant across all experimental groups.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity for each cell.
-
Subtract the mean background fluorescence from a cell-free region.
-
Calculate the average fluorescence intensity for each experimental group and perform statistical analysis.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Incorrect filter set.- Probe concentration too low or incubation too short.- Probe has degraded.- Analyte level is below the detection limit. | - Verify microscope filter cubes match probe's Ex/Em spectra.- Perform a concentration and time-course optimization.- Use a fresh aliquot of probe stock.- Confirm probe responsiveness with a positive control (exogenous analyte). |
| High Background | - Probe concentration is too high.- Autofluorescence from cells or medium.- Insufficient washing after staining. | - Reduce probe concentration.- Image a "cells only" control to assess autofluorescence. Use an imaging medium with low background fluorescence.- Ensure thorough but gentle washing post-incubation. |
| Cell Death/Morphology Changes | - Probe cytotoxicity.- Phototoxicity from imaging. | - Perform an MTT or similar assay to confirm probe is non-toxic at the working concentration. Lower the concentration if necessary.- Reduce laser power and/or exposure time. Use a more sensitive detector. |
Conclusion and Future Outlook
Hydrazine derivatives are versatile and powerful reagents for imaging specific molecular events within living cells. Their high specificity for carbonyls, coupled with the development of sophisticated "turn-on" fluorogenic designs, enables sensitive detection of analytes like formaldehyde that are central to cellular health and disease. By following rigorous, well-controlled protocols, researchers can confidently employ these probes to gain new insights into the complex chemical biology of the cell. Future developments will likely focus on creating probes with even faster kinetics, lower detection limits, and multi-color capabilities for simultaneous tracking of different cellular processes.
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Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes. (1988). PubMed. [Link]
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Representative derivatization reagents for carbonyl groups, primarily... (n.d.). ResearchGate. [Link]
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Photoswitchable Fluorescent Hydrazone for Super-Resolution Cell Membranes Imaging. (2022). National Center for Biotechnology Information. [Link]
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Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. (2021). MDPI. [Link]
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Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2022). MDPI. [Link]
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A Fluorescein-Based Colorimetric and Fluorescent Probe for Hydrazine and its Bioimaging in Live Cells. (2017). PubMed. [Link]
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Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. (2022). MDPI. [Link]
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A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. (2022). National Center for Biotechnology Information. [Link]
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2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). National Center for Biotechnology Information. [Link]
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A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. (2022). Frontiers. [Link]
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Synthetic Protocols for the Functionalization of 1-Methyl-Pyrazoles: A Guide for Researchers
The 1-methyl-pyrazole scaffold is a privileged motif in modern chemistry, underpinning the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and the distinct reactivity of its carbon positions make it an attractive target for synthetic modification. This guide provides a detailed overview of established and innovative protocols for the functionalization of 1-methyl-pyrazoles, designed for researchers and professionals in drug discovery and chemical development. We will delve into the mechanistic rationale behind key synthetic transformations, offering practical, step-by-step protocols for direct implementation in the laboratory.
Introduction to the Reactivity of 1-Methyl-Pyrazole
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The presence of the N-methyl group in 1-methyl-pyrazole influences the electron density and reactivity of the ring carbons. Electrophilic substitution is a primary pathway for functionalization, with the C4 position being the most susceptible to attack due to its higher electron density compared to the C3 and C5 positions.[3] This inherent regioselectivity is a cornerstone of many synthetic strategies. However, modern organometallic catalysis has opened avenues for the selective functionalization of the typically less reactive C3 and C5 positions through C-H activation.
Core Functionalization Strategies
This guide will focus on four key classes of functionalization reactions:
-
Halogenation: Introduction of halogen atoms (Cl, Br, I) as versatile handles for further transformations.
-
Nitration: Installation of a nitro group, a key precursor for amines and a valuable pharmacophore in its own right.
-
C-H Arylation: Direct formation of carbon-carbon bonds to introduce aryl substituents, a common strategy in medicinal chemistry.
-
Formylation and Acylation: Introduction of carbonyl functionalities for further synthetic elaboration.
A foundational step for all subsequent functionalizations is the synthesis of the 1-methyl-pyrazole starting material itself.
Synthesis of 1-Methyl-Pyrazole
The Knorr pyrazole synthesis and its variations remain the most reliable and widely used methods for the preparation of the pyrazole core.[3] This typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine.
Protocol: Synthesis of 1-Methyl-Pyrazole from Malondialdehyde Tetraethyl Acetal and Methylhydrazine
This protocol provides a straightforward method for the gram-scale synthesis of 1-methyl-pyrazole.
Reaction Scheme:
Caption: Knorr pyrazole synthesis of 1-methyl-pyrazole.
Materials:
-
Malondialdehyde tetraethyl acetal
-
Methylhydrazine
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium hydroxide solution (e.g., 2 M)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malondialdehyde tetraethyl acetal (1.0 eq) and water.
-
Add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH 1-2).
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the acetal to malondialdehyde in situ.
-
Cool the reaction mixture in an ice bath.
-
Slowly add methylhydrazine (1.0-1.1 eq) to the cooled solution. An exothermic reaction may be observed.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Make the solution basic by the careful addition of sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude 1-methyl-pyrazole by distillation to obtain a colorless liquid.
Halogenation of 1-Methyl-Pyrazoles
Halogenated pyrazoles are invaluable intermediates in cross-coupling reactions, allowing for the introduction of a wide array of substituents. Electrophilic halogenation of 1-methyl-pyrazole occurs selectively at the C4 position.
Protocol: 4-Bromo-1-methyl-pyrazole via Organocatalytic Bromination
This protocol utilizes the inexpensive and readily available N-bromosuccinimide (NBS) as the bromine source, with an organocatalyst to enhance the reaction rate.[4]
Reaction Scheme:
Caption: Organocatalytic bromination of 1-methyl-pyrazole.
Materials:
-
1-Methyl-pyrazole
-
N-Bromosuccinimide (NBS)
-
Gallocyanine
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 1-methyl-pyrazole (1.0 eq), gallocyanine (0.04 eq), and acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-bromo-1-methyl-pyrazole as a yellow oil.[4]
Causality: Gallocyanine acts as a halogen-transfer agent, activating the NBS and facilitating the electrophilic aromatic substitution on the electron-rich pyrazole ring.[4] The reaction is typically rapid at room temperature due to the high reactivity of the C4 position.
Protocol: 4-Iodo-1-methyl-pyrazole using N-Iodosuccinimide
Direct iodination can be achieved using N-iodosuccinimide (NIS), a convenient and solid iodine source.
Materials:
-
1-Methyl-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-pyrazole (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 85 °C and stir for 1 hour.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Nitration of 1-Methyl-Pyrazoles
Nitration of 1-methyl-pyrazole introduces a versatile nitro group, which can be a key pharmacophore or a precursor to an amino group. The reaction is a classic electrophilic aromatic substitution and must be performed with caution due to the use of strong acids and the exothermic nature of the reaction.
Protocol: Synthesis of 1-Methyl-4-nitropyrazole
This protocol describes the direct nitration of pyrazole, which can be adapted for 1-methyl-pyrazole, using a mixture of fuming nitric acid and fuming sulfuric acid.[6]
Reaction Scheme:
Caption: Direct nitration of 1-methyl-pyrazole.
Materials:
-
1-Methyl-pyrazole
-
Concentrated sulfuric acid
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20% oleum)
-
Ice
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Safety Precautions: This reaction is highly exothermic and involves corrosive and oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves). The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 1-methyl-pyrazole (1.0 eq) while cooling in an ice-water bath. Stir the mixture for 30 minutes at room temperature.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid, while cooling in an ice bath.
-
Cool the pyrazole sulfate solution in an ice-water bath.
-
Slowly add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, raise the temperature to 50 °C and stir for 1.5 hours.[6]
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated white solid is collected by vacuum filtration and washed with cold water.
-
The crude 1-methyl-4-nitropyrazole can be purified by recrystallization (e.g., from an ether/hexane mixture).
Causality: The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, is the active electrophile. The C4 position of the pyrazole ring is the most nucleophilic and readily attacked. Controlling the temperature is crucial to prevent over-nitration and potential runaway reactions.[7]
Palladium-Catalyzed C-H Arylation
Direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials. For 1-methyl-pyrazoles, the C5 position is often the most reactive in palladium-catalyzed C-H activation.
Protocol: Palladium-Catalyzed C5-Arylation of Ethyl 1-Methyl-4-pyrazolecarboxylate
This protocol demonstrates the C5-arylation of a 1-methyl-pyrazole derivative. The carboxylate at the C4 position acts as a blocking group, directing the arylation to the C5 position, and can be subsequently removed.[1]
Reaction Scheme:
Caption: Palladium-catalyzed C5-arylation of a 1-methyl-pyrazole.
Materials:
-
Ethyl 1-methyl-4-pyrazolecarboxylate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMA)
-
Schlenk tube, magnetic stirrer, oil bath
Procedure:
-
To an oven-dried Schlenk tube, add ethyl 1-methyl-4-pyrazolecarboxylate (1.5 eq), the aryl bromide (1.0 eq), potassium acetate (2.0 eq), and palladium(II) acetate (0.05 eq).[1]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture in an oil bath at 150 °C for 16 hours.[1]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography on silica gel.
Causality: The palladium catalyst undergoes oxidative addition to the aryl bromide. Subsequent C-H activation at the C5 position of the pyrazole, facilitated by the acetate base, leads to a palladacycle intermediate. Reductive elimination then furnishes the C-C coupled product and regenerates the active palladium catalyst.
Formylation and Acylation
The introduction of a formyl or acyl group at the C4 position provides a valuable synthetic handle for further transformations, such as the construction of more complex heterocyclic systems.
Protocol: Vilsmeier-Haack Formylation of 1-Methyl-3-phenyl-1H-pyrazole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8]
Materials:
-
1-Methyl-3-phenyl-1H-pyrazole (or other substituted 1-methyl-pyrazoles)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a dry apparatus under an inert atmosphere in a fume hood.
Procedure:
-
In a round-bottom flask, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent in situ.
-
Add a solution of the 1-methyl-pyrazole derivative in DMF to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature for a specified time (this can range from a few hours to overnight, depending on the substrate) and then heat to 60-80 °C.[8][9]
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product, 1-methyl-1H-pyrazole-4-carbaldehyde, may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Functionalization | Reagents | Position | Typical Yield | Reference |
| Bromination | NBS, Gallocyanine | C4 | High | [4] |
| Iodination | NIS | C4 | Good | [5] |
| Nitration | Fuming HNO₃/H₂SO₄ | C4 | High | [6] |
| C-H Arylation | Ar-Br, Pd(OAc)₂, KOAc | C5 | Good to High | [1] |
| Formylation | POCl₃, DMF | C4 | Good | [8][9] |
Conclusion
The functionalization of 1-methyl-pyrazoles is a rich and diverse field of synthetic chemistry. The protocols outlined in this guide provide a solid foundation for researchers to access a wide range of substituted pyrazole derivatives. By understanding the underlying principles of reactivity and the practical aspects of these transformations, chemists can effectively leverage the 1-methyl-pyrazole scaffold in the design and synthesis of novel molecules with significant potential in medicine and materials science.
References
- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Molecules, 2022, 27(19), 6533.
- A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 2016, 7(4), 2577-2582.
- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 2015, 80(20), 10134-10144.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2017, 22(1), 137.
- CS216930B2 - Method of preparation of the pyrazoles - Google P
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Online]. Available: [Link]
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Pyrazole. [Online]. Available: [Link]
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Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Online]. Available: [Link]
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SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Online]. Available: [Link]
- Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Arkivoc, 2007, (xiv), 51-61.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019, (vi), 1-14.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011, (ix), 237-250.
-
Synthesis of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. [Online]. Available: [Link]
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Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. [Online]. Available: [Link]
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Application Notes and Protocols for 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride in Organic Synthesis
Introduction: The Strategic Value of the 1-Methyl-1H-pyrazol-4-yl Hydrazine Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus stands out as a "privileged scaffold." Its presence is integral to a multitude of FDA-approved drugs, owing to its unique electronic properties and ability to engage in various biological interactions.[1] 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride (CAS: 1803599-63-4) is a highly versatile and reactive building block, offering a direct route to a diverse array of complex heterocyclic systems.[2] The pre-installed 1-methyl-pyrazole core provides specific steric and electronic features that can be strategically exploited in drug design to fine-tune properties such as solubility, metabolic stability, and target binding affinity.
This guide provides an in-depth exploration of the applications of this compound, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Core Application: Synthesis of Substituted Pyrazoles via Knorr Cyclocondensation
The most fundamental and widely employed application of hydrazinyl pyrazoles is the Knorr pyrazole synthesis, a robust reaction that involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[3] This reaction provides a straightforward and atom-economical pathway to construct a new pyrazole ring, effectively creating a bis-pyrazole system.
Mechanistic Insight
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration, typically under acidic or thermal conditions, to yield the stable aromatic pyrazole ring. The use of the dihydrochloride salt of the hydrazine often necessitates the presence of a base to liberate the free hydrazine or can be carried out under acidic conditions where the salt form can still react.[4]
Diagram 1: Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr pyrazole synthesis.
Representative Protocol 1: Synthesis of 1-methyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazole
This protocol details the reaction of this compound with acetylacetone (2,4-pentanedione), a symmetric β-diketone, to yield a 3,5-dimethyl-substituted pyrazole. This procedure is a representative example based on established methodologies for Knorr synthesis.[3][5]
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Ethanol (or Glacial Acetic Acid) as solvent
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol to the flask to create a suspension (approx. 5-10 mL per mmol of hydrazine).
-
Reagent Addition: Add acetylacetone (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 1-methyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazole.
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions |
| This compound | Acetylacetone | 1-methyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazole | Ethanol | Reflux, 4-6 hours |
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this condensation as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Glacial acetic acid can also be used, serving as both solvent and catalyst.
-
Equivalents: A slight excess of the dicarbonyl compound is often used to ensure complete consumption of the limiting hydrazine starting material.
-
Work-up and Purification: The choice of work-up and purification depends on the physical properties of the product. Recrystallization is often sufficient if the product is a stable, crystalline solid with good purity.
Application in the Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-d]pyridazines
Beyond the synthesis of simple pyrazoles, this compound is an excellent precursor for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.[6] One such example is the synthesis of pyrazolo[3,4-d]pyridazines. These structures are considered purine analogs and have been investigated for a range of biological activities.[7]
The synthesis involves the reaction of the hydrazinyl pyrazole with a 1,3-dicarbonyl compound that also contains a leaving group or can be further cyclized. For instance, reaction with a 2-formyl or 2-acyl-3-ketoester can lead to the formation of the pyridazine ring fused to the newly formed pyrazole.
Diagram 2: General Workflow for Heterocycle Synthesis
Caption: A typical experimental workflow for pyrazole synthesis.
Safety and Handling
As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]
-
Inhalation: Avoid breathing dust.
-
Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of water.
-
Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: May be harmful if swallowed.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of pyrazole-containing compounds and fused heterocyclic systems. Its utility in the robust Knorr pyrazole synthesis allows for the straightforward creation of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their work.
References
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Fisher Scientific. Safety Data Sheet: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific. Available from: [Link]
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Synthesis and Biological Studies of Pyrazolo[3,4-d]Pyrimidines. Available from: [Link]
-
Matiichuk, V., et al. Molecular Design of Pyrazolo[3,4-d]pyridazines. ResearchGate. Available from: [Link]
-
Matiichuk, V., et al. (PDF) Molecular Design of Pyrazolo[3,4-d]pyridazines. ResearchGate. Available from: [Link]
-
Deng, X., & Mani, N. S. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available from: [Link]
-
Elguero, J., et al. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available from: [Link]
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Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Al-Ostoot, F.H., et al. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. Available from: [Link]
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Mahmood, A., et al. A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]
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Almalki, A. J. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. King Abdulaziz University. Available from: [Link]
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Bennani, F., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available from: [Link]
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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
Application Note & Protocols for Drug Discovery Professionals
Introduction: The Unassuming Power of a Five-Membered Ring
In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the therapeutic versatility and enduring relevance of the pyrazole ring.[1] This simple, five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[2][3] Its unique physicochemical properties, synthetic accessibility, and ability to form key interactions with a multitude of biological targets have solidified its role as a cornerstone in the design of novel therapeutics.[2][4] Pyrazole derivatives are not merely academic curiosities; they are the core of numerous FDA-approved drugs treating a wide array of conditions, from inflammation and cancer to viral infections and erectile dysfunction.[3][5][6]
This guide provides an in-depth exploration of the pyrazole scaffold for researchers, scientists, and drug development professionals. We will delve into the fundamental properties that make pyrazole so attractive, examine its diverse mechanisms of action, showcase its success in blockbuster drugs, and provide detailed, field-proven protocols for its synthesis and biological evaluation.
Section 1: The Pyrazole Core - A Profile of a Privileged Scaffold
The utility of the pyrazole ring in drug design is not accidental; it stems from a unique combination of structural and electronic features.
Physicochemical Properties:
-
Aromaticity and Stability: The pyrazole ring is an aromatic system, which confers significant metabolic stability, a crucial attribute for any successful drug candidate.[6] This stability ensures the core structure remains intact in vivo, allowing the appended functional groups to dictate biological activity.
-
Hydrogen Bonding: The pyrazole nucleus possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair).[7] This dual capacity allows it to form highly specific and directional interactions within the binding pockets of enzymes and receptors, a key factor in achieving potency and selectivity.
-
Modulable Lipophilicity: The pyrazole core itself is relatively polar, but it serves as an excellent scaffold for attaching various substituents. This allows medicinal chemists to finely tune the lipophilicity of the final compound, optimizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
-
Bioisosteric Replacement: The pyrazole scaffold is often used as a bioisostere for other chemical groups, such as amides or other heterocycles.[2] This strategy can improve metabolic stability, enhance binding affinity, or alter selectivity profiles.
Synthetic Accessibility: One of the most significant advantages of the pyrazole core is its straightforward and versatile synthesis. The most common and robust method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] The accessibility of a wide variety of starting materials for this reaction allows for the rapid generation of diverse libraries of pyrazole analogues for screening.[10]
Section 2: Mechanisms of Action & Key Biological Targets
The pyrazole scaffold's true power lies in its ability to be decorated with functional groups that can target a vast range of biological macromolecules. Pyrazole-containing drugs have been successfully developed as inhibitors of enzymes, antagonists of receptors, and modulators of protein-protein interactions.[11][12]
A prominent example is the role of pyrazoles as protein kinase inhibitors .[13][14] Kinases are a major class of drug targets, particularly in oncology.[2] The pyrazole scaffold is adept at orienting substituents to interact with the ATP-binding pocket of kinases. Typically, the N-H of the pyrazole forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. Other parts of the molecule can then form additional interactions, conferring both potency and selectivity.[2]
To date, eight small molecule protein kinase inhibitors approved by the US FDA contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[2][14]
Caption: Pyrazole inhibitors block pathological cell signaling.
Section 3: Case Studies - Marketed Drugs Containing the Pyrazole Scaffold
The therapeutic success of the pyrazole core is best illustrated by the numerous drugs that incorporate this scaffold. These compounds span a wide range of indications, demonstrating the scaffold's adaptability.
| Drug Name | Target(s) | Therapeutic Indication | Role of Pyrazole Core |
| Celecoxib (Celebrex) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic[3][5] | The diaryl-substituted pyrazole orients the p-sulfamoylphenyl group into a specific side pocket of COX-2, conferring selectivity over COX-1.[15][16] |
| Sildenafil (Viagra) | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction, Pulmonary Hypertension[3][17] | The pyrazolopyrimidinone core mimics the purine ring of cGMP, allowing it to bind competitively to the PDE5 active site. |
| Ruxolitinib (Jakafi) | Janus Kinase 1/2 (JAK1/2) | Myelofibrosis, Polycythemia Vera | The pyrazole ring is linked to a pyrrolopyrimidine scaffold, forming key hydrogen bonds with the kinase hinge region.[2] |
| Apixaban (Eliquis) | Factor Xa | Anticoagulant[3] | The pyrazole core acts as a central scaffold, positioning other functional groups to effectively block the active site of the Factor Xa enzyme. |
| Crizotinib (Xalkori) | ALK, ROS1, c-Met | Non-Small Cell Lung Cancer | The pyrazole ring is part of a larger aminopyridine structure that is crucial for binding to the kinase ATP pocket.[5] |
Section 4: Key Experimental Protocols
To facilitate the exploration of novel pyrazole-based compounds, this section provides detailed, step-by-step protocols for a standard synthesis and a representative biological assay.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Cyclocondensation
This protocol describes the synthesis of a model 1,5-diaryl-3-(trifluoromethyl)pyrazole, a scaffold similar to that found in Celecoxib.
Rationale: This method is chosen for its reliability, high yields, and the commercial availability of the starting materials. The use of an acid catalyst (acetic acid) facilitates the initial condensation and subsequent cyclization/dehydration steps.
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (a 1,3-dicarbonyl)
-
(4-Hydrazinophenyl)sulfonamide (a hydrazine derivative)
-
Glacial Acetic Acid (solvent and catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) and (4-hydrazinophenyl)sulfonamide (1.05 eq).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: The reaction progress can be monitored by observing the consumption of the starting materials. A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes.
-
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Pour the cooled reaction mixture into ice-cold water (100 mL) to fully precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure 1,3,5-trisubstituted pyrazole as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for Knorr pyrazole synthesis and purification.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of a newly synthesized pyrazole compound against the COX-2 enzyme.
Rationale: A colorimetric inhibitor screening assay is a common, robust, and relatively high-throughput method to determine the potency (IC₅₀) of a test compound. It measures the peroxidase activity of the COX enzyme.
Materials:
-
COX-2 Inhibitor Screening Assay Kit (commercially available from various suppliers)
-
Purified, active COX-2 enzyme
-
Heme
-
Arachidonic Acid (substrate)
-
Test pyrazole compound (dissolved in DMSO)
-
Celecoxib (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically involves diluting buffers, the enzyme, and preparing a stock solution of arachidonic acid.
-
Compound Dilution: Prepare a serial dilution of your test pyrazole compound in assay buffer. A typical starting concentration range would be 100 µM to 1 nM. Also, prepare a serial dilution of Celecoxib as a positive control.
-
Assay Plate Setup:
-
To appropriate wells of the 96-well plate, add 10 µL of the test compound dilutions or control (DMSO for 100% activity, Celecoxib for positive control).
-
Add 150 µL of reaction buffer containing the COX-2 enzyme and heme to all wells.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Signal Development: Incubate the plate at 37°C for 5-10 minutes. The kit's probe will react with prostaglandin G₂, the product of the cyclooxygenase reaction, to generate a colorimetric signal.
-
Measurement: Read the absorbance of the plate at the wavelength specified by the kit manufacturer (e.g., 590 nm).
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of your test compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility has led to the development of life-changing medicines across numerous disease areas.[4][11] The journey, however, is far from over. Ongoing research continues to explore novel pyrazole derivatives with improved selectivity, novel mechanisms of action, and applications in emerging therapeutic areas like neurodegenerative diseases and metabolic disorders.[12][18] The synthetic tractability and favorable physicochemical properties of the pyrazole core ensure that it will remain a privileged and indispensable tool for medicinal chemists for the foreseeable future.[6]
References
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
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MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
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Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]
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PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available at: [Link]
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Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]
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ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available at: [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]
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PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
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PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
PubMed - NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
Wikipedia. (n.d.). Celecoxib. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]
-
NCBI Bookshelf. (n.d.). Celecoxib - StatPearls. Available at: [Link]
-
SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]
-
ScienceDirect. (n.d.). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Available at: [Link]
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
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PubChem - NIH. (n.d.). Celecoxib. Available at: [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]
-
ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.. Available at: [Link]
-
SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of some drugs endowed with the pyrazole structure.... Available at: [Link]
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PharmaCompass.com. (n.d.). Celecoxib | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole Derivatives by Chromatography
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of these versatile heterocyclic compounds. The inherent basicity of the pyrazole ring, coupled with the potential for complex impurity profiles including regioisomers, often necessitates a nuanced approach to achieve high purity.
This document moves beyond simple protocols to explain the underlying principles of the separation challenges and their solutions, providing you with the expert insights needed to troubleshoot effectively and develop robust purification methods.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequent issues encountered during the column chromatography of pyrazole derivatives. Each problem is followed by a diagnostic approach and a set of actionable solutions.
Problem 1: Poor Separation and Peak Tailing in Normal-Phase Chromatography
Q: My pyrazole derivative is showing significant peak tailing on a silica gel column, and I'm getting poor separation from impurities. What's causing this and how can I fix it?
A: This is the most common issue when purifying pyrazoles on silica gel. The root cause is the interaction between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2][3] This strong, secondary interaction leads to a non-ideal elution process, where a fraction of the analyte molecules is temporarily retained, resulting in a "tailing" or asymmetric peak shape.[1][4][5]
-
Assess Peak Shape: If only your pyrazole-containing compounds are tailing while non-basic impurities elute symmetrically, the issue is almost certainly an acid-base interaction. If all peaks are tailing, you may have a physical problem with the column, such as a void or poor packing.[1][5]
-
TLC Analysis: Spot your crude mixture on a TLC plate. After developing, let the plate sit for 10-15 minutes and re-examine. If you see new spots appearing or existing spots streaking, your compound may be decomposing on the silica.[6]
-
Mobile Phase Modification (Base Additive): The most direct solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base, typically 0.1-1% triethylamine (TEA) , to your eluent system (e.g., ethyl acetate/hexane).[3][7][8] The TEA will preferentially bind to the acidic silanol groups, masking them from your pyrazole derivative and leading to a much sharper, more symmetrical peak shape.[8]
-
Change of Stationary Phase: If base additives are not desired or ineffective, consider a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica for basic compounds. It has fewer acidic sites, reducing the likelihood of strong interactions or degradation.[2][7][9]
-
Deactivated Silica: You can prepare "deactivated" silica gel by making a slurry of the silica in your eluent containing 1% triethylamine before packing the column.[2][9]
-
-
Reversed-Phase Chromatography: If your compound and impurities have different polarities, switching to a reversed-phase (e.g., C18) column can be highly effective.[3] In this mode, separation is based on hydrophobicity, and the problematic acid-base interactions with silica are avoided.
Caption: Decision tree for troubleshooting poor chromatographic separation.
Problem 2: Difficulty Separating Regioisomers
Q: My synthesis produced a mixture of pyrazole regioisomers that are co-eluting. How can I resolve them?
A: Separating regioisomers is a common and significant challenge because they often have very similar polarities and physical properties.[3] Success depends on exploiting subtle differences in their interaction with the stationary and mobile phases.
-
Optimize Normal-Phase Conditions:
-
Solvent System Screening: Do not rely on a single solvent system. A thorough screening using TLC is critical.[10] Try replacing ethyl acetate with other solvents of similar polarity, such as acetone or a mixture of dichloromethane and methanol. Sometimes changing the hydrogen-bonding characteristics of the eluent can dramatically alter selectivity.
-
Isocratic vs. Gradient Elution: Use a very shallow, slow gradient or run the column under isocratic (constant solvent composition) conditions with a weak eluent. This maximizes the time isomers spend interacting with the stationary phase, increasing the chances of separation.[9]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, flash chromatography may not provide sufficient resolving power.
-
Normal-Phase HPLC: Using a silica or an amino-propyl bonded phase column in HPLC can provide the high efficiency needed to separate closely related isomers.
-
Reversed-Phase HPLC: C18 columns are often very effective. The mobile phase, typically a gradient of acetonitrile or methanol in water, can be modified with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[11][12]
-
-
Chiral Chromatography for Chiral Pyrazoles: If your pyrazoles are chiral, enantiomers can be separated using specialized chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Lux cellulose or amylose) are highly effective in either normal-phase (hexane/ethanol) or polar organic modes (acetonitrile or methanol).[13][14][15]
-
Alternative Purification Methods:
-
Recrystallization: This can be a very powerful technique for separating isomers. Screen a wide range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where one isomer is significantly less soluble than the other.[3][9][16]
-
Salt Formation: Exploit the basicity of the pyrazole ring. Treat the isomeric mixture with an acid (e.g., HCl in ether, sulfuric acid). The resulting salts may have different crystallization properties, allowing one to be selectively precipitated and isolated.[9][16][17]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for flash chromatography of pyrazole derivatives? A1: The most common and effective eluent for pyrazole purification is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[9][18] A good starting point is to perform TLC analysis with solvent systems ranging from 5% to 50% ethyl acetate in hexane to find a ratio that gives your desired product an Rf value of approximately 0.2-0.4.[7][9] For more polar pyrazoles, a system of dichloromethane and methanol may be required.
Q2: My pyrazole derivative seems to be decomposing on the column. How can I confirm this and prevent it? A2: Compound stability on silica is a valid concern, especially for highly functionalized or sensitive pyrazoles.[6][19][20] To confirm, run a "2D TLC." Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal. To prevent decomposition, use a less acidic stationary phase like neutral alumina or deactivate the silica with triethylamine as described in Problem 1.[6][7]
Q3: Can I use reversed-phase chromatography for my pyrazole? What are the advantages? A3: Yes, reversed-phase chromatography (typically on a C18-silica column) is an excellent alternative to normal-phase.[3]
-
Advantages: It avoids the issue of strong interactions with acidic silanols, often leading to better peak shapes without the need for base additives. It is also highly compatible with mass spectrometry detectors when using volatile mobile phase modifiers like formic acid or ammonium acetate.[12]
-
Typical Mobile Phases: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. A small amount of acid (0.1% formic acid or TFA) is often added to protonate the pyrazole, which can lead to sharper peaks.[11]
Q4: When should I consider using ion-exchange chromatography? A4: Ion-exchange chromatography (IEX) separates molecules based on their net charge and is most useful when your pyrazole derivative is permanently charged (e.g., a pyrazolium salt) or when you need to remove ionic impurities.[21][22] For a basic pyrazole, you could use a cation-exchange column at a pH where your compound is protonated (positively charged). Elution is then achieved by increasing the salt concentration or pH of the mobile phase.[22] Ion-pair chromatography is another technique where an agent is added to the mobile phase to form a neutral complex with the charged analyte, allowing for its retention on a standard reversed-phase column.[23]
Data & Reference Tables
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Type | Best For | Considerations |
| Silica Gel | Normal-Phase (Polar) | General purpose; good for separating compounds with different polarities.[24][25] | Acidic surface can cause peak tailing and decomposition of basic pyrazoles.[7][9] |
| Neutral Alumina | Normal-Phase (Polar) | Basic or acid-sensitive compounds.[2] | Can have lower resolving power than silica; activity can vary with water content. |
| C18 (ODS) Silica | Reversed-Phase (Non-Polar) | Separating compounds by hydrophobicity; good for polar pyrazoles.[3][11][12] | Requires aqueous mobile phases; may not be suitable for highly non-polar compounds. |
| Chiral Phases | Chiral | Separating enantiomers of chiral pyrazoles.[13][15] | Expensive; highly specific for certain compound classes. |
Table 2: Common Mobile Phase Systems
| Chromatography Mode | Common Eluent System | Modifiers | Application Notes |
| Normal-Phase | Hexane / Ethyl Acetate | 0.1-1% Triethylamine (TEA) | The workhorse for most pyrazoles. TEA is added to suppress peak tailing.[7][9] |
| Normal-Phase | Dichloromethane / Methanol | 0.1-1% Triethylamine (TEA) | For more polar pyrazole derivatives that do not elute with Hex/EtOAc. |
| Reversed-Phase | Water / Acetonitrile | 0.1% Formic Acid or TFA | Excellent for HPLC analysis and purification. Acid modifier improves peak shape.[11] |
| Reversed-Phase | Water / Methanol | 0.1% Formic Acid or TFA | Alternative to acetonitrile; can offer different selectivity. |
| Chiral (Normal) | Hexane / Ethanol or IPA | None | Common for polysaccharide-based chiral columns.[13][14] |
| Chiral (Polar Organic) | Acetonitrile or Methanol | None | Provides faster analysis times and sharp peaks on certain chiral columns.[13][26] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Chromatography on Silica Gel
This protocol outlines the standard workflow from TLC analysis to column purification.
a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate using various ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70) to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[9] d. If peak streaking is observed on the TLC plate , add 1% triethylamine to the developing solvent and re-run the TLC to see if the spot shape improves. If it does, use this modifier in your column eluent.
a. Choose a column of appropriate size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight). b. In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane). c. With the column's stopcock closed, pour the slurry into the column. Use a funnel to aid the process. d. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to help the silica pack evenly. Add more eluent as needed, never allowing the top of the silica bed to run dry. e. Once packed, add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
a. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading." b. Carefully add the dry-loaded sample to the top of the packed column. c. Begin eluting the column with your chosen mobile phase, starting with a lower polarity than your final running solvent if using a gradient.[9] d. Collect fractions in test tubes. Monitor the elution process by TLC to identify which fractions contain your purified product. e. Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.[9]
Caption: General experimental workflow for pyrazole purification.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]
-
Improving Flash Purification of Chemically Related Pyrazines. Biotage. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Semantic Scholar. [Link]
-
Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. New Journal of Chemistry (RSC Publishing). [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]
-
Tandem Knoevenagel-Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst. ResearchGate. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
- Method for purifying pyrazoles.
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. [Link]
-
Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. National Institutes of Health. [Link]
-
GC Troubleshooting—Tailing Peaks. Restek. [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. ResearchGate. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health. [Link]
-
Using ion exchange chromatography to purify a recombinantly expressed protein. PubMed. [Link]
-
Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
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Knorr Pyrazole Synthesis: A Technical Support Guide to Navigating Side Product Formation
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on troubleshooting and overcoming common challenges related to side product formation during their experiments. As a self-validating system, each section explains the "why" behind the "how," ensuring a deeper understanding of the reaction and empowering you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Knorr synthesis of pyrazoles, and how can I minimize its formation?
A1: The most frequent and often most challenging side product in the Knorr pyrazole synthesis is the formation of a regioisomeric pyrazole when using an unsymmetrical 1,3-dicarbonyl compound. This occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of products that can be difficult to separate.[1]
Minimization Strategies:
-
Exploit Electronic and Steric Effects: The initial nucleophilic attack of the hydrazine is directed by the electronic and steric properties of the 1,3-dicarbonyl's substituents. A more electrophilic (less sterically hindered) carbonyl group will be preferentially attacked. For instance, a trifluoromethyl group will strongly activate the adjacent carbonyl towards attack.[2]
-
Control Reaction Conditions:
-
pH: The acidity of the reaction medium is a critical control element. Acidic conditions can protonate a carbonyl group, increasing its electrophilicity and influencing the site of initial attack.[2] Conversely, at neutral or higher pH, the reaction may stall at the hydrazone intermediate.[3]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.[4]
-
Temperature: Lower temperatures can sometimes favor the kinetic product, leading to higher regioselectivity.
-
Q2: My reaction mixture has turned a deep yellow or red color. What causes this, and how can I get a cleaner product?
A2: The formation of colored impurities is a common observation, particularly when using phenylhydrazine or its derivatives.[5][6] This is often due to the decomposition or oxidation of the hydrazine starting material, which can form highly colored aromatic azo compounds or other degradation products.[7][8]
Troubleshooting Strategies:
-
Use High-Purity Hydrazine: Ensure your hydrazine reagent is fresh and has been stored properly to minimize decomposition products from the outset.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the hydrazine.
-
Purification:
-
Silica Plug Wash: A quick and effective method to remove a significant portion of these colored impurities is to pass a solution of your crude product through a short plug of silica gel, eluting first with a non-polar solvent like toluene or hexanes to wash away the colored bands before eluting your more polar pyrazole product with a solvent system like ethyl acetate/hexanes.[5]
-
Recrystallization: Careful recrystallization can often leave colored impurities in the mother liquor.[9]
-
Q3: I see an intermediate building up in my reaction according to TLC/LC-MS that isn't the product. What is it likely to be?
A3: It is highly probable that you are observing the hydrazone intermediate .[3] The Knorr synthesis proceeds via the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[10]
Causality and Troubleshooting:
-
Reaction Conditions: The cyclization step is often the rate-determining step and is typically promoted by acidic conditions.[11] If your reaction medium is neutral or basic, the hydrazone can be a kinetically stable intermediate and may not cyclize efficiently.[3]
-
Solution: Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate the cyclization and drive the reaction to completion.[12] Monitor the reaction by TLC or LC-MS until the intermediate spot is consumed.
Q4: Can other side products form besides regioisomers and hydrazones?
A4: Yes, under certain conditions, other side products can be observed:
-
Di-addition Products: It is possible for two molecules of hydrazine to react with one molecule of the 1,3-dicarbonyl compound, especially if an excess of hydrazine is used. These di-addition intermediates have been detected by LC-MS.[2] Their formation is generally influenced by steric factors.
-
Furan Byproducts: While more characteristic of the related Paal-Knorr pyrrole synthesis, under strongly acidic conditions (pH < 3), the 1,3-dicarbonyl compound can undergo self-condensation and dehydration to form a furan byproduct.[13][14] This is less common in Knorr pyrazole synthesis but is a possibility with forcing conditions.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC, often with very similar Rf values.
-
Broadened melting point range of the isolated solid.
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing regioisomer formation.
Issue 2: Identification and Characterization of Byproducts
Symptoms:
-
Unexpected peaks in NMR or mass spectra of the crude product.
-
Multiple spots on TLC that are not the starting materials or the expected product.
Identification Strategy:
| Byproduct | 1H NMR Spectroscopy | 13C NMR Spectroscopy | Mass Spectrometry |
| Regioisomers | Two distinct sets of signals for the pyrazole core and its substituents. 2D NMR (NOESY) can be used for definitive assignment by observing through-space correlations between protons on the N-substituent and the C5-substituent of the pyrazole ring.[5] | Two sets of signals for the pyrazole carbons. | Molecular ion (M+) will be identical for both isomers. Fragmentation patterns may differ depending on the substitution pattern, but can be very similar.[12] |
| Hydrazone Intermediate | Presence of signals for both sp2 (C=N) and sp3 carbons from the original dicarbonyl backbone. May show characteristic signals for the hydrazone N-H proton. | Absence of the fully aromatic pyrazole ring signals. Will show signals for a carbonyl carbon and an imine carbon. | A molecular ion corresponding to the mass of the dicarbonyl + hydrazine - one molecule of water. |
| Di-addition Product | More complex spectrum with signals corresponding to two hydrazine moieties per dicarbonyl unit. | Will lack carbonyl signals and show signals for carbons bonded to nitrogen. | A molecular ion corresponding to the mass of the dicarbonyl + two molecules of hydrazine.[2] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis and Work-up
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. Note: The initial reaction can be exothermic.[10] For larger scale reactions, consider cooling the flask in an ice bath during addition.
-
Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). A typical reaction time is 1-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted hydrazine, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Protocol 2: Purification of Pyrazoles
Caption: General workflow for the purification of pyrazole products.
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC. Retrieved January 1, 2026, from [Link][3]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link][12]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved January 1, 2026, from [Link][5][15]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Mechanistic study on the Knorr pyrazole synthesis-thioester generation reaction. (n.d.). AGRIS. Retrieved January 1, 2026, from [Link][11]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link][10][16]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. Retrieved January 1, 2026, from [Link][2][17]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link][14]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 1, 2026, from [Link][18]
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link][19]
-
Knorr Pyrazole Synthesis Question. (n.d.). Reddit. Retrieved January 1, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Request PDF. Retrieved January 1, 2026, from [Link]
-
Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. (1982, May 11). PubMed. Retrieved January 1, 2026, from [Link][7]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link][20]
-
Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. (n.d.). PMC. Retrieved January 1, 2026, from [Link][8]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023, May 16). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 1, 2026, from [Link]
-
The Role of Hydrazine Derivatives in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]
-
(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then. (n.d.). Organic Syntheses Procedure. Retrieved January 1, 2026, from [Link]
- DE4329599C1 - Process for removing impurities from hydrazine hydrate. (n.d.). Google Patents.
-
Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. Retrieved January 1, 2026, from [Link]
-
How can I prevent or control the decomposition of acetophenone phenylhydrazone? (2015, March 17). ResearchGate. Retrieved January 1, 2026, from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 1, 2026, from [Link]
-
The biologically active pyrazole and hydrazine/hydrazone based drug... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved January 1, 2026, from [Link][4]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 1, 2026, from [Link]
-
Phenylhydrazine. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link][6]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
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- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 16. rsc.org [rsc.org]
- 17. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
- 20. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Hydrazine Dihydrochloride in Organic Solvents
Welcome to the technical support center for hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a salt of a powerful reducing agent, the stability and solubility of hydrazine dihydrochloride in organic media are critical for reproducible and successful experimentation. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes related to solvent and stability, along with actionable solutions.
Question 1: My reaction is sluggish or fails to initiate, even though the literature suggests it should work. What could be the issue?
Answer:
This is a common issue often traced back to the solubility and dissociation of the hydrazine dihydrochloride salt in the chosen reaction medium.
-
Probable Cause 1: Poor Solubility. Hydrazine dihydrochloride is a salt with high lattice energy. While it is readily soluble in water, its solubility in many organic solvents, especially non-polar ones, is limited.[1][2][3] If the salt does not dissolve, the concentration of reactive hydrazine species in the solution will be too low for the reaction to proceed at a reasonable rate.
-
Probable Cause 2: Insufficient Free Hydrazine. The dihydrochloride salt (H₂N-NH₂·2HCl) is the fully protonated form. In many reactions, such as the Wolff-Kishner reduction or the formation of hydrazones, the nucleophilic free hydrazine (H₂N-NH₂) is the required reactive species.[4][5] In a neutral or acidic organic solvent, the equilibrium may heavily favor the protonated, less reactive form.
Solutions:
-
Solvent System Modification:
-
Introduce a Polar, Protic Co-solvent: If your reaction tolerates it, adding a small amount of a co-solvent like ethanol or methanol can significantly improve the solubility of the salt.[2][6]
-
Switch to a Polar, Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often better at dissolving salts than less polar options like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
-
In-situ Generation of Free Hydrazine:
-
Add a Stoichiometric Amount of Base: The most direct way to generate the free hydrazine is to add a non-nucleophilic base to the reaction mixture. This deprotonates the hydrazinium ion. A common strategy involves adding two equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Caution: The addition of a base will also produce a hydrochloride salt of the base (e.g., triethylammonium chloride). You must ensure this byproduct does not interfere with your reaction or purification. The reaction environment will also become more basic, which can affect the stability of hydrazine.[7]
-
Question 2: I'm observing unexpected side products or decomposition of my starting materials. Could the hydrazine dihydrochloride be the culprit?
Answer:
Yes, instability or improper handling of hydrazine dihydrochloride solutions can lead to undesirable outcomes. The key factors to consider are temperature, atmospheric exposure, and contaminants.
-
Probable Cause 1: Thermal Decomposition. Although the salt is more stable than hydrazine hydrate, it will decompose at elevated temperatures (melting point is ~200 °C with decomposition).[8][9] If your reaction is run at high temperatures for extended periods, decomposition can occur, potentially generating reactive nitrogen species or radicals that lead to side reactions.
-
Probable Cause 2: Oxidative Degradation. Hydrazine is a potent reducing agent and is susceptible to oxidation, especially in the presence of atmospheric oxygen.[10] This oxidation can be catalyzed by trace metal impurities (e.g., Cu²⁺, Fe³⁺).[7][11] While the dihydrochloride salt is less prone to oxidation than the free base, this pathway can become significant if a base is added or if the solution is stored improperly.
-
Probable Cause 3: Reaction with Solvent. Although less common, some solvents can react under certain conditions. For example, in the presence of a base and an oxidant, solvents with weak C-H bonds could potentially be attacked. More directly, if your solvent has electrophilic sites (e.g., trace carbonyl impurities in ethers), the nucleophilic free hydrazine can react with them.
Solutions:
-
Control Reaction Conditions:
-
Maintain the lowest effective temperature for your reaction.
-
Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen, especially if a base has been added.
-
-
Ensure Purity of Solvents and Reagents:
-
Use high-purity, dry solvents.
-
Be aware that certain metals can catalyze decomposition.[11] If you suspect metal contamination from other reagents, consider using a chelating agent if it doesn't interfere with your primary reaction.
-
-
Proper Solution Handling:
-
Prepare solutions of hydrazine dihydrochloride fresh for each use whenever possible.
-
Avoid storing solutions for long periods, especially if a base has been added. If storage is necessary, keep the solution under an inert atmosphere and refrigerated.
-
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues.
Caption: Troubleshooting decision tree for hydrazine dihydrochloride reactions.
Frequently Asked Questions (FAQs)
Question 1: What is the general solubility of hydrazine dihydrochloride in common organic solvents?
Answer:
Hydrazine dihydrochloride is a polar, ionic compound, and its solubility is governed by the principle of "like dissolves like." It is highly soluble in water but shows variable solubility in organic solvents.[1] The table below provides a qualitative summary.
| Solvent | Solvent Type | Expected Solubility | Rationale & Notes |
| Water (H₂O) | Polar Protic | High | Excellent solvation of both the hydrazinium and chloride ions.[1][9] |
| Methanol (MeOH) | Polar Protic | Moderate | Can hydrogen bond and solvate ions, but less effective than water. |
| Ethanol (EtOH) | Polar Protic | Slightly Soluble | Less polar than methanol; often used for recrystallization.[2][12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | High dielectric constant helps dissolve salts. A good choice for reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Effective at solvating cations, making it a viable solvent for many salt-based reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Low | Less polar than DMF and DMSO, resulting in lower solubility for ionic salts. |
| Tetrahydrofuran (THF) | Non-polar Aprotic | Very Low / Insoluble | Lacks the polarity to effectively solvate the ions of the salt. |
| Dichloromethane (DCM) | Non-polar Aprotic | Very Low / Insoluble | Not a suitable solvent for dissolving hydrazine dihydrochloride. |
| Toluene / Hexanes | Non-polar Aprotic | Insoluble | Incompatible polarity. |
Note: This data is qualitative. For precise applications, it is crucial to determine the solubility experimentally under your specific conditions (see Experimental Protocols).
Question 2: What are the primary factors that affect the stability of hydrazine dihydrochloride in an organic solvent?
Answer:
The stability of a hydrazine dihydrochloride solution is a function of several interconnected factors. Understanding these can help prevent reagent degradation and ensure experimental consistency.
-
pH / Acidity: The dihydrochloride salt is most stable in acidic conditions where the hydrazine is fully protonated.[7] Adding a base to generate the more nucleophilic free hydrazine also makes it more susceptible to oxidation.[10]
-
Presence of Oxygen: Atmospheric oxygen is the primary oxidant for hydrazine.[10] Solutions exposed to air will degrade over time, a process that is accelerated at higher pH and in the presence of catalysts.
-
Presence of Metal Ions: Transition metals, particularly copper and its alloys, as well as iron oxides, can catalytically accelerate the decomposition of hydrazine.[11] Ensure your glassware is clean and that other reagents are not sources of metal contamination.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including decomposition.[10] Store stock solutions in a cool environment and run reactions at the lowest feasible temperature.
-
Light: Hydrazines should be stored in a dark place, as light can promote radical decomposition pathways.[13]
Factors Affecting Solution Stability
Caption: Key factors influencing the stability of hydrazine dihydrochloride solutions.
Question 3: How should I properly store solid hydrazine dihydrochloride and its solutions?
Answer:
Proper storage is critical for maintaining the integrity of the reagent.
-
Solid Hydrazine Dihydrochloride:
-
Solutions in Organic Solvents:
-
Short-Term Storage (1-2 days): Store in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), and refrigerate.
-
Long-Term Storage: Long-term storage of solutions is generally not recommended. It is best practice to prepare solutions fresh before use. The stability of hydrazine, even as a salt, can be poor over extended periods in solution, and autoxidation can occur.[17]
-
Question 4: How can I analyze the concentration and purity of my hydrazine dihydrochloride solution?
Answer:
Analyzing hydrazine solutions can be challenging due to their reactivity. Derivatization followed by chromatography is a common and reliable approach.
-
High-Performance Liquid Chromatography (HPLC): This is a preferred method. Hydrazine itself has a poor chromophore, so it is typically derivatized first. A common procedure involves reacting the hydrazine with an aldehyde (e.g., benzaldehyde or salicylaldehyde) to form a stable hydrazone, which can be easily detected by a UV detector.[18][19]
-
Gas Chromatography (GC): GC can also be used, again typically after derivatization to improve volatility and thermal stability.[17][20]
-
Spectrophotometry: For a quick quantitative measure, colorimetric methods are available. A widely used reagent is p-dimethylaminobenzaldehyde, which reacts with hydrazine to form a yellow-colored product (p-dimethylaminobenzaldazine) that can be quantified using a spectrophotometer.[18][21]
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol allows you to determine the approximate equilibrium solubility of hydrazine dihydrochloride in a solvent of your choice.
-
Preparation: Add a precisely weighed excess amount of solid hydrazine dihydrochloride to a known volume of the desired organic solvent in a sealed vial (e.g., 200 mg salt in 5.0 mL of solvent). The solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed until the excess solid has fully settled. Alternatively, centrifuge the vial to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. Be extremely careful not to disturb the solid.
-
Analysis: Dilute the aliquot with a suitable solvent (e.g., water) and analyze for hydrazine concentration using a validated analytical method, such as the spectrophotometric method described below or a calibrated HPLC method.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility in your original solvent (e.g., in mg/mL or mol/L).
Protocol 2: Stability Monitoring by Spectrophotometry
This protocol uses p-dimethylaminobenzaldehyde to monitor the concentration of a hydrazine dihydrochloride solution over time.
-
Reagent Preparation: Prepare a colorimetric reagent solution by dissolving p-dimethylaminobenzaldehyde in a mixture of ethanol and concentrated HCl.
-
Calibration Curve:
-
Prepare a fresh, accurately weighed stock solution of hydrazine dihydrochloride in your organic solvent of interest.
-
Create a series of standards by serial dilution of the stock solution.
-
Add a fixed volume of the colorimetric reagent to a fixed volume of each standard.
-
Allow the color to develop for a set amount of time (e.g., 15 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max, typically ~455-460 nm).[21][22]
-
Plot absorbance vs. concentration to create a calibration curve.
-
-
Sample Monitoring:
-
Prepare your test solution of hydrazine dihydrochloride and store it under the desired conditions (e.g., on the benchtop, in a refrigerator).
-
At specified time points (e.g., t=0, 2h, 6h, 24h), withdraw an aliquot of the solution.
-
Treat the aliquot with the colorimetric reagent in the same manner as the standards.
-
Measure the absorbance and use the calibration curve to determine the hydrazine concentration.
-
A decrease in concentration over time indicates degradation.
-
References
-
Performance Chemicals Hydrazine. Arxada. 10
-
Hydrazine dihydrochloride - Solubility of Things. Solubility of Things. 1
-
Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Cole-Parmer. 14
-
An In-depth Technical Guide to the Solubility and Stability of Heptyl-Hydrazine Sulfate. Benchchem.
-
Decompostion of Hydrazine in Aqueous Solutions. ResearchGate.
-
Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure.
-
SAFETY DATA SHEET - Hydrazine dihydrochloride. Sigma-Aldrich.
-
HYDRAZINE DIHYDROCHLORIDE EXTRA PURE MSDS. Loba Chemie.
-
What is the synthesis and application of Hydrazine Monohydrochloride? Guidechem.
-
SAFETY DATA SHEET - Hydrazine dihydrochloride. Fisher Scientific.
-
Standard Operating Procedure for the Safe Use of Hydrazines. The Brückner Research Group, University of Connecticut.
-
Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR).
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications - Organic Process Research & Development.
-
Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. A&A Pharmachem.
-
The Role of Hydrazine Derivatives in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
HYDRAZINE Method no.: ID-20. Occupational Safety and Health Administration (OSHA).
-
Hydrazine dihydrochloride | 5341-61-7. ChemicalBook.
-
The Essential Role of Hydrazine Monohydrochloride in Modern Organic Synthesis. BOC Sciences.
-
RESEARCH ON HYDRAZINE DECOMPOSITION. Defense Technical Information Center (DTIC).
-
Hydrazine - Solubility of Things. Solubility of Things.
-
Hydrazine dihydrochloride. Dongli (Nantong) Chemical Co., Ltd.
-
SAFETY DATA SHEET - Hydrazine Dihydrochloride (Certified). Fisher Scientific.
-
What are the physical and chemical properties of Hydrazine dihydrochloride? Guidechem.
-
Hydrazine Dihydrochloride MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
-
HYDRAZINE DIHYDROCHLORIDE. TJK Speciality N Fine Chemicals.
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. International Journal of Molecular Sciences.
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
-
Hydrazine. Organic Chemistry Portal.
-
Hydrazine. Hach.
-
4-AMINO-1,2,4-TRIAZOLE. Organic Syntheses Procedure.
-
How to determine level of Hydrazine. Rx Marine.
-
THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. Defense Technical Information Center (DTIC).
-
Manufacture of hydrazine dihydrohalides. Google Patents.
-
GIRARD'S REAGENT "T". Organic Syntheses Procedure.
-
Hydrazine, dihydrochloride | PubChem. National Institutes of Health (NIH).
-
Hydrazine as a Reducing Agent for Organic Compounds (Catalytic Hydrazine Reductions). ACS Publications - Chemical Reviews.
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Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. Pyrazole scaffolds are cornerstones in pharmaceuticals and agrochemicals, making the ability to selectively synthesize a specific regioisomer a critical skill.[1]
This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific, hands-on problems encountered during the synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines—a route famously known as the Knorr pyrazole synthesis.[2][3][4]
Q1: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
A1: This is the most common challenge in substituted pyrazole synthesis and arises from the two non-equivalent carbonyl groups of the dicarbonyl compound competing for the initial nucleophilic attack by the hydrazine.[5] The key to controlling this outcome lies in manipulating the factors that govern the reaction kinetics and thermodynamics.
Core Factors Influencing Regioselectivity:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. An electron-withdrawing group (EWG), such as a trifluoromethyl (CF₃) group, will make the adjacent carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[5][6]
-
Steric Effects: The steric hindrance around each carbonyl group. A bulky substituent on the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl.[5]
-
Reaction Conditions: This is your most powerful tool for optimization. Solvent, pH (catalysis), and temperature can dramatically shift the isomeric ratio.[5][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Strategies:
-
Leverage Solvent Effects: Standard solvents like ethanol can sometimes lead to poor selectivity.[7][8] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are non-nucleophilic and can dramatically enhance the inherent electronic differences between the carbonyls.[7][8] They do not compete with the hydrazine for attacking the more reactive carbonyl, leading to a significant improvement in regioselectivity, often favoring the isomer resulting from the attack on the more electron-deficient carbonyl.[7]
-
Control the pH:
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid, TFA) can protonate the more basic of the two carbonyl oxygens (often the one adjacent to a less electron-withdrawing group).[5][9] This protonation activates it towards nucleophilic attack. The unsubstituted nitrogen of the hydrazine (NH₂) is generally more nucleophilic and will preferentially attack this activated carbonyl.
-
Neutral/Basic Conditions: Under neutral or basic conditions, the reaction is primarily under kinetic control, where the most electrophilic carbonyl is attacked first.[10] If your dicarbonyl has a potent EWG like -CF₃, neutral conditions will strongly favor the attack at the carbonyl adjacent to it.
-
Q2: My reaction is very slow or results in a low yield, even though I see the consumption of starting material. What are the likely causes?
A2: Low yield is a frustrating issue that can point to several problems, from reagent stability to suboptimal conditions or competing side reactions.[3]
Potential Causes & Solutions:
-
Hydrazine Instability: Hydrazine and its simple derivatives can be unstable. Ensure you are using a fresh, high-quality reagent. If using a hydrochloride salt, ensure proper neutralization or that the reaction conditions are compatible.
-
Intermediate Stability: The reaction proceeds through hydrazone or enamine intermediates.[3] In some cases, particularly with fluorinated dicarbonyls, stable 5-hydroxy-Δ²-pyrazolines can form, which may not readily dehydrate to the final aromatic pyrazole.[6] Driving the reaction to completion might require stronger dehydrating conditions or higher temperatures.
-
Suboptimal Temperature: The cyclization and dehydration steps are often the rate-limiting parts of the mechanism. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to reflux) can often improve both the rate and the final yield.
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes help drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[3]
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of the Knorr pyrazole synthesis, and where does the regioselectivity issue originate?
A1: The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[2][3] The mechanism involves two key stages:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons to form a carbinolamine intermediate, which then dehydrates to form a hydrazone.
-
Cyclization & Aromatization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl carbon. A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[3]
The regioselectivity problem arises in the very first step. With an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R³) and a substituted hydrazine (e.g., R-NHNH₂), the initial attack can occur at either of the two different carbonyl carbons, leading to two different hydrazone intermediates and, ultimately, two different pyrazole regioisomers.[5]
Caption: Origin of regioisomers in pyrazole synthesis.
FAQ 2: How do electron-withdrawing vs. electron-donating groups on the dicarbonyl affect the outcome?
A2: The electronic nature of the substituents (R¹ and R³) is a primary determinant of regioselectivity.
-
Electron-Withdrawing Groups (EWGs) like -CF₃, -NO₂, or -CO₂Et increase the partial positive charge (electrophilicity) on the adjacent carbonyl carbon. This makes it a more favorable site for nucleophilic attack by the hydrazine, especially under neutral or basic conditions.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ decrease the electrophilicity of the adjacent carbonyl carbon, making it a less favorable site for attack.
Therefore, in a competition between a carbonyl adjacent to an EWG and one adjacent to an EDG, the hydrazine will preferentially attack the carbonyl activated by the EWG.
FAQ 3: Are there alternative synthetic strategies that offer better inherent regioselectivity?
A3: Yes. While the condensation of dicarbonyls is common, other methods provide excellent regiocontrol.
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for building the pyrazole ring.[1][11] The regioselectivity is often high and predictable based on the electronics of the alkyne. Using alkyne surrogates like bromovinyl acetals can also provide high regioselectivity.[11]
-
Synthesis from Hydrazones: Reactions of N-arylhydrazones with nitroolefins or other Michael acceptors can lead to tetrasubstituted pyrazoles with excellent regiocontrol.[9] This approach bypasses the symmetrical dicarbonyl issue entirely.
-
Multicomponent Reactions: One-pot multicomponent strategies have been developed that often proceed with high regioselectivity through specific mechanistic pathways, avoiding the formation of isomeric mixtures.[12]
Data Summary & Protocols
Table 1: Effect of Solvent on Regioselectivity
This table summarizes the dramatic effect of using fluorinated alcohol solvents on the regioselectivity of the reaction between an unsymmetrical fluorinated 1,3-diketone and methylhydrazine. The desired product is the 5-Aryl pyrazole.
| Entry | R¹ | R² | Solvent | Ratio (5-Aryl : 3-Aryl) | Total Yield (%) | Reference |
| 1 | 2-Furyl | CF₃ | EtOH | 36 : 64 | 99 | [7][8] |
| 2 | 2-Furyl | CF₃ | TFE | 85 : 15 | 99 | [7][8] |
| 3 | 2-Furyl | CF₃ | HFIP | 97 : 3 | 98 | [7][8] |
| 4 | 2-Furyl | CF₂CF₃ | EtOH | 64 : 36 | 93 | [7] |
| 5 | 2-Furyl | CF₂CF₃ | TFE | 98 : 2 | 99 | [7] |
| 6 | 2-Furyl | CF₂CF₃ | HFIP | >99 : <1 | 99 | [7] |
Data adapted from The Journal of Organic Chemistry. The results clearly show that switching from ethanol (EtOH) to more non-nucleophilic, polar solvents like TFE and HFIP reverses and significantly improves the regioselectivity in favor of the 5-aryl isomer.[7][8]
Experimental Protocol: Regioselective Synthesis using HFIP
This protocol is a general guideline for leveraging a fluorinated solvent to achieve high regioselectivity.
Objective: To synthesize the 1-methyl-5-aryl-3-(trifluoromethyl)pyrazole with high regioselectivity.
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv).
-
Add HFIP as the solvent to achieve a concentration of approximately 0.2 M.
-
Begin stirring the solution at room temperature.
-
Slowly add methylhydrazine (1.1 equiv) to the solution dropwise.
-
After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent (HFIP) under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired pure regioisomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and isomeric purity.
Causality: HFIP is a polar, non-nucleophilic solvent. It does not form a hemiketal with the highly electrophilic CF₃-adjacent carbonyl. This leaves the carbonyl fully available for the nucleophilic attack by methylhydrazine, while the less electrophilic aryl-adjacent carbonyl remains less reactive. This differential reactivity, unencumbered by solvent competition, is the basis for the high regioselectivity observed.[7]
References
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Organic Chemistry Portal. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. University of Valencia. [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Paal-Knorr Pyrrole Synthesis. University of Michigan. [Link]
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Technical Support Center: Navigating the Challenges of Scaling Up Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. This resource is designed to provide practical, in-depth guidance to overcome the common hurdles encountered when transitioning pyrazole synthesis from the laboratory bench to pilot plant or manufacturing scale. As your Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure a safe, efficient, and robust scale-up process.
Section 1: Foundational Challenges in Scale-Up
Transitioning a pyrazole synthesis from grams to kilograms introduces a new set of variables that can significantly impact yield, purity, and safety. Understanding these foundational challenges is the first step toward a successful scale-up campaign.
Q1: Why did the yield of my pyrazole synthesis decrease significantly when moving from a 1 L flask to a 100 L reactor, even though I maintained the same stoichiometry and temperature?
This is one of the most common and frustrating challenges in process chemistry. A drop in yield upon scale-up can often be traced back to fundamental physical and engineering principles that are less impactful at the bench scale.[1]
-
Inefficient Heat Transfer: The most critical factor is the change in the surface-area-to-volume ratio. A small flask has a large surface area relative to its volume, allowing for rapid and efficient heating or cooling. In a large reactor, this ratio decreases dramatically, making it much harder to dissipate or apply heat.[1] This can lead to:
-
Localized Hotspots: In exothermic reactions, poor heat removal can create localized areas of high temperature, leading to thermal decomposition of reactants or products and the formation of impurities.
-
Incomplete Reactions: For endothermic reactions, insufficient heating can result in slower reaction rates and incomplete conversion.
-
-
Inadequate Mixing: What appears as a well-mixed solution in a flask may be a heterogeneous mixture in a large reactor. Poor mixing leads to localized concentration gradients of reactants, which can slow down the reaction rate and promote the formation of side products.[2][3]
-
Mass Transfer Limitations: In multiphase reactions (e.g., liquid-liquid or solid-liquid), the rate of reaction is often dependent on the rate at which reactants can move between phases. Mixing directly impacts the interfacial area available for mass transfer. Inadequate agitation in a large vessel can significantly reduce this interfacial area, thereby slowing down the overall reaction rate.[3]
Q2: We are observing a dangerous exotherm during the addition of hydrazine hydrate in our scaled-up Knorr pyrazole synthesis. How can we manage this thermal risk?
The reaction of hydrazines with 1,3-dicarbonyl compounds is often exothermic, and this heat can be difficult to control on a large scale, posing a significant risk of a thermal runaway.[4] Hydrazine itself is a high-energy, toxic compound that can decompose, sometimes explosively, at elevated temperatures.[4]
Strategies for Exotherm Management:
-
Controlled Addition (Semi-Batch Process): Instead of adding all the hydrazine at once, implement a slow, controlled addition of the hydrazine hydrate to the reaction mixture. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Dilution: Increasing the solvent volume can help to absorb the heat of the reaction, acting as a heat sink. Dilute solutions of hydrazine are also inherently safer.[4]
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacketed vessel with a powerful chiller) capable of handling the total heat output of the reaction.
-
Reverse Addition: In some cases, adding the dicarbonyl compound to the hydrazine solution can help to better control the exotherm.
Section 2: Troubleshooting Guide for Common Synthetic Issues
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your scale-up experiments.
Low Yield & Incomplete Conversion
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time and/or temperature, monitoring for impurity formation.[4]- Ensure efficient mixing to eliminate concentration gradients.[4]- Verify the quality and purity of starting materials and reagents.[4] |
| Product Loss During Work-up | - Optimize extraction solvents and procedures to minimize losses to the aqueous phase.- Re-evaluate crystallization conditions (solvent, temperature) to maximize recovery. |
| Side Product Formation | - Analyze the impurity profile to identify major byproducts.- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity towards the desired product.[4] |
Poor Regioselectivity
Q3: In our synthesis of a substituted pyrazole from an unsymmetrical 1,3-diketone, we are getting a 1:1 mixture of regioisomers. How can we improve the selectivity at scale?
The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly with the Knorr synthesis.[5][6] Controlling this is crucial for avoiding difficult and costly purification steps.
-
Solvent Optimization: The choice of solvent can have a profound impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly favor the formation of one isomer over the other.[6]
-
pH Control: The acidity or basicity of the reaction medium can influence the reaction pathway. Experimenting with acidic, basic, or neutral conditions may favor the desired regioisomer.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[4]
-
Alternative Synthetic Routes: If optimization of the current route is unsuccessful, consider alternative pathways that offer better regiochemical control.[4]
Purification Challenges
Q4: We are struggling to purify our multi-kilogram batch of pyrazole. Standard crystallization is not removing a key impurity. What are our options?
Purification is a major bottleneck in large-scale synthesis.[1] When simple crystallization fails, a more systematic approach is needed.
-
Identify the Impurity: First, it is essential to identify the structure of the persistent impurity. This will provide clues as to how to remove it.
-
Alternative Crystallization Solvents: Screen a wide range of solvents or solvent mixtures for recrystallization.
-
Acid-Base Extraction: If your pyrazole and the impurity have different acid/base properties, an aqueous extraction at a specific pH can be a powerful purification technique.[7]
-
Chromatography: While often a last resort at scale due to cost, column chromatography may be necessary. Consider using reverse-phase (C18) silica if the compound is unstable on normal phase silica gel.[7]
Section 3: Safety at Scale: Handling Hazardous Reagents and Intermediates
Q5: Our synthesis involves a potentially explosive diazonium intermediate. How can we safely scale up this step?
Diazonium salts are notoriously unstable and can decompose explosively with shock, friction, or heat.[2] Accumulating large quantities of these intermediates in a batch reactor is a significant safety hazard.
-
Flow Chemistry: This is the modern and highly recommended solution for handling hazardous intermediates.[8][9] In a flow reactor, small amounts of the reactants are continuously mixed and react, and the hazardous intermediate is consumed as it is formed. This avoids the accumulation of large quantities of unstable material, dramatically improving the safety of the process.[10][11] Many pharmaceutical companies have adopted flow chemistry for diazotization reactions.[10]
-
Strict Temperature Control: If you must perform this in a batch reactor, maintaining a low temperature (e.g., <5 °C) is crucial for the stability of the diazonium ion.[2][10]
Section 4: Experimental Protocols & Workflows
Protocol 1: General Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and solving issues of low yield in a scaled-up pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Protocol 2: General Procedure for Pilot-Scale Knorr Pyrazole Synthesis
This is a generalized protocol and must be adapted and optimized for your specific substrates and equipment.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Charge Reagents: Charge the 1,3-dicarbonyl compound and the chosen solvent to the reactor. Begin agitation to ensure a homogenous solution.
-
Establish Thermal Control: Start the reactor's cooling system and bring the internal temperature to the desired setpoint (e.g., 10-15 °C).
-
Controlled Hydrazine Addition: Prepare a solution of hydrazine or hydrazine hydrate. Begin a slow, subsurface addition of the hydrazine solution to the reactor over a period of 2-4 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain the setpoint.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction progress by taking samples for analysis (e.g., HPLC) every hour.
-
Work-up: Once the reaction is complete, proceed with the established work-up procedure, which may include quenching, phase separation, and extractions.
-
Isolation: Isolate the crude product, typically by solvent removal under reduced pressure.
-
Purification: Purify the crude product using the optimized method (e.g., recrystallization).
Section 5: Frequently Asked Questions (FAQs)
-
-
A: Not necessarily. While it's a good starting point, some solvents may be unsuitable for large-scale use due to safety concerns (e.g., 1,4-dioxane is carcinogenic), high cost, or difficulty in removal.[2] It is often necessary to screen and select a more appropriate process solvent.
-
-
Q: How do I choose the right mixing speed (RPM) for my large reactor?
-
A: Directly translating RPM from a small flask to a large reactor is not effective. Instead, process engineers use principles like maintaining similar power input per unit volume or tip speed. For practical purposes, the goal is to ensure the mixture is visually homogeneous and that any solids are fully suspended. This often requires experimentation and observation at the specific scale.
-
-
Q: What is flow chemistry and why is it beneficial for pyrazole synthesis?
-
A: Flow chemistry involves continuously pumping reactants through a tube or pipe where they mix and react. It offers superior control over reaction parameters like temperature and mixing.[11] For pyrazole synthesis, it is particularly advantageous for managing highly exothermic reactions and for safely handling hazardous intermediates like diazonium salts, as it avoids their accumulation in large quantities.[8][9][11]
-
References
- Benchchem.
-
Hymøller, L., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]
- Benchchem. Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
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Hymøller, L., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]
- Kaka, K. F., et al. (2021). Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. Journal of Physical Chemistry & Biophysics.
- Hymøller, L., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737.
-
Sokolov, M. N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5218. [Link]
-
Hymøller, L., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. ResearchGate. [Link]
- Benchchem. Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide.
-
de la Torre, A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(1), 246. [Link]
- FirstHope. (2025). Synthesis of Pyrazole.
- Google Patents.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
FirstHope. (2025). Synthesis of Pyrazole. [Link]
- Google Patents.
-
Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Spiral. Reaction Chemistry & Engineering.
- Google P
-
YouTube. synthesis of pyrazoles. [Link]
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ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
- Benchchem.
-
Mettler Toledo. Mixing and Mass Transfer | Reaction Rate. [Link]
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Technical Support Center: N-Alkylation of Pyrazole Rings
Welcome to the technical support center for the N-alkylation of pyrazole rings. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this fundamental transformation. My aim is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern success in these reactions. Here, we will dissect common challenges, from achieving regioselectivity to optimizing reaction yields, grounding our discussion in established chemical principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles so challenging?
The primary challenge arises from the electronic similarity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1] Both nitrogens possess lone pairs of electrons and can act as nucleophiles. When the pyrazole is deprotonated, the resulting pyrazolate anion has delocalized negative charge across both nitrogen atoms, leading to two possible sites for alkylation and often resulting in a mixture of N1 and N2 alkylated regioisomers that can be difficult to separate.[1][2]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity?
The regiochemical outcome is a delicate interplay of several factors. Understanding and manipulating these is key to directing the alkylation to the desired nitrogen.
-
Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][3][4] Therefore, a bulky substituent at the C3 position will direct alkylation to the N2 position, while a bulky group at C5 will favor the N1 position.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.
-
Reaction Conditions: The choice of base, solvent, and the nature of the counter-ion can dramatically influence the regioselectivity.[1][2][5] For instance, certain base/solvent combinations are known to favor specific isomers.
-
Alkylating Agent: The structure of the alkylating agent itself plays a crucial role. More sterically demanding alkylating agents will amplify the steric influences of the pyrazole substituents.[1]
Troubleshooting Common Issues in Pyrazole N-Alkylation
Here we address specific problems encountered during experiments and provide actionable solutions.
Problem 1: Poor or No Regioselectivity (Formation of a ~1:1 Mixture of N1 and N2 Isomers)
Causality: This outcome is common when there are minimal steric and electronic differences between the C3 and C5 positions of the pyrazole ring. The chosen reaction conditions may also not be potent enough to favor one isomer over the other, leading to a thermodynamic mixture of products.[1]
Troubleshooting Strategies:
-
Modify Reaction Conditions:
-
Base and Solvent Screening: The cation of the base can coordinate with the pyrazolate anion, influencing the site of alkylation. Experiment with a range of bases and solvents as summarized in the table below. For example, switching from potassium carbonate to sodium hydride can alter the regioselectivity.[1][2]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
-
Alter the Alkylating Agent:
-
Increase the steric bulk of the alkylating agent. This will make the reaction more sensitive to the steric environment around the two nitrogen atoms.
-
-
Consider Alternative Methodologies:
-
Mitsunobu Reaction: This reaction, which utilizes triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD), can offer different selectivity profiles compared to traditional SN2 alkylations.[3][6][7] It proceeds under milder, neutral conditions.
-
Acid-Catalyzed Alkylation: Using electrophiles like trichloroacetimidates under Brønsted acid catalysis can provide good yields, with regioselectivity primarily governed by sterics.[3][4]
-
| Condition | Favored Isomer | Rationale |
| Base/Solvent | ||
| NaH in THF or DMF | Often N1 | The small Na+ cation may coordinate preferentially with the less hindered nitrogen.[1][8] |
| K₂CO₃ in DMSO | Often N1 | A common and effective system for achieving N1 selectivity.[9] |
| Cs₂CO₃ in MeCN | Variable | The large Cs+ cation can lead to different coordination and solubility, affecting the outcome. |
| Catalysis | ||
| Mg-based Lewis Acids | N2 | Magnesium catalysts have been shown to selectively direct alkylation to the N2 position.[10] |
Problem 2: Low or No Reaction Yield
Causality: A low yield can stem from several factors: incomplete deprotonation of the pyrazole, a poorly reactive alkylating agent, decomposition of reagents, or suboptimal reaction time and temperature.
Troubleshooting Strategies:
-
Enhance Deprotonation:
-
Switch to a stronger base. If you are using a carbonate base (e.g., K₂CO₃), consider moving to a hydride base (e.g., NaH) to ensure complete formation of the pyrazolate anion.[1]
-
Ensure anhydrous conditions, as water will quench strong bases and the anionic intermediate.
-
-
Increase Electrophilicity:
-
Improve the leaving group on your alkylating agent. The reactivity order is generally Iodide > Bromide > Chloride. If using an alkyl chloride with poor results, switch to the corresponding bromide or iodide.
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Extend the reaction time. Some alkylations can be slow and may require overnight stirring.[8]
-
Problem 3: Formation of a Dialkylated Quaternary Salt
Causality: This side reaction occurs when the N-alkylated pyrazole product, which is also a nucleophile, reacts further with the alkylating agent. This is more likely to happen if an excess of the alkylating agent is used, or at high temperatures and concentrations.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Experimental Protocols
General Protocol for N1-Alkylation using NaH/DMF
This protocol is optimized for selective N1-alkylation, a common goal in pyrazole derivatization.[8]
Materials:
-
Substituted Pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 equivalent).
-
Add anhydrous DMF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Process
Reaction Mechanism and Regioselectivity
The following diagram illustrates the fundamental steps in the N-alkylation of a 3-substituted pyrazole and the factors influencing the regiochemical outcome.
Caption: General workflow for pyrazole N-alkylation.
Troubleshooting Decision Tree
This flowchart provides a logical path for troubleshooting common issues in pyrazole N-alkylation.
Caption: Troubleshooting workflow for N-alkylation.
References
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The N-Alkylation of Azoles and Their Benzo Derivatives. In The Chemistry of Heterocyclic Compounds (Vol. 60, pp. 1-131). John Wiley & Sons, Inc. (This is a foundational book chapter, a direct URL is not available but it is a standard reference in heterocyclic chemistry).
-
Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(12), 10335. Available at: [Link]
-
Katritzky, A. R., & Rachwal, S. (1996). Alkylation of pyrazolones via the Mitsunobu reaction. Heterocycles, 43(7), 1587-1590. (A direct link to the full text may require subscription, but the abstract is widely available). Available at: [Link]
-
ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. Available at: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available at: [Link]
-
LookChem. (n.d.). Alkylation of pyrazolones via the mitsunobu reaction. Available at: [Link] (This page references the original work).
-
Bioorganic & Medicinal Chemistry Letters. (2015). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Bioorganic & Medicinal Chemistry Letters, 25(15), 2933-2936. Available at: [Link]
-
Barrow, J. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3456. Available at: [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Available at: [Link]
-
Semantic Scholar. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at: [Link]
-
ResearchGate. (2006). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Available at: [Link]
-
Imperial College London. (n.d.). Alkylation of pyrazolones via the Mitsunobu reaction. Available at: [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
Sources
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- 6. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
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Methods for removing unreacted hydrazine from a reaction mixture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical assistance and troubleshooting for the removal of unreacted hydrazine from reaction mixtures. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to ensure both the efficacy of your experimental work and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted hydrazine from my reaction mixture?
A1: Hydrazine is acutely toxic, corrosive, and a suspected human carcinogen.[1] Both acute and chronic exposure must be strictly avoided.[1] From a process chemistry perspective, residual hydrazine can interfere with subsequent reaction steps, lead to the formation of unwanted byproducts, and compromise the purity and stability of your final product. For pharmaceutical applications, regulatory bodies like the EMEA have stringent limits for genotoxic impurities such as hydrazine, often in the range of 1.5 µ g/day .[2]
Q2: What are the primary methods for removing excess hydrazine?
A2: The choice of method depends on the stability of your product, the scale of your reaction, and the available equipment. The most common techniques include:
-
Chemical Quenching: Involves converting hydrazine into a less harmful and more easily removable compound.
-
Extractive Workup: Utilizes liquid-liquid extraction to separate the polar hydrazine from a less polar product.
-
Distillation: Effective for large-scale operations where the boiling points of hydrazine and the desired product are significantly different.
-
Chromatography: A reliable method for removing trace amounts of hydrazine and for high-purity applications.
Q3: How do I choose the right quenching agent for my reaction?
A3: The ideal quenching agent should react rapidly and selectively with hydrazine without affecting your desired product. Common choices include acetone, sodium nitrite, and sodium hypochlorite. The selection depends on the pH and temperature stability of your product.
Q4: Can I use a rotovap to remove hydrazine?
A4: While it might seem straightforward, evaporating hydrazine, especially outside of a fume hood, is strongly discouraged due to its toxicity and potential for explosion.[3] It is always preferable to convert it to a non-volatile or less toxic derivative before removal.
Troubleshooting Guides
Issue 1: My product is water-soluble, making extractive workup difficult.
-
Analysis: Standard extractive workups rely on the differential solubility of the product and hydrazine in aqueous and organic phases. If your product is also water-soluble, this method will lead to significant product loss.
-
Solution 1: Chromatographic Removal. Consider using column chromatography. Hydrazine, being highly polar, tends to adhere strongly to silica gel.[4] You may be able to elute your product using a suitable solvent system while the hydrazine remains on the column. A small test column can quickly validate this approach.
-
Solution 2: Azeotropic Distillation. If your product is thermally stable, azeotropic distillation with a solvent like xylene can be effective.[5] The xylene-hydrazine azeotrope will distill off, leaving your product behind.
Issue 2: The quenching reaction is affecting my product's integrity.
-
Analysis: Aggressive quenching agents or harsh pH conditions can degrade sensitive functional groups on your product.
-
Solution 1: Use a Milder Quenching Agent. Acetone is a relatively mild quenching agent that forms a stable hydrazone with hydrazine.[2][6][7][8] This reaction is often fast and can be performed under neutral conditions.[9]
-
Solution 2: Optimize Reaction Conditions. Perform the quench at a lower temperature to control the reaction rate and minimize side reactions. A slow, dropwise addition of the quenching agent is also recommended.
Issue 3: I'm unsure if all the hydrazine has been removed.
-
Analysis: Visual confirmation is insufficient to determine the complete removal of hydrazine. Analytical testing is necessary.
-
Solution: Analytical Quantification. Several methods can detect residual hydrazine at low levels.[10]
-
GC-MS: A highly sensitive method, often involving derivatization of hydrazine with a ketone like acetone to form a more stable and volatile hydrazone.[2][9]
-
HPLC: Can be used with various detectors, and mixed-mode chromatography can effectively retain and separate hydrazine.[11]
-
Spectrophotometry: A colorimetric method based on the reaction of hydrazine with an aldehyde, such as p-dimethylaminobenzaldehyde, to produce a colored compound that can be quantified.[12]
-
Experimental Protocols
Protocol 1: Quenching with Acetone
This protocol is suitable for reactions where the product is stable to ketones. The resulting acetone hydrazone is less volatile and less toxic than hydrazine.
Step-by-Step Methodology:
-
Cool the reaction mixture to 0-5 °C in an ice bath. This helps to control the exotherm of the quenching reaction.
-
Slowly add acetone (2-3 equivalents relative to the excess hydrazine) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0-5 °C for 30 minutes.
-
Let the reaction warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
The acetone hydrazone and any remaining excess acetone can then be removed by a standard aqueous workup or by evaporation under reduced pressure (in a fume hood).
Diagram: Acetone Quenching Workflow
Caption: Workflow for quenching excess hydrazine with acetone.
Protocol 2: Extractive Workup with Acid
This method is effective when the desired product is soluble in a water-immiscible organic solvent and stable to mild acidic conditions. Hydrazine is protonated to form a salt, which is soluble in the aqueous phase.[3]
Step-by-Step Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to dissolve the product.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride solution).[3]
-
Shake the separatory funnel vigorously, venting frequently.
-
Allow the layers to separate. The organic layer contains the product, and the aqueous layer contains the hydrazine salt.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase to isolate the product.
Diagram: Acidic Extractive Workup
Caption: Workflow for removing hydrazine via acidic extraction.
Data Summary
| Method | Advantages | Disadvantages | Best For |
| Chemical Quenching | Fast, efficient, converts hydrazine to a less hazardous substance. | Potential for side reactions with the product. | General purpose, especially when distillation is not feasible. |
| Extractive Workup | Simple, uses standard lab equipment. | Requires product to be soluble in an organic solvent and insoluble in water; can be difficult for polar products. | Non-polar to moderately polar products that are stable to acid. |
| Distillation | Good for large scale, can remove solvent simultaneously. | Requires product to be non-volatile and thermally stable; high energy consumption. | Large-scale synthesis of thermally stable compounds. |
| Chromatography | High purity, effective for trace removal. | Can be time-consuming and require large volumes of solvent. | Final purification step and for removing trace impurities. |
Safety First: Handling Hydrazine
Hydrazine is a hazardous material.[13] Always adhere to the following safety precautions:
-
Engineering Controls: Always handle hydrazine and its solutions in a properly functioning chemical fume hood.[1][14]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof goggles.[14][15] A face shield is recommended if there is a high risk of splashing.[14]
-
Waste Disposal: Hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container.[14] Contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal procedures.[14]
-
Spill Response: In case of a spill, evacuate the area and notify others. Do not attempt to clean it up yourself. Contact your EHS office or emergency services immediately.[1]
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][16] If inhaled, move to fresh air and seek immediate medical attention.[1]
References
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
-
Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
-
Defense Technical Information Center. (1981). Safety and Handling of Hydrazine. [Link]
-
Environmental Health & Safety, University of Colorado Boulder. Standard Operating Procedure: Hydrazine. [Link]
-
NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
-
PrepChem.com. Preparation of hydrazine hydrate. [Link]
- Google Patents.
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines. [Link]
-
RxMarine. How to determine level of Hydrazine. [Link]
-
Reddit. (2022). How to quench excess hydrazine monohydrate. [Link]
-
Reddit. (2023). Hydrazine hydrate removal by column chromatography. [Link]
-
ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?[Link]
-
ResearchGate. (2021). Remove excess hydrazine hydrate?[Link]
-
Sarthaks eConnect. (2021). What is the action of hydrazine on : (1) formaldehyde (2) acetone ?[Link]
-
What happens when acetone reacts with hydrazine. [Link]
-
ResearchGate. (2014). Methylhydrazine reaction with acetone. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
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- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Pyrazole Synthesis from β-Diketones
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the classic and highly versatile condensation reaction between β-diketones (also known as 1,3-dicarbonyl compounds) and hydrazines. While this method, often referred to as the Knorr pyrazole synthesis, is robust, it can present challenges, primarily related to byproduct formation.[1][2][3] This document provides in-depth, field-proven insights in a question-and-answer format to help you identify, troubleshoot, and mitigate the formation of common impurities in your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing pyrazoles from β-diketones?
The most common method is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5] This method is valued for its simplicity and the ready availability of starting materials.[2][3]
Q2: What are the most common byproducts I should expect in my reaction?
The types of byproducts are highly dependent on the symmetry of your starting materials and the reaction conditions. The most frequently encountered impurities are:
-
Regioisomers: This is the primary challenge when using an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of two isomeric pyrazole products.[1][2][6] These isomers can be difficult to separate.[7]
-
Pyrazoline Intermediates: Incomplete aromatization or cyclization can result in the formation of pyrazoline byproducts.[1][8] This often occurs under milder reaction conditions or with insufficient reaction times.
-
Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur, leading to more complex impurities.[1][9]
-
Colored Impurities: Side reactions involving the hydrazine starting material can produce various colored impurities, often resulting in yellow or red-tinged reaction mixtures and products.[1]
Q3: How can I definitively identify the byproducts in my crude reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for accurate byproduct identification:
-
Thin-Layer Chromatography (TLC): TLC is the first and quickest step to assess the complexity of your reaction mixture. The presence of multiple spots indicates the formation of more than one component.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of regioisomers will manifest as duplicate sets of peaks corresponding to the different pyrazole structures.[1]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weight of the components in your mixture. They can confirm the presence of the desired product and help identify the mass of any byproducts, such as pyrazolines or di-addition products.[1]
Troubleshooting Guides
Issue 1: My NMR spectrum is complex, showing duplicate peaks. I suspect regioisomers.
Symptoms:
-
¹H NMR shows more peaks than expected for a single product, often as paired signals (e.g., two singlets for a C-H proton on the pyrazole ring, two sets of signals for substituents).
-
TLC analysis shows two or more spots with very similar Rf values that are difficult to separate.
-
The isolated product has a broadened melting point range.[1]
Root Causes: The formation of regioisomers is a direct consequence of using an unsymmetrical 1,3-diketone. The two carbonyl groups have different electronic and steric environments, leading to competitive nucleophilic attack by the hydrazine.[10] Reaction conditions, particularly the solvent and pH, play a critical role in dictating the ratio of the resulting isomers.[11]
Solutions & Optimization Strategies:
-
Solvent Modification: The choice of solvent can significantly influence regioselectivity. While ethanol is commonly used, it can lead to poor selectivity.[7] Using non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity, often favoring one isomer by >99:1.[6][7] This is because these solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[7]
-
Control of Reaction Conditions: The regiochemical outcome can be influenced by temperature and the presence of acids or bases. A systematic screening of conditions is recommended. For instance, some reactions show higher selectivity at room temperature, while others benefit from reflux.[3]
-
Purification: If regioisomer formation cannot be suppressed, careful purification is necessary.
-
Column Chromatography: Use a high-resolution silica gel and test various eluent systems to maximize the separation between the isomers.
-
Crystallization: It may be possible to selectively crystallize one isomer from the mixture by carefully choosing the solvent system.
-
Table 1: Byproduct Troubleshooting Summary
| Byproduct Type | Common Cause | Key Identification Signature | Mitigation & Troubleshooting Strategy |
| Regioisomers | Use of unsymmetrical β-diketones.[1][2] | Duplicate sets of peaks in NMR spectra; multiple close-running spots on TLC.[1] | Modify solvent (e.g., TFE, HFIP)[6][7]; screen reaction temperature and pH; perform careful column chromatography. |
| Pyrazolines | Incomplete cyclization or aromatization.[1] | MS peak corresponding to Product + 2H; characteristic signals in NMR. | Increase reaction time or temperature; introduce an in-situ oxidation step (e.g., heating in DMSO under oxygen).[8] |
| Di-addition Products | Incorrect stoichiometry; excess hydrazine. | MS peak higher than the expected product mass. | Carefully control the stoichiometry of reactants. |
| Colored Impurities | Side-reactions of the hydrazine starting material.[1] | Yellow, red, or brown coloration of the reaction mixture or isolated product. | Purify via recrystallization or activated carbon treatment followed by chromatography. |
Issue 2: My mass spectrum shows a peak at [M+2], and the reaction isn't going to completion.
Symptoms:
-
The dominant peak in the mass spectrum corresponds to the desired product plus two mass units.
-
TLC shows a persistent intermediate spot.
-
The reaction seems to stall, with starting material still present even after extended periods.
Root Causes: This strongly suggests the presence of a stable pyrazoline intermediate, which forms after the initial cyclization but before the final dehydration/aromatization step.[1][2] This is common when the reaction conditions are too mild (low temperature) or when using certain substrates like α,β-unsaturated ketones which first form pyrazolines that must then be oxidized.[3]
Solutions & Optimization Strategies:
-
Increase Reaction Temperature/Time: Often, simply increasing the reaction temperature or extending the reaction time is sufficient to drive the dehydration and form the aromatic pyrazole.
-
In-Situ Oxidation: If the intermediate is a stable pyrazoline, an oxidation step is required. A benign and effective method is to heat the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere to afford the pyrazole.[8]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Byproduct Analysis by TLC
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate. Also spot the starting β-diketone and hydrazine (if stable) as references.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase (a good starting point is a mixture of hexane and ethyl acetate, e.g., 70:30).
-
Visualization: Visualize the spots under UV light (254 nm). If compounds are not UV-active, use a staining agent such as potassium permanganate or iodine.
-
Analysis: Compare the spots from the reaction mixture to the starting material references. The presence of multiple product spots (spots not corresponding to starting materials) indicates byproduct formation.
Diagram 1: General Knorr Pyrazole Synthesis Workflow
This diagram illustrates the standard reaction pathway.
Caption: Knorr pyrazole synthesis workflow.
Diagram 2: Formation of Regioisomers from an Unsymmetrical β-Diketone
This diagram shows the two competing pathways that lead to isomeric products.
Caption: Competing pathways to regioisomers.
Diagram 3: Troubleshooting Workflow for Impure Pyrazole Synthesis
A logical guide to diagnosing and solving common issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-Pyrazole
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of 1-methyl-1H-pyrazole and its derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to address the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 1-methyl-1H-pyrazole?
The most prevalent method is the direct N-alkylation of a pyrazole precursor with a suitable methylating agent. This reaction typically involves the deprotonation of the pyrazole's N-H bond with a base, followed by a nucleophilic attack on the methylating agent. While straightforward, this method's success is highly dependent on the choice of reagents and conditions.
Q2: What is the primary challenge when synthesizing 1-methyl-1H-pyrazole from an unsymmetrically substituted pyrazole?
The principal challenge is controlling regioselectivity .[1][2] Pyrazoles possess two reactive nitrogen atoms (N1 and N2). Direct methylation can lead to a mixture of two regioisomers: the N1-methylated product and the N2-methylated product. These isomers often have similar physical properties, making their separation difficult and reducing the overall yield of the desired product.[2][3] Traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are known to provide poor selectivity.[2]
Q3: Which factors have the most significant impact on the yield and selectivity of the methylation reaction?
Several factors critically influence the outcome:
-
Choice of Base: The base must be strong enough to effectively deprotonate the pyrazole. The choice of base can dramatically affect the yield.[4]
-
Solvent System: The polarity and nature of the solvent can influence the reaction rate and, in some cases, the regioselectivity.[3][4]
-
Methylating Agent: The reactivity and steric bulk of the methylating agent are crucial for controlling selectivity.[1][5][6]
-
Reaction Temperature: Temperature can affect the reaction kinetics and the stability of reactants and products.[2]
Q4: Are there advanced methods to achieve high N1-selectivity?
Yes, modern synthetic strategies have been developed to overcome the challenge of poor regioselectivity:
-
Sterically Hindered Reagents: Employing bulky methylating agents, such as α-halomethylsilanes, can significantly favor methylation at the less sterically hindered nitrogen atom, achieving N1/N2 ratios greater than 99:1.[1][5][6]
-
Phase Transfer Catalysis: This technique can improve yields and may influence selectivity, offering an alternative to traditional solution-phase reactions.[7][8]
-
Biocatalysis: Engineered enzymes like methyltransferases can offer exceptional regioselectivity (>99%), providing a green and highly specific alternative.[1][2]
-
Solvent Effects: The use of specialized solvents, such as fluorinated alcohols, has been shown to dramatically increase regioselectivity in pyrazole formation.[3]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Yield
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows little to no formation of the desired 1-methyl-1H-pyrazole.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Causes and Solutions
-
Possible Cause A: Ineffective Base-Solvent Combination.
-
Explanation: The pKa of the pyrazole N-H is typically in the range of 14-15. A base must be strong enough to deprotonate it efficiently to form the reactive pyrazolate anion. Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) often result in very low to no yield when used in solvents like THF or acetone.[4] However, their effectiveness can be improved in more polar aprotic solvents like DMF or acetonitrile.[4]
-
Solution: For robust and high-yield deprotonation, use a stronger base such as sodium hydride (NaH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu).[4] When using NaH or KOtBu, THF is often an excellent solvent choice.
-
-
Possible Cause B: Poor Reagent Quality.
-
Explanation: The pyrazolate anion is a strong base and is sensitive to water. Non-anhydrous solvents can quench the anion, halting the reaction. Methylating agents, particularly methyl iodide, can degrade over time, releasing iodine which can color the reaction and indicate decomposition.
-
Solution: Ensure all solvents are rigorously dried before use. Use freshly opened bottles of methylating agents or purify them if necessary.
-
-
Possible Cause C: Sub-optimal Reaction Temperature.
-
Explanation: If the pyrazole ring contains electron-withdrawing groups, its nucleophilicity is reduced, potentially requiring more forcing conditions (higher temperature) to achieve a reasonable reaction rate.
-
Solution: Cautiously increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Be aware that higher temperatures can sometimes lead to side reactions, such as the formation of quaternary pyrazolium salts.[2]
-
Problem 2: Poor Regioselectivity (Difficult-to-Separate Isomer Mixture)
Your reaction has worked, but you have obtained a mixture of N1- and N2-methylated pyrazoles that are proving difficult to separate by standard column chromatography.
-
Possible Cause: Use of Non-Selective Methylating Agents.
-
Explanation: Small, highly reactive methylating agents like methyl iodide or dimethyl sulfate do not offer significant steric differentiation between the two nitrogen atoms of an unsymmetrical pyrazole, leading to poor regioselectivity.[1]
-
Solution 1 (Recommended): Use a Sterically Demanding Reagent. A highly effective strategy is to use a sterically bulky "masked" methylating agent. α-Halomethylsilanes have been shown to provide excellent N1 selectivity.[1][5][6] The bulky silane group directs the alkylation to the less hindered nitrogen. The silyl group is then easily removed in a subsequent step using a fluoride source (e.g., TBAF) to reveal the methyl group.[1] This method routinely achieves N1/N2 ratios of 92:8 to >99:1.[5][6]
-
Solution 2: Modify Reaction Conditions. In some systems, the choice of solvent can influence selectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been reported to dramatically improve regioselectivity in the initial formation of the pyrazole ring, which can be an alternative route.[3]
-
Problem 3: Product Purification Challenges
You have successfully synthesized the product, but it is proving difficult to isolate in a pure form.
-
Possible Cause A: Inseparable Regioisomers.
-
Explanation: The N1 and N2 isomers often have very similar polarities, causing them to co-elute during silica gel chromatography.[2]
-
Solution: Experiment with different solvent systems for chromatography. Adding a small amount of a modifier like triethylamine can sometimes improve the separation of basic compounds.[9] If chromatography fails, consider converting the pyrazole mixture into salts (e.g., hydrochlorides) and attempting purification via fractional crystallization.[9][10] The purified salt can then be neutralized to recover the desired pure isomer.
-
-
Possible Cause B: Product is Colored or Oily.
-
Explanation: A persistent color may indicate trace impurities, while an oily consistency could be due to residual solvent or impurities depressing the melting point.[9]
-
Solution:
-
High-Vacuum Drying: Ensure all solvents are removed by using a rotary evaporator followed by drying on a high-vacuum line.[9]
-
Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir, and filter through celite. The charcoal can adsorb colored impurities.[9]
-
Recrystallization: This is a powerful technique for removing both colored and non-colored impurities.[9]
-
-
Data Summary & Protocols
Table 1: Effect of Base and Solvent on Methylation Yield
This table summarizes findings from a study on the methylation of 3,5-dimethyl-1H-pyrazole, illustrating the critical interplay between the base and solvent.[4]
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | K₂CO₃ | THF | Reflux | 24 | 0 |
| 2 | K₂CO₃ | DMF | 80 °C | 24 | Low |
| 3 | Na₂CO₃ | DMF | 80 °C | 24 | 18 |
| 4 | NaOH | DMF | 80 °C | 12 | 45 |
| 5 | NaH | THF | RT | 12 | 55 |
| 6 | KOtBu | THF | RT | 6 | 78 |
Experimental Protocol: High-Yield N1-Selective Methylation using a Masked Reagent
This protocol is adapted from a method demonstrating high N1-selectivity using a sterically bulky α-halomethylsilane.[1]
Objective: To achieve highly N1-selective methylation of a substituted pyrazole.
Step 1: N-Alkylation with Silyl Reagent
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 equiv).
-
Dissolve the pyrazole in an anhydrous solvent such as acetonitrile.
-
Add a suitable base, for example, cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Add the sterically bulky alkylating agent, (chloromethyl)diisopropyl(methyl)silane (1.2 equiv).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the N-silylated pyrazole intermediate.
Step 2: Protodesilylation (Mask Removal)
-
Dissolve the crude intermediate from Step 1 in a solvent mixture, such as THF.
-
Add water (approximately 10 volumes relative to the starting pyrazole).
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 2.0 equiv).
-
Heat the mixture to 60 °C and stir for 4-6 hours until the cleavage of the silyl group is complete (monitor by LC-MS).[1]
-
After cooling, perform a standard aqueous workup by extracting with an organic solvent.
-
Purify the final 1-methyl-1H-pyrazole product by silica gel column chromatography. This method typically yields the N1-isomer with >95% selectivity.
References
- Vertex AI Search, "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles". Accessed January 1, 2026.
- Semantic Scholar, "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.". Accessed January 1, 2026.
- ResearchGate, "Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions a". Accessed January 1, 2026.
- ACS Publications, "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry". Accessed January 1, 2026.
- Google Patents, "EP0749963A1 - N-alkylation method of pyrazole". Accessed January 1, 2026.
- Enamine, "Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles". Accessed January 1, 2026.
- Benchchem, "Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole". Accessed January 1, 2026.
- PubMed Central, "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- R Discovery, "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.". Accessed January 1, 2026.
- ChemicalBook, "1-Methylpyrazole synthesis". Accessed January 1, 2026.
- ResearchGate, "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents". Accessed January 1, 2026.
- Organic Syntheses, "5 - Organic Syntheses Procedure". Accessed January 1, 2026.
- Reddit, "N-methylation of pyrazole : r/OrganicChemistry". Accessed January 1, 2026.
- Royal Society of Chemistry, "Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles". Accessed January 1, 2026.
- ResearchGate, "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent". Accessed January 1, 2026.
- Taylor & Francis Online, "One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f". Accessed January 1, 2026.
- Benchchem, "challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole". Accessed January 1, 2026.
- Benchchem, "A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones". Accessed January 1, 2026.
- Benchchem, "Technical Support Center: Selective N-Methylation of Pyrazoles". Accessed January 1, 2026.
- Benchchem, "Troubleshooting guide for the scale-up synthesis of pyrazole compounds.". Accessed January 1, 2026.
- J&K Scientific, "Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Deriv
- ACS Publications, "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac". Accessed January 1, 2026.
- Royal Society of Chemistry, "Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C". Accessed January 1, 2026.
- PubMed Central, "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones". Accessed January 1, 2026.
- Google Patents, "CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester". Accessed January 1, 2026.
- ResearchGate, "Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF". Accessed January 1, 2026.
- Benchchem, "Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide". Accessed January 1, 2026.
- Google Patents, "EP2008996A1 - Process for the production of pyrazoles". Accessed January 1, 2026.
- ResearchGate, "ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. | Request PDF". Accessed January 1, 2026.
- ACS Publications, "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry". Accessed January 1, 2026.
- NIH, "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions". Accessed January 1, 2026.
- Google Patents, "WO2011076194A1 - Method for purifying pyrazoles". Accessed January 1, 2026.
- ResearchGate, "Large‐scale synthesis of 1H‐pyrazole. | Download Scientific Diagram". Accessed January 1, 2026.
- MDPI, "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". Accessed January 1, 2026.
- Frontier Specialty Chemicals, "1-Methyl-1H-Pyrazole-3-sulfonamide |". Accessed January 1, 2026.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
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Technical Support Center: Navigating the Degradation and Stability of Substituted Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazole compounds. This guide is designed to provide in-depth, field-proven insights into the common degradation and stability challenges encountered during experimentation. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the practical issues you may face.
Section 1: Hydrolytic Stability
Answer:
This is a classic and frequently encountered issue. The pyrazole ring itself is generally stable to hydrolysis, but ester substituents are highly susceptible to base-catalyzed hydrolysis, especially at pH values above neutral.[1][2]
Causality: The ester carbonyl is electrophilic and readily attacked by hydroxide ions (present in higher concentrations at pH > 7) or even neutral water molecules. This leads to the cleavage of the ester bond, forming a carboxylate and an alcohol. In the case of many pyrazolyl benzoic acid esters, this results in the formation of the corresponding pyrazol-3-ol, rendering the compound inactive for its intended target.[1] Some pyrazole derivatives have shown half-lives of only 1-2 hours at pH 8.[2][3]
Troubleshooting Workflow:
-
Confirm Hydrolysis: The first step is to definitively identify hydrolysis as the degradation pathway.
-
Modify Assay Conditions: If possible, adjust the experimental parameters to slow the degradation.
-
Structural Modification (Long-Term Strategy): For drug development programs, consider synthetic modification to replace the liable ester group.
Experimental Protocol: Confirmation of Hydrolysis via LC-MS
This protocol will help you monitor the disappearance of the parent compound and the appearance of its hydrolyzed degradant over time.
-
Sample Preparation:
-
Prepare a stock solution of your pyrazole-ester compound in a suitable organic solvent (e.g., DMSO, Methanol) at 1 mg/mL.
-
Prepare your aqueous buffer (e.g., pH 7.4 PBS or pH 8.0 Tris).
-
Spike the stock solution into the buffer to a final concentration of 10 µg/mL. This is your T=0 sample. Immediately inject it into the LC-MS system.
-
-
Incubation:
-
Incubate the remaining solution at your experimental temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use both UV/Vis (at a relevant wavelength for your compound) and Mass Spectrometry (MS) detectors.
-
MS Settings: Use Electrospray Ionization (ESI) in positive or negative mode, depending on your compound's structure. Perform a full scan to identify the m/z of the parent and potential degradants. Then, use tandem MS (MS/MS) to fragment the parent and degradant peaks for structural confirmation.[4]
-
-
Data Analysis:
-
Plot the peak area of the parent compound versus time to determine its half-life.
-
Monitor for a new peak with a mass corresponding to the hydrolyzed product (loss of the alcohol fragment and addition of H₂O).
-
Visualization: Hydrolytic Degradation Pathway
Caption: Troubleshooting workflow for oxidative degradation.
Experimental Protocol: Forced Oxidative Degradation Study
This protocol is a standard approach to investigate a compound's susceptibility to oxidation as recommended by ICH guidelines. [1][5]
-
Sample Preparation:
-
Dissolve the pyrazole compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
In a clear glass vial, mix your compound solution with a solution of 3% hydrogen peroxide. The final concentration of the drug should be suitable for analysis (e.g., 100 µg/mL).
-
-
Reaction Conditions:
-
Store the vial at room temperature, protected from light to exclude photolytic degradation pathways.
-
Monitor the reaction over time (e.g., 2h, 8h, 24h) by taking aliquots for analysis. The goal is to achieve 5-20% degradation. [1][6]3. Analysis:
-
Use the LC-MS/MS method described in the hydrolysis section.
-
Pay close attention to new peaks with mass shifts corresponding to the addition of oxygen atoms (+16 Da for hydroxylation or N-oxidation, +32 Da for di-oxidation, etc.).
-
Use high-resolution mass spectrometry (HRMS) if available to confirm the elemental composition of the degradants.
-
-
Mitigation:
-
Inert Atmosphere: Store solid compounds and solutions under an inert atmosphere (argon or nitrogen) to prevent autoxidation.
-
Antioxidants: For formulations, consider the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid, after confirming compatibility.
-
Excipient Control: Ensure that excipients used in formulations are low in peroxide content. [7]
-
Section 3: Photostability
Answer:
Many aromatic heterocyclic compounds, including pyrazoles, can absorb UV or visible light, leading to photochemical reactions and degradation. This is a critical parameter to assess, as outlined in the ICH Q1B guideline on photostability testing. [8] Causality & Common Pathways:
Photodegradation is initiated when a molecule absorbs a photon, promoting it to an excited state. This excited molecule can then undergo various reactions:
-
Photoreduction/Photooxidation: The excited molecule can react with surrounding molecules (including solvent or oxygen), leading to redox reactions.
-
Photoisomerization: Light can induce isomerization of substituents on the pyrazole ring.
-
Ring Cleavage/Rearrangement: Absorption of high-energy light can lead to the cleavage of bonds within the pyrazole ring itself, leading to a complex mixture of degradants. For example, the insecticide fipronil undergoes photodegradation to form its desthio product, and further degradation can lead to pyrazole ring cleavage. [9]4. Dehalogenation: For halogenated pyrazoles, light can induce the cleavage of the carbon-halogen bond. For instance, iodinated pyrazoles can undergo de-iodination, liberating elemental iodine and causing a yellow/brown discoloration. [10]
Experimental Protocol: Confirmatory Photostability Study (ICH Q1B)
This protocol provides a standardized way to assess the photostability of a drug substance.
-
Sample Preparation:
-
Prepare two sets of samples of your solid compound and a solution in a suitable solvent.
-
"Dark" Control: Wrap one set of samples completely in aluminum foil.
-
"Light-Exposed" Sample: Place the other set in chemically inert, transparent containers.
-
-
Exposure Conditions:
-
Place both sets of samples in a photostability chamber equipped with a light source that produces both cool white fluorescent and near-UV lamps.
-
The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.
-
-
Analysis:
-
After the exposure period, analyze both the "dark" control and the "light-exposed" samples using a stability-indicating HPLC method (as described previously).
-
Compare the chromatograms. Any degradation observed in the light-exposed sample that is not present in the dark control can be attributed to photodegradation.
-
-
Mitigation:
-
Light Protection: The simplest and most effective mitigation is to protect the compound from light at all stages of handling and storage. Use amber vials or wrap containers in aluminum foil. [10] * Formulation: For drug products, the use of light-absorbing excipients or opaque packaging is essential.
-
Visualization: Photodegradation Decision Tree
Caption: Decision tree for investigating photosensitivity.
References
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-7. Available at: [Link]
-
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Bao, X., et al. (2018). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Organic Letters, 20(15), 4549–4552. Available at: [Link]
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Kundu, S., et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 23(10). Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of Substituted Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of substituted pyrazole isomers is a critical task in medicinal chemistry and drug development, given the prevalence of the pyrazole scaffold in a wide array of bioactive compounds. The subtle differences between isomers can lead to profound variations in pharmacological activity, making unambiguous identification essential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth comparison of 1H and 13C NMR techniques for the differentiation of substituted pyrazole isomers, grounded in experimental data and established principles.
The Challenge: Distinguishing Isomers
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted or the 1,3,5- and 1,4,5-trisubstituted products. Distinguishing these isomers can be challenging due to their similar physical properties. NMR spectroscopy, by probing the chemical environment of each nucleus, provides the necessary resolution to overcome this hurdle.
Part 1: 1H NMR Spectroscopy - The First Line of Analysis
Proton (1H) NMR is typically the initial and most accessible NMR experiment performed. It provides crucial information based on chemical shifts, spin-spin coupling, and through-space interactions.
Chemical Shifts: A Window into the Electronic Environment
The chemical shift of a proton is highly sensitive to its local electronic environment. In substituted pyrazoles, the positions of substituents significantly influence the electron density around the ring protons, leading to distinct chemical shifts.
-
H4 Proton: The proton at the C4 position is a key diagnostic signal. Its chemical shift is influenced by the nature of the substituents at C3 and C5. Generally, electron-withdrawing groups at these positions will deshield the H4 proton, causing it to resonate at a higher chemical shift (downfield).
-
H3 and H5 Protons: In N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms on the NMR timescale can lead to averaged signals for the C3 and C5 positions, resulting in a single, often broad, signal.[1] However, in N1-substituted pyrazoles, the protons at C3 and C5 are distinct and their chemical shifts are valuable for isomer identification. The proton adjacent to the more electron-withdrawing substituent will typically be more deshielded.
-
Substituent Protons: The chemical shifts of the protons on the substituent groups themselves can also provide clues about their position on the pyrazole ring. For instance, the chemical shift of a methyl group at C3 will differ from that of a methyl group at C5.
Spin-Spin Coupling: Mapping Connectivity
The coupling constants (J-values) between adjacent protons provide information about the connectivity of the molecule. In the pyrazole ring, the coupling between H4 and H5 (³J(H4,H5)) is particularly informative. The magnitude of this coupling is typically in the range of 2-3 Hz.[2]
Part 2: 13C NMR Spectroscopy - Probing the Carbon Skeleton
Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing direct information about the carbon framework of the molecule. While less sensitive than 1H NMR, it offers a wider chemical shift range and often provides unambiguous assignments.
Chemical Shifts: Sensitive to Substitution Patterns
The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly dependent on the nature and position of the substituents.
-
C3 and C5 Carbons: In N1-substituted pyrazoles, the chemical shifts of C3 and C5 are distinct and serve as primary indicators for isomer identification. The carbon atom bearing a substituent will have a chemical shift significantly different from an unsubstituted carbon. The nature of the substituent (electron-donating or electron-withdrawing) will further influence this shift.[1] For instance, in 1-phenyl-3-aryl-5-arylpyrazoles, the chemical shifts of C3 and C5 are well-resolved and can be used to assign the substitution pattern.[3][4]
-
C4 Carbon: The chemical shift of the C4 carbon is also sensitive to the substituents at C3 and C5. A plot of the C4 chemical shifts versus Hammett constants for substituents on an aryl group at C5 has shown a good linear correlation, indicating a clear electronic effect transmission.[4]
Tautomerism in N-Unsubstituted Pyrazoles
For pyrazoles that are not substituted on a nitrogen atom, the phenomenon of tautomerism can lead to averaged signals in solution NMR.[1] At room temperature, a rapid proton exchange occurs between the two nitrogen atoms. This can result in the observation of a single averaged signal for the C3 and C5 carbons in the 13C NMR spectrum.[1][5] To resolve these individual signals, low-temperature NMR experiments can be performed to slow down the exchange rate.[6]
Part 3: Advanced 2D NMR Techniques - The Definitive Toolkit
While 1D 1H and 13C NMR provide a wealth of information, complex cases or the need for absolute certainty often require the use of two-dimensional (2D) NMR experiments. These techniques reveal correlations between nuclei, providing a complete picture of the molecular structure.
Homonuclear Correlation: COSY
The COSY (Correlation Spectroscopy) experiment shows correlations between protons that are coupled to each other. In pyrazoles, a cross-peak between the H4 and H5 protons would confirm their connectivity.
Heteronuclear Correlation: HSQC and HMBC
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei.[6] It is invaluable for assigning the proton signal to its corresponding carbon atom. For example, the H4 proton signal will show a correlation to the C4 carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for distinguishing pyrazole isomers.[6][7] HMBC shows correlations between protons and carbons that are two or three bonds away. This allows for the unambiguous assignment of quaternary carbons and the definitive placement of substituents. For instance, in a 1,3-disubstituted pyrazole, the proton at C5 will show a correlation to the substituted C3 carbon, while the protons of the substituent at C3 will show a correlation to the C3 and C4 carbons. This pattern of long-range correlations provides a unique fingerprint for each isomer.[7][8]
Through-Space Correlations: NOESY
The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment reveals through-space proximity between protons, regardless of whether they are directly bonded.[7][9] This is particularly useful for determining the relative stereochemistry and for differentiating isomers where substituents are in close spatial proximity. For example, a NOESY experiment on a 1,5-disubstituted pyrazole could show a correlation between the protons of the substituent at N1 and the proton at C5, confirming their proximity.[10][11]
Workflow for Isomer Analysis
A systematic approach is crucial for the efficient and accurate analysis of substituted pyrazole isomers.
Caption: Workflow for NMR-based structural elucidation of pyrazole isomers.
Experimental Protocol: Acquiring High-Quality NMR Data
Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
1D 1H NMR Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard ¹H spectrum using a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to ensure quantitative signal intensities.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
1D 13C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
2D NMR Acquisition (HSQC, HMBC, NOESY):
-
Use standard, pre-optimized parameter sets provided by the spectrometer software as a starting point.
-
For HMBC, optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz).[6]
-
For NOESY, set an appropriate mixing time (typically 500-800 ms) to allow for the buildup of Nuclear Overhauser Effects.
-
Acquire the 2D data with a sufficient number of increments in the indirect dimension to achieve adequate resolution.
-
Process the 2D data using appropriate window functions, Fourier transformation in both dimensions, and phase correction.
Data Summary: Characteristic Chemical Shifts
The following table provides a general guide to the expected ¹H and ¹³C NMR chemical shift ranges for substituted pyrazoles. Note that these are approximate values and can vary significantly depending on the specific substituents and the solvent used.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3/C3 | 7.5 - 8.5 | 135 - 155 |
| H4/C4 | 6.0 - 7.0 | 100 - 115 |
| H5/C5 | 7.0 - 8.0 | 125 - 145 |
Data is illustrative and can vary based on substituents and solvent.
Conclusion
The comprehensive analysis of 1H and 13C NMR spectra, augmented by advanced 2D techniques, provides an unparalleled and definitive method for the structural elucidation of substituted pyrazole isomers. A thorough understanding of the principles of chemical shifts, coupling constants, and through-space interactions, combined with a systematic experimental approach, empowers researchers to confidently assign the correct structure to their synthesized compounds. This capability is fundamental to advancing drug discovery and development programs that rely on the pyrazole scaffold.
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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyrazole-Containing Pharmaceuticals
Introduction
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a "privileged structure" in drug design.[1] Consequently, a significant number of blockbuster drugs, from the anti-inflammatory agent Celecoxib to the phosphodiesterase-5 (PDE-5) inhibitor Sildenafil, are built upon a pyrazole core.[2] For researchers in drug discovery and development, understanding the analytical behavior of these compounds is paramount.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive tool for the identification, characterization, and quantification of these active pharmaceutical ingredients (APIs) and their metabolites. The fragmentation patterns generated during tandem mass spectrometry (MS/MS) provide a structural fingerprint, enabling unambiguous identification. This guide provides an in-depth comparison of the fragmentation behaviors of key pyrazole-containing compounds, grounded in experimental data, to equip researchers with the expertise to interpret spectra and design robust analytical methods.
Part 1: Foundational Fragmentation of the Pyrazole Core
The fragmentation of the pyrazole ring itself is influenced by the ionization technique and the nature and position of its substituents. Under Electron Ionization (EI), a common technique in GC-MS, the fragmentation of unsubstituted pyrazole is characterized by the initial loss of HCN, followed by the expulsion of a second HCN molecule or a nitrogen molecule (N₂).[3]
However, for the analysis of larger, less volatile pharmaceutical compounds, Electrospray Ionization (ESI) is the preferred method. In ESI, protonated molecules, [M+H]⁺, are generated and subjected to Collision-Induced Dissociation (CID). The stability of the aromatic pyrazole ring means that fragmentation is often directed by the substituents. Yet, some core fragmentation principles apply. The cleavage of bonds adjacent to the ring and rearrangements are common. A key observation is that the substituents and their positions on the ring profoundly direct the fragmentation pathways, making them highly characteristic for a given molecule.[4] For instance, a substituent at the N-1 position has been shown to greatly affect the fragmentation pathways of 2-pyrazoline derivatives.[4]
Below is a generalized diagram illustrating a common cleavage pathway for a substituted pyrazole under CID conditions, where R groups represent various substituents.
Caption: Generalized fragmentation pathways for a protonated pyrazole.
Part 2: Comparative Analysis of Pyrazole-Containing Pharmaceuticals
To illustrate how the core principles of pyrazole fragmentation are manifested in real-world applications, we will compare the ESI-MS/MS fragmentation patterns of two widely recognized drugs: Celecoxib and Sildenafil.
Case Study 1: Celecoxib (COX-2 Inhibitor)
Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain. Its structure features a central pyrazole ring substituted with two phenyl rings (one containing a sulfonamide group and the other a methyl group) and a trifluoromethyl group.
Under positive ESI, Celecoxib readily forms a protonated molecule [M+H]⁺ at m/z 382. In negative ESI mode, it forms a deprotonated molecule [M-H]⁻ at m/z 380.[5] The negative ion mode is often preferred for quantification due to its high sensitivity and selectivity.[6]
The CID of the [M-H]⁻ ion (m/z 380) is highly characteristic. The primary fragmentation event is the neutral loss of sulfur dioxide (SO₂, 64 Da), leading to the major product ion at m/z 316.[6] This transition (m/z 380 → 316) is exceptionally specific and is the basis for most quantitative LC-MS/MS methods for Celecoxib.[6][7] Further fragmentation can occur, but this primary loss is the most analytically significant.
Caption: Primary fragmentation of Celecoxib in negative ESI-MS/MS.
Case Study 2: Sildenafil (PDE-5 Inhibitor)
Sildenafil (Viagra®) is a potent PDE-5 inhibitor. Its more complex structure consists of a pyrazolopyrimidinone core fused with other heterocyclic systems, including a piperazine ring.
In positive ESI-MS/MS, Sildenafil's protonated molecule [M+H]⁺ appears at m/z 475. Its fragmentation is significantly richer than Celecoxib's due to the multiple functional groups available for cleavage. The fragmentation pathways have been extensively studied to characterize the structures of analogues and metabolites.[8][9]
The primary fragmentation site is the piperazine ring. Cleavage of this ring system leads to two major, structurally informative product ions:
-
Loss of the N-methylpiperazine moiety: This yields a prominent ion at m/z 283.
-
Formation of the N-methylpiperazine cation: This results in a characteristic ion at m/z 100.
Another significant fragmentation involves the cleavage of the ethoxy group from the phenyl ring, leading to an ion at m/z 311.[10] These multiple fragments provide a robust fingerprint for Sildenafil identification.
Caption: Major fragmentation pathways of Sildenafil in positive ESI-MS/MS.
Data Summary & Comparison
The table below summarizes the key mass spectrometric data for Celecoxib and Sildenafil, highlighting the differences in their fragmentation behavior which are dictated by their unique structures, despite both containing a pyrazole-based core.
| Parameter | Celecoxib | Sildenafil |
| Typical Ionization Mode | ESI Negative | ESI Positive |
| Precursor Ion [M-H]⁻ / [M+H]⁺ | m/z 380 | m/z 475 |
| Major Product Ion(s) (m/z) | 316 | 283, 100, 311 |
| Primary Fragmentation Site | Sulfonamide Group | Piperazine Ring |
| Characteristic Neutral Loss | SO₂ (64 Da) | N-methylpiperazine (192 Da) |
Part 3: Experimental Design & Methodologies
A robust and reproducible analytical method is critical for obtaining high-quality mass spectrometry data. The following section provides a self-validating, step-by-step protocol for the quantitative analysis of a pyrazole-containing compound in a biological matrix (e.g., plasma) using LC-MS/MS.
Standard Protocol: LC-MS/MS Analysis of Pyrazole Drugs
This protocol is a generalized workflow. Specific parameters such as the LC column, mobile phase composition, and MS voltages must be optimized for each specific analyte.
1. Sample Preparation (Protein Precipitation)
-
Rationale: To remove proteins from the plasma sample which would otherwise interfere with the analysis and damage the LC column. This is a simple, fast, and effective extraction technique for many drugs.
-
Step 1: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 20 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, such as Celecoxib-d4).[6]
-
Step 3: Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Step 4: Vortex for 1 minute to ensure thorough mixing.
-
Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Step 6: Carefully transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography (LC)
-
Rationale: To chromatographically separate the analyte of interest from other matrix components before it enters the mass spectrometer, reducing ion suppression and improving selectivity.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Rationale: To detect and quantify the analyte using its specific mass-to-charge ratio and fragmentation pattern.
-
Ionization Source: Electrospray Ionization (ESI), Positive or Negative mode as optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
-
Analyte: Precursor ion (m/z) → Most abundant product ion (m/z).
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z).
-
-
Parameter Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound parameters (e.g., collision energy, cone voltage) via infusion of a standard solution to maximize signal intensity.
Caption: A typical workflow for the LC-MS/MS analysis of drugs.
Conclusion
The mass spectrometric fragmentation of pyrazole-containing pharmaceuticals is fundamentally directed by the nature and arrangement of substituents on the pyrazole core. While the ring itself is relatively stable, the functional groups attached to it provide specific and predictable cleavage points under CID.
As demonstrated by the comparative analysis of Celecoxib and Sildenafil, two structurally distinct pyrazole drugs exhibit vastly different fragmentation "fingerprints." Celecoxib's fragmentation is dominated by a simple, clean loss of SO₂ in negative mode, ideal for quantitative assays. In contrast, Sildenafil's complex structure yields multiple characteristic product ions in positive mode, providing rich qualitative information for structural confirmation. Understanding these distinct, structure-driven fragmentation pathways is essential for developing selective, sensitive, and robust LC-MS/MS methods for the analysis of this important class of therapeutic agents.
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Kádár, M., Schvarcz, J., & Gömöry, A. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799-808. [Link]
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A Comparative Guide to Single-Crystal X-ray Diffraction for Pyrazole Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
The Indispensable Role of Pyrazoles and the Imperative of Unambiguous Structural Data
Pyrazoles, five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science.[1][2][3][4][5] Their derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The precise three-dimensional arrangement of atoms within a pyrazole derivative is critical to its biological activity, dictating how it interacts with its molecular target.[6] Therefore, unambiguous confirmation of the molecular structure is a cornerstone of rational drug design and the development of novel therapeutic agents.[6] While several analytical techniques can provide structural information, single-crystal X-ray diffraction stands as the gold standard for providing a definitive, high-resolution molecular structure.
Single-Crystal X-ray Diffraction: The Definitive Answer
SC-XRD is an analytical technique that provides the precise arrangement of atoms in a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional accuracy.[6]
Unlike spectroscopic methods that provide information about the connectivity and chemical environment of atoms, SC-XRD provides a direct visualization of the molecule's three-dimensional structure. This is particularly crucial for pyrazole derivatives, where issues of isomerism and tautomerism can be challenging to resolve by other means.[1][3][7] For instance, SC-XRD can definitively distinguish between different regioisomers that may be difficult to assign based on NMR data alone.
The Experimental Workflow: A Self-Validating System
The journey from a synthesized pyrazole powder to a publication-quality crystal structure is a multi-step process that requires careful planning and execution. Each stage is designed to ensure the integrity and accuracy of the final structural model.
Diagram: The SC-XRD Workflow for Pyrazole Structure Confirmation
Caption: A generalized workflow for pyrazole structure confirmation using SC-XRD.
In-Depth Methodologies
Part 1: From Powder to Perfect Crystal - The Art of Crystallization
The most critical and often most challenging step in SC-XRD is obtaining a high-quality single crystal.[8][9] The ideal crystal should be of a suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.[9]
-
Solvent Selection: The choice of solvent is paramount.[8][10] A suitable solvent will dissolve the pyrazole compound when hot but have low solubility at room temperature.[8][11] Common solvents for pyrazoles include ethanol, methanol, acetone, and ethyl acetate.[10] For compounds that are highly soluble in most solvents, a mixed-solvent system (a "good" solvent and a "poor" anti-solvent) can be employed.[10][12]
-
Dissolution: Dissolve the purified pyrazole compound in a minimal amount of the chosen hot solvent to create a saturated solution.[11]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature.[13] Rapid cooling can lead to the formation of small, poorly-formed crystals or even precipitation of an amorphous solid.[11] Placing the flask in a dewar of hot water can facilitate slow cooling.
-
Crystal Growth: If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[13]
-
Isolation: Once suitable crystals have formed, they are carefully isolated and dried.[13]
Troubleshooting "Oiling Out": If the compound separates as an oil, it indicates that the solution is supersaturated at a temperature above the compound's melting point.[10] To remedy this, add more of the "good" solvent to the hot solution to lower the saturation point.[10]
Part 2: The Diffraction Experiment and Data Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[6] The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated, while a detector collects the diffraction pattern.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using methods like direct methods or Patterson functions to obtain an initial model of the electron density. This model is then refined using least-squares methods to best fit the experimental data.[14]
A crucial aspect of SC-XRD is the rigorous validation of the final crystal structure.[15][16][17] The quality of the structure is assessed using several parameters, including:
-
R-factor (R1): A measure of the agreement between the observed and calculated structure factors. Lower values indicate a better fit.[14]
-
Goodness-of-Fit (GOF): Should be close to 1 for a good refinement.
-
Residual Electron Density: The final difference electron density map should be relatively featureless, indicating that all atoms have been correctly located.
The final structural data is typically presented in a Crystallographic Information File (CIF).[15][18] This standardized format contains all the necessary information about the crystal structure and the diffraction experiment.[18] Automated validation tools like checkCIF can be used to assess the quality and consistency of the data.[15]
Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD provides the most definitive structural information, other techniques are often used in conjunction to provide a comprehensive characterization of pyrazole derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[6] | Unambiguous and definitive structural determination.[6] | Requires a suitable single crystal, which can be challenging to obtain.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment and connectivity of atoms (¹H, ¹³C).[19][20][21] | Provides detailed information about the molecule in solution; does not require crystallization.[7] | Can be difficult to definitively assign isomers or tautomers without supporting data.[7] |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern.[22] | High sensitivity and requires very small amounts of sample. | Provides no information about the 3D structure or stereochemistry. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule.[7] | Quick and easy to perform. | Provides limited information about the overall molecular structure. |
Diagram: The Logic of Structural Elucidation
Caption: The complementary roles of spectroscopic and crystallographic techniques.
Conclusion: The Gold Standard for Structural Integrity
For researchers, scientists, and drug development professionals working with pyrazole derivatives, single-crystal X-ray diffraction is an indispensable tool for unambiguous structure confirmation. While other analytical techniques provide valuable and complementary information, SC-XRD stands alone in its ability to deliver a definitive, high-resolution three-dimensional picture of the molecule. This level of structural detail is paramount for understanding structure-activity relationships, guiding lead optimization, and ensuring the intellectual property of novel chemical entities. By integrating the rigorous, self-validating workflow of SC-XRD into the research and development pipeline, scientists can proceed with the utmost confidence in the structural integrity of their pyrazole-based compounds.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: Knorr vs. Pechmann Methods
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this aromatic ring system is a "privileged scaffold," appearing in a remarkable number of pharmaceuticals due to its unique physicochemical properties and versatile biological activities.[1][3] Pyrazole-containing drugs are used as anti-inflammatory agents (Celecoxib), antipsychotics (CDPPB), analgesics (Difenamizole), and anticancer therapies.[3][4]
Given its importance, the efficient and predictable synthesis of substituted pyrazoles is a critical task for researchers in drug discovery and development. Two classical, name-brand reactions have historically dominated this field: the Knorr Pyrazole Synthesis and the Pechmann Pyrazole Synthesis. While both yield the desired heterocyclic core, they proceed via fundamentally different mechanisms and present distinct advantages and challenges regarding starting materials, reaction conditions, scope, and safety.
This guide provides an in-depth, objective comparison of these two seminal methods. We will dissect their mechanisms, explore their practical applications and limitations, provide representative experimental protocols, and offer field-proven insights to help researchers make informed decisions when designing a synthetic route to novel pyrazole derivatives.
The Knorr Pyrazole Synthesis: The Condensation Workhorse
First reported in 1883, the Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrazoles.[1][2] It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[5][6]
General Reaction Mechanism
The Knorr synthesis is typically an acid-catalyzed reaction.[5][7][8] The mechanism proceeds through two key stages: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[8][9]
The reaction begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Following the elimination of water, a hydrazone intermediate is formed. The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group. A final dehydration step results in the formation of the aromatic pyrazole.[6][9]
Scope, Limitations, and the Challenge of Regioselectivity
A primary consideration in the Knorr synthesis, especially for drug development, is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can potentially form.[1][8] The outcome is determined by which carbonyl group undergoes the initial nucleophilic attack. This selectivity is influenced by:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. For β-ketoesters, the ketone carbonyl is significantly more reactive than the ester carbonyl.[10]
-
Reaction Conditions: pH and temperature can influence the reaction pathway and the resulting ratio of isomers.[8]
The ability to control or predict the regiochemical outcome is paramount for ensuring the synthesis of the correct, biologically active isomer.
Experimental Protocol: Synthesis of Edaravone (a Pyrazolone)
This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone), a neuroprotective drug, which is a classic example of the Knorr reaction using a β-ketoester.[11]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
-
Ethanol (95%) for recrystallization
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Caution: This addition is slightly exothermic and should be performed in a fume hood.[9][11]
-
Heating: Heat the reaction mixture to 135–145 °C (or under reflux) for 60 minutes. The mixture will become a heavy syrup.[11]
-
Isolation: After cooling, transfer the syrup to a beaker and place it in an ice-water bath to cool thoroughly.[9][11]
-
Crystallization: Add a small portion (approx. 2 mL) of diethyl ether and stir the mixture vigorously with a glass rod to induce crystallization. The crude powdered pyrazolone will precipitate.[11]
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with fresh diethyl ether.[11]
-
Purification: Recrystallize the collected solid from a minimum amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation. Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).[11]
The Pechmann Pyrazole Synthesis: A Cycloaddition Approach
First reported by Hans von Pechmann in 1898, this method offers an alternative route to pyrazoles through a [3+2] cycloaddition reaction.[12][13] It involves the reaction of an acetylene (alkyne) with a diazo compound, most classically the highly reactive and hazardous diazomethane.[13]
General Reaction Mechanism
The Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition.[14] A diazo compound, acting as the 1,3-dipole, reacts with an alkyne (the dipolarophile) to form a five-membered ring in a single, concerted step. The initial cycloadduct is a 3H-pyrazole, which then tautomerizes to the more stable, aromatic pyrazole.
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The Regioisomeric Riddle: A Comparative Guide to the Biological Activity of 1-Methyl vs. 2-Methyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile cornerstone in the design of a multitude of therapeutic agents.[1] Its unique electronic properties and synthetic tractability have led to its incorporation into drugs targeting a wide array of diseases, from inflammation and cancer to infectious and neurological disorders.[2][3] However, the nuanced world of pyrazole chemistry presents a subtle yet critical challenge: regioselectivity. The substitution pattern on the pyrazole ring, particularly the position of N-alkylation, can profoundly influence a molecule's three-dimensional structure, electronic distribution, and ultimately, its interaction with biological targets.[4]
This guide provides an in-depth comparative analysis of the biological activities of 1-methyl and 2-methyl pyrazole regioisomers. While direct, head-to-head comparative studies across all biological targets are not always readily available, this document synthesizes key findings from structure-activity relationship (SAR) studies and presents a salient case study to illuminate the significant, and at times, dramatic, differences in the biological profiles of these closely related isomers. We will delve into the synthetic strategies to selectively obtain these regioisomers, explore the structural and electronic disparities that govern their bioactivity, and provide detailed experimental protocols for their evaluation.
The Decisive Methyl: Structural and Electronic Implications
The seemingly minor shift of a methyl group from the N1 to the N2 position of the pyrazole ring can have profound consequences for a molecule's interaction with a biological target. This is due to a combination of steric and electronic factors.
Steric Hindrance: The N1-methyl group is positioned adjacent to the substituents at the 5-position of the pyrazole ring, while the N2-methyl group is flanked by the substituents at the 3-position. Depending on the size of these neighboring groups, the N-methyl group can introduce steric hindrance that may either promote or hinder binding to a protein's active site.
Electronic Effects: The position of the N-methyl group also influences the electronic character of the pyrazole ring. The nitrogen atoms in the pyrazole ring possess lone pairs of electrons that contribute to its aromaticity. N-methylation can alter the electron density and dipole moment of the ring system, which in turn affects its ability to participate in crucial intermolecular interactions such as hydrogen bonding and π-π stacking with amino acid residues in a protein target.[4]
A Tale of Two Isomers: Comparative Biological Activity
While broad generalizations can be misleading, case studies provide compelling evidence for the differential biological effects of 1-methyl and 2-methyl pyrazole regioisomers.
Case Study: Cytotoxicity in Leukemia Cells with Deacylcortivazol-like Pyrazole Regioisomers
A study on deacylcortivazol-like (DAC) pyrazole regioisomers provides a direct comparison of the cytotoxic effects of 1'- and 2'-substituted pyrazoles on leukemia cells.[5] In this study, various pendant groups were attached to either the N1 (1') or N2 (2') position of the pyrazole ring of a DAC-like backbone.
The results demonstrated that the position of substitution was critical to the cytotoxic activity of the compounds. For instance, the addition of a hexyl group at the 2'-position (D2'H) resulted in a highly cytotoxic compound, with potency comparable to prednisolone.[5] In stark contrast, the corresponding 1'-hexyl substituted isomer (D1'H) exhibited minimal cytotoxicity.[5] This dramatic difference underscores the profound impact of the N-methyl (or in this case, N-alkyl) position on the biological activity of the pyrazole scaffold.
| Compound | Substitution Position | Pendant Group | Relative Cytotoxicity |
| D2'H | 2' (N2) | Hexyl | High |
| D1'H | 1' (N1) | Hexyl | Low |
| D2'PF | 2' (N2) | 4-Fluorophenyl | High |
| D1'PF | 1' (N1) | 4-Fluorophenyl | Moderate |
Table 1: Comparative cytotoxicity of 1'- and 2'-substituted deacylcortivazol-like pyrazole regioisomers in leukemia cells. Data synthesized from Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor.[5]
This case study highlights the critical importance of synthesizing and evaluating both regioisomers in drug discovery campaigns, as a simple positional change can be the difference between a potent therapeutic candidate and an inactive compound.
Kinase Inhibition: A Matter of Orientation
The pyrazole scaffold is a common feature in many kinase inhibitors.[6][7] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The position of the N-methyl group can influence the orientation of the molecule within the ATP-binding pocket, thereby affecting its inhibitory potency and selectivity.
While direct comparative studies of simple 1-methyl vs. 2-methyl pyrazole kinase inhibitors are limited, SAR studies of more complex pyrazole-based inhibitors often reveal a preference for one regioisomer over the other. For example, in the development of certain kinase inhibitors, N1-arylation is often found to be crucial for potent activity, while substitution at the N2 position can lead to a significant loss of potency.[6] This is often attributed to the N1-substituent projecting into a key hydrophobic pocket within the kinase active site.
Anti-inflammatory Activity: The COX-2 Paradigm
The selective inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for many anti-inflammatory drugs. The pyrazole ring is a central feature of the selective COX-2 inhibitor celecoxib.[8][9] In the case of diaryl-substituted pyrazoles, the substituent at the N1 position is critical for selective COX-2 inhibition. The sulfonamide group of celecoxib, for instance, binds to a secondary pocket in the COX-2 enzyme that is not present in COX-1, thereby conferring its selectivity.[1] Shifting the aryl-sulfonamide substituent to the N2 position would drastically alter the molecule's orientation and prevent this key interaction, leading to a loss of both potency and selectivity.
Experimental Protocols: A Guide to Evaluation
The objective comparison of 1-methyl and 2-methyl pyrazole regioisomers necessitates robust and standardized experimental protocols. Below are detailed methodologies for assessing key biological activities.
Synthesis of 1-Methyl and 2-Methyl Pyrazole Regioisomers
The regioselective synthesis of N-substituted pyrazoles is a well-established field in organic chemistry. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a common method for pyrazole synthesis.[10] To obtain the desired regioisomer, careful selection of the starting materials and reaction conditions is crucial.
General Protocol for the Synthesis of 1,3,5-Trisubstituted Pyrazoles:
A common method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[11][12] This method offers excellent control over the regiochemical outcome.
Figure 1. General workflow for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1-methyl and 2-methyl pyrazole regioisomers for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2. Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
A variety of assay formats are available to measure kinase activity and the inhibitory potential of compounds. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[2]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the 1-methyl and 2-methyl pyrazole regioisomers in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted pyrazole isomers to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent that converts the ADP produced to ATP and generates a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3. Workflow for an in vitro kinase inhibition assay.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of compounds.[4][15]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the experimental conditions for a sufficient period.
-
Compound Administration: Administer the 1-methyl and 2-methyl pyrazole regioisomers (and a vehicle control) to different groups of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), induce inflammation by injecting a solution of carrageenan into the plantar surface of the right hind paw of each animal.[16]
-
Paw Volume Measurement: Measure the volume of the inflamed paw at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]
-
Data Analysis: Calculate the percentage of edema inhibition for each compound-treated group compared to the vehicle control group.
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A Comparative Guide to Analytical Methods for Assessing Pyrazole Derivative Purity
Introduction: The Criticality of Purity in Pyrazole Derivatives
Pyrazole and its derivatives are foundational scaffolds in modern medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The efficacy and, more importantly, the safety of these active pharmaceutical ingredients (APIs) are directly contingent on their purity. Uncontrolled impurities, which can arise from starting materials, synthetic byproducts, or degradation, can alter pharmacology, induce toxicity, and compromise patient safety.[3][4][5]
Therefore, robust and reliable analytical methods for purity assessment are not merely a quality control checkbox; they are a cornerstone of the entire drug development process. This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of pyrazole derivatives, offering field-proven insights to help researchers and drug development professionals select the most appropriate methodology for their specific needs. The validation of these analytical procedures is paramount and should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]
Chapter 1: The Chromatographic Workhorses: HPLC and GC
Chromatography is the bedrock of purity analysis, physically separating the main compound from its impurities.[5] The two most prevalent techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), operate on different principles, making them suitable for different types of pyrazole derivatives.[10][11][12]
High-Performance Liquid Chromatography (HPLC): The Universal Standard
HPLC is the most versatile and widely adopted technique for pharmaceutical purity analysis due to its applicability to a broad range of compounds, including those that are non-volatile or thermally unstable.[11][13][14]
Scientific Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[15] By manipulating the polarity of the mobile and stationary phases (e.g., reversed-phase, normal-phase), a high degree of separation can be achieved for complex mixtures.
Why it's the First Choice for Pyrazoles: Most pyrazole-based APIs are non-volatile solids at room temperature and may degrade at the high temperatures required for GC analysis.[11] HPLC's ambient temperature operation and versatility make it the default method for purity testing, stability studies, and identifying degradation products.[12][13]
Causality Behind Experimental Choices:
-
Column Selection: A C18 (octadecyl) column is the standard for reversed-phase HPLC, offering excellent separation for a wide range of pyrazole derivatives. For highly polar pyrazoles or impurities, a column with a different stationary phase, such as phenyl-hexyl or a polar-embedded phase, may be required to achieve adequate retention and peak shape.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol, is a critical parameter.[4] The pH of the aqueous portion is crucial as it can affect the ionization state of acidic or basic pyrazole derivatives, dramatically altering their retention time.
-
Detector Selection: A Photodiode Array (PDA) or UV-Vis detector is standard, as the aromatic pyrazole ring is typically chromophoric. For impurities lacking a chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed. Coupling HPLC with Mass Spectrometry (LC-MS) provides the ultimate in specificity, offering mass information for peak identification and confirmation.[5][16]
Experimental Protocol: A Self-Validating HPLC-UV Purity Method
This protocol describes a general-purpose, reversed-phase HPLC method for assessing the purity of a model pyrazole derivative.
1. Materials and Reagents:
-
Pyrazole Derivative Reference Standard and Sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Formic Acid (or Phosphoric Acid for non-MS applications)[4]
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.[4]
3. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax of the pyrazole)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[4]
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard.[4]
5. System Suitability Test (SST) - The Self-Validating Step:
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria (as per ICH Q2(R1)): [6][7]
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%
-
-
Causality: The SST ensures the chromatographic system is performing adequately for the analysis. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.
6. Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow for HPLC Purity Analysis
Gas Chromatography (GC): For Volatile Analytes and Impurities
GC is a powerful technique offering high separation efficiency, but its application is limited to compounds that are volatile and thermally stable.[12][13][14]
Scientific Principle: GC separates compounds based on their partitioning between a gaseous mobile phase (an inert carrier gas like helium) and a stationary phase, which is a liquid or polymer coating on the inside of a long capillary column.[15]
Why it's a Complementary Choice for Pyrazoles: While most pyrazole APIs are unsuitable for GC, the technique excels in specific, crucial applications:
-
Residual Solvent Analysis: GC is the gold standard for detecting and quantifying residual organic solvents from the manufacturing process.
-
Volatile Impurities: Analysis of volatile or semi-volatile impurities or starting materials (e.g., hydrazine) is a key application.[3][17]
-
Isomer Separation: The high efficiency of capillary GC columns can provide excellent separation of regioisomers that may be difficult to resolve by HPLC.[3][18]
Causality Behind Experimental Choices:
-
Derivatization: For pyrazoles with low volatility, derivatization can be employed to create a more volatile analog suitable for GC analysis.
-
Column Selection: A non-polar capillary column (e.g., HP-5MS) is often a good starting point for method development.[15]
-
Inlet Temperature: The injector temperature must be high enough to ensure complete vaporization of the sample but low enough to prevent thermal degradation of the pyrazole derivative.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds. Coupling GC with a Mass Spectrometer (GC-MS) is exceptionally powerful, providing definitive identification of unknown volatile peaks based on their mass spectra and fragmentation patterns.[3][13][19]
Chapter 2: Spectroscopic Methods for Structural Confirmation
While chromatography separates impurities, spectroscopic techniques are essential for their identification and structural elucidation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for providing detailed structural information.[1][5]
Scientific Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei (primarily ¹H and ¹³C) in a strong magnetic field, one can deduce the connectivity and chemical environment of atoms within a molecule.[1][20]
Application in Purity Assessment:
-
Structural Elucidation: NMR is the definitive method for identifying the structure of unknown impurities isolated by preparative HPLC. Advanced 2D NMR techniques (COSY, HSQC, HMBC) can map out the entire molecular structure.[21]
-
Quantitative NMR (qNMR): A powerful application of NMR is its use as a primary quantitative method. Unlike chromatography, qNMR can determine the purity of a substance without needing a reference standard of the same compound. By comparing the integral of an analyte signal to that of a certified internal standard of known concentration, a direct and highly accurate purity value can be calculated.[22]
-
Tautomerism and Isomerism: NMR is particularly useful for studying the tautomeric forms common in pyrazole chemistry and for distinguishing between isomers.[21][23]
Mass Spectrometry (MS)
MS is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing molecular weight and structural information.[1][5]
Scientific Principle: A molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio.[1]
Application in Purity Assessment:
-
Molecular Weight Confirmation: MS provides the molecular weight of the main component and its impurities, which is a critical piece of identification data.[1]
-
Structural Information from Fragmentation: The pattern of fragments produced during ionization is unique to a molecule's structure and can be used to identify impurities, especially when analyzed by high-resolution mass spectrometry (HRMS).[19][24]
-
Hyphenated Techniques (LC-MS, GC-MS): The true power of MS is realized when it is coupled with a chromatographic separation technique.[16][25] LC-MS and GC-MS allow for the separation of impurities and their immediate mass analysis, making these the most powerful tools for impurity identification and profiling.[5]
Chapter 3: Comparative Analysis and Method Selection
The choice between analytical methods depends on the specific goals of the analysis and the properties of the pyrazole derivative.[13][15]
Table 1: Comparison of Key Analytical Techniques
| Feature | HPLC-UV/PDA | GC-FID/MS | NMR Spectroscopy | Mass Spectrometry (Standalone) |
| Analyte Suitability | Non-volatile, thermally labile/stable compounds.[14] | Volatile & thermally stable compounds.[14] | Soluble compounds | Ionizable compounds |
| Primary Application | Purity/assay, stability testing, impurity quantification.[13] | Residual solvents, volatile impurities, isomer separation.[3] | Structural elucidation, quantitative analysis (qNMR).[22] | Molecular weight determination, structural confirmation.[24] |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Moderate (µg-mg) | Very High (pg-fg) |
| Selectivity | Moderate to High | Very High | High | Very High |
| Quantitative Accuracy | Excellent (with reference standard) | Excellent (with reference standard) | Excellent (absolute quantification possible) | Good (often used with chromatography) |
| Structural Info | None (unless coupled to MS) | Limited (MS provides full structure) | Excellent (Definitive structure) | Excellent (Fragmentation provides clues) |
Decision Workflow for Method Selection
Conclusion
A multi-faceted approach is essential for the comprehensive purity assessment of pyrazole derivatives. HPLC stands as the primary workhorse for routine purity and stability testing, offering unmatched versatility. GC provides a vital, complementary role for analyzing volatile components. When the identity of an impurity is unknown, a combination of hyphenated techniques like LC-MS or GC-MS, followed by definitive structural elucidation using NMR spectroscopy, represents the gold standard. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality, safety, and efficacy of these vital pharmaceutical compounds.
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
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Difference between GC and HPLC Techniques. Pharmaguideline.
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Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.
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Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate.
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Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
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Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications.
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Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. Autech.
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
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A Senior Application Scientist's Guide to the Structural Validation of Novel 1-Methyl-1H-Pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Imperative of Structural Certainty
The 1-methyl-1H-pyrazole nucleus is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, from potent anti-inflammatory drugs like celecoxib to antipsychotics and analgesics.[1][2] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile.[3][4] Consequently, the unambiguous confirmation of a newly synthesized derivative's structure is not merely a procedural step but a fundamental prerequisite for meaningful downstream research and development.
This guide provides a comprehensive, technically-grounded comparison of the primary analytical methods used to validate the structure of novel 1-methyl-1H-pyrazole derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will illuminate the causality behind our experimental choices, presenting an integrated, self-validating workflow designed for researchers, chemists, and drug development professionals who require absolute confidence in their molecular structures. We will explore the synergistic triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, detailing not only how to acquire the data but, more critically, how to interpret it with authority.
The Analytical Triad: An Integrated Workflow for Unambiguous Elucidation
No single technique provides a complete structural picture. True validation comes from the convergence of evidence from orthogonal methods. Our workflow begins with the foundational techniques of NMR and MS to establish connectivity and molecular weight in solution and the gas phase, respectively. For absolute, definitive proof of the three-dimensional structure, we turn to the gold standard: X-ray crystallography.
Caption: Integrated workflow for structural validation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Blueprint
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. Its power lies in its ability to map the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), revealing the precise connectivity of atoms—the molecular skeleton. For 1-methyl-1H-pyrazoles, NMR provides the initial, indispensable evidence for the correct formation of the heterocyclic core and the regiochemistry of its substituents.
The key diagnostic signals we seek are:
-
The N-Methyl Singlet (¹H NMR): A sharp singlet, typically appearing around 3.9 ppm , is the hallmark of the N1-methyl group.[5] Its integration to three protons is a critical validation point.
-
The Pyrazole Ring Protons (¹H NMR): The three protons on the pyrazole ring (H3, H4, and H5) have distinct chemical shifts and coupling patterns. H3 and H5 are doublets, while H4 is a triplet (or more accurately, a doublet of doublets). Their characteristic positions confirm the integrity of the ring.[5]
-
The Pyrazole Ring Carbons (¹³C NMR): The carbon atoms of the ring also exhibit predictable chemical shifts, providing complementary evidence to the proton data. The N-methyl carbon signal is another key identifier.[5]
Comparative NMR Data for the 1-Methyl-1H-Pyrazole Core
This table summarizes the expected chemical shifts for the unsubstituted core in CDCl₃, which serve as a baseline for analyzing substituted derivatives.[5]
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H) | Typical Coupling (J, Hz) |
| ¹H | H3 | ~7.5 | Doublet (d) | ~1.8 |
| ¹H | H5 | ~7.4 | Doublet (d) | ~2.3 |
| ¹H | H4 | ~6.2 | Triplet (t) | ~2.1 |
| ¹H | N-CH₃ | ~3.9 | Singlet (s) | - |
| ¹³C | C3 | ~138.7 | - | - |
| ¹³C | C5 | ~129.2 | - | - |
| ¹³C | C4 | ~105.4 | - | - |
| ¹³C | N-CH₃ | ~39.1 | - | - |
Trustworthiness: The self-validating nature of NMR arises from the internal consistency of the data. For a proposed structure to be correct, every signal's chemical shift, integration, multiplicity, and correlation (in 2D experiments like COSY and HSQC) must align perfectly with the predicted environment. Any deviation signals a potential structural issue or the presence of an unexpected isomer. For example, the observation of spatial proximity between the N-methyl protons and a phenyl substituent via a NOESY experiment can definitively confirm the regiochemistry of the synthesis.[6]
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.[5] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
Part 2: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry provides a direct measure of a molecule's mass-to-charge ratio (m/z), making it the definitive tool for confirming the molecular weight and, by extension, the elemental formula of a novel compound. For a 1-methyl-1H-pyrazole derivative, the first and most critical piece of data is the molecular ion peak ([M]⁺ or [M+H]⁺), which must match the calculated mass of the proposed structure.
Trustworthiness: Beyond the molecular weight, the fragmentation pattern generated by techniques like Electron Ionization (EI) provides a molecular fingerprint. While complex, these patterns are often predictable and can be used to validate key structural features. The pyrazole ring, being aromatic, is relatively stable, but specific cleavage patterns can be diagnostic. For instance, the loss of a nitrogen molecule (N₂) from the ring is a known fragmentation pathway for some pyrazole structures, leading to a characteristic [M-28]⁺ peak.[7]
Caption: Plausible MS fragmentation pathway for a pyrazole.
Comparative MS Data
| Technique | Information Yielded | Strengths | Considerations |
| EI-MS | Molecular Ion ([M]⁺), Fragmentation Pattern | Provides rich structural detail from fragmentation. | Molecular ion may be weak or absent for fragile molecules. |
| ESI-MS | Protonated Molecule ([M+H]⁺) | "Softer" ionization, excellent for preserving the molecular ion. | Provides minimal fragmentation for structural clues. |
| HRMS | Exact Mass (to 4-5 decimal places) | Allows for unambiguous determination of the elemental formula. | Requires specialized instrumentation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source.[5] This causes ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: Detect the separated ions to generate the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). Its m/z value should correspond to the integer mass of the proposed structure.
-
If using High-Resolution MS (HRMS), confirm that the measured exact mass matches the calculated mass, typically within 5 ppm.
-
Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the known chemical structure.[8][9]
-
Part 3: Single-Crystal X-ray Crystallography – The Definitive 3D Confirmation
Expertise & Experience: When absolute, irrefutable proof of a molecular structure is required, single-crystal X-ray crystallography is the unparalleled gold standard.[10][11] This technique determines the precise three-dimensional arrangement of every atom in a crystalline solid by analyzing how a crystal lattice diffracts a beam of X-rays.[12] It moves beyond the connectivity data of NMR and the mass data of MS to provide a complete, high-resolution picture of the molecule as it exists in the solid state.
The key outputs are:
-
Unambiguous Connectivity and Regiochemistry: It directly visualizes which atoms are bonded to each other, resolving any ambiguities from synthesis.
-
Precise Bond Lengths and Angles: Provides exact geometric parameters of the pyrazole ring and its substituents.[13]
-
Stereochemistry: Determines the absolute configuration of any chiral centers.
-
Conformation and Intermolecular Interactions: Reveals the molecule's preferred shape in the solid state and how molecules pack together through interactions like hydrogen bonding.[14]
Trustworthiness: A solved crystal structure is a self-validating system. The quality of the final structure is judged by statistical parameters like the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model. A low R-factor (<5%) indicates a highly reliable and trustworthy structure.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial First Step): This is often the most challenging part. High-quality, single crystals of the compound must be grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or solvent layering. This step can require significant empirical optimization of solvents and conditions.
-
Data Collection:
-
A suitable crystal is selected, mounted on a goniometer, and cooled in a stream of cold nitrogen (~100 K) to minimize thermal motion.
-
The crystal is placed in an intense, monochromatic X-ray beam.[11]
-
The crystal is rotated, and the resulting diffraction pattern (a series of spots of varying intensity) is recorded by an area detector.[11]
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the crystal's space group.
-
Computational methods ("direct methods" or "Patterson methods") are used to solve the "phase problem" and generate an initial electron density map.
-
A molecular model is built into the electron density map.
-
This initial model is refined using least-squares algorithms to achieve the best possible fit with the experimental data, yielding the final, precise atomic coordinates.[10]
-
Comparative Analysis: Choosing the Right Validation Tool
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Determines molecular connectivity and structure in solution. | Rich structural information; non-destructive; relatively fast. | Can be difficult to interpret for complex molecules or mixtures; requires soluble sample. |
| Mass Spectrometry | Confirms molecular weight and elemental formula. | Extremely sensitive; provides exact mass (HRMS); gives fragmentation clues. | Provides limited connectivity information; fragile molecules may not show a molecular ion. |
| X-ray Crystallography | Provides definitive 3D structure in the solid state. | Unambiguous and absolute structural proof; provides precise geometric data. | Requires high-quality single crystals, which can be difficult or impossible to grow; structure may differ from solution conformation. |
Conclusion
The structural validation of a novel 1-methyl-1H-pyrazole derivative is a process of accumulating corroborating evidence. It begins with the foundational duo of NMR and MS, which together build a strong hypothesis for the molecular structure—mapping its atomic connections and confirming its overall mass. For many applications, this level of evidence is sufficient. However, for compounds advancing into regulated development pipelines, publication in high-impact journals, or cases with unresolved structural ambiguity, the process must culminate in the definitive, atomic-resolution proof provided by single-crystal X-ray crystallography. By judiciously applying this analytical triad, researchers can proceed with the utmost confidence that the molecule in their vial is the molecule they designed.
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Sanna, F., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. ResearchGate. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Retrieved from [Link]
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Mantu, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]
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Le, T. B., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Retrieved from [Link]
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Al-Azab, F. M., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. Retrieved from [Link]
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Claramunt, R. M., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]
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JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Retrieved from [Link]
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Peris, J. B., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Interpreting Spectroscopic Data for Pyrazole Identification
For researchers, scientists, and drug development professionals, the unambiguous identification of synthesized compounds is a cornerstone of scientific integrity. Among the vast landscape of heterocyclic compounds, pyrazoles represent a privileged scaffold due to their prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] Their biological activity is intimately tied to their substitution pattern, making accurate structural elucidation paramount.[3] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to identify and characterize pyrazole derivatives, moving beyond a simple recitation of data to explain the underlying principles and experimental rationale.
The Pyrazole Core: Structure and Tautomerism
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] The standard numbering convention begins at the N-H nitrogen and proceeds around the ring to give the lowest possible numbers to substituents.[1][5]
A crucial consideration in the spectroscopic analysis of N-unsubstituted pyrazoles is annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms.[1][6] If this exchange is rapid on the NMR timescale, it can lead to averaged signals, complicating spectral interpretation.[6]
Caption: General workflow for the spectroscopic identification of pyrazole derivatives.
Infrared (IR) Spectroscopy: A Quick Scan for Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. [7]For pyrazoles, it is particularly useful for confirming the presence of the N-H bond and any substituents.
| Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Appearance | Notes |
| N-H stretch | 3100 - 3500 | Broad band | The broadness is indicative of hydrogen bonding. [5][8] |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium intensity | |
| C=N and C=C stretch | 1400 - 1600 | Multiple bands | Characteristic of the pyrazole ring. [7][9] |
| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Strong, distinct absorptions for asymmetric and symmetric stretching, respectively. [8] | |
| C=O stretch (e.g., carboxylates) | 1700 - 1750 | Strong absorption | [8] |
Experimental Protocol: FT-IR (ATR) Acquisition
-
Sample Preparation: For liquid samples, a single drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. [10]For solid samples, a small amount of the powder is placed on the ATR crystal and pressure is applied to ensure good contact.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample spectrum is then acquired.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and, through analysis of its fragmentation pattern, can offer further structural information. [11] The fragmentation of the pyrazole ring is influenced by the position and nature of its substituents. A common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN) from the molecular ion. [12] Typical Fragmentation Patterns:
-
Loss of HCN: A peak corresponding to [M-27]⁺ is often observed.
-
Ring Cleavage: The pyrazole ring can undergo various cleavage patterns, leading to a complex series of fragment ions. The specific fragmentation will be highly dependent on the substituents present. [12][13] Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Comparative Analysis: Strengths and Synergies
| Technique | Strengths | Weaknesses | Synergy with Other Techniques |
| NMR Spectroscopy | Provides detailed structural information (connectivity, stereochemistry). [11] | Can be complex to interpret, especially with tautomerism or impurities. [6] | 2D NMR confirms the structure proposed from ¹H and ¹³C data. |
| IR Spectroscopy | Rapid and simple for functional group identification. [7] | Provides limited information about the overall molecular structure. | Confirms the presence of functional groups identified by NMR and MS (e.g., N-H, C=O). |
| Mass Spectrometry | Determines molecular weight and provides fragmentation information for structural clues. [11] | Fragmentation can be complex and difficult to interpret without reference spectra. Isomers may have similar mass spectra. | Confirms the molecular weight of the structure determined by NMR. Fragmentation patterns can support proposed structures. |
Conclusion
The structural elucidation of pyrazole derivatives requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most detailed information about the molecular framework, IR spectroscopy offers a rapid means of identifying key functional groups, and mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation analysis. By understanding the principles behind each technique and how they complement one another, researchers can confidently and accurately identify their synthesized pyrazole compounds, a critical step in the advancement of drug discovery and materials science.
References
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Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. - ResearchGate. (n.d.). Retrieved from [Link]
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Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. - ResearchGate. (n.d.). Retrieved from [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.). Retrieved from [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles - Prof. Dr. H.-H. Limbach. (n.d.). Retrieved from [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry, 71(5), 678–685. Retrieved from [Link]
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¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). Retrieved from [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29). Retrieved from [Link]
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The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Magnetic Resonance in Chemistry, 54(5), 416-420. Retrieved from [Link]
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Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC - NIH. (n.d.). Retrieved from [Link]
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Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate. (n.d.). Retrieved from [Link]
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FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... - ResearchGate. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC and GC-MS Methods for the Analysis of Pyrazole Reaction Mixtures
Abstract
Pyrazoles represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The synthesis of these vital heterocyclic compounds, however, often yields complex reaction mixtures containing starting materials, intermediates, byproducts, and challenging regioisomers.[1][3] Consequently, robust and reliable analytical methods are paramount for ensuring the purity, safety, and efficacy of final drug products.[1][3] This guide provides an in-depth, comparative analysis of two instrumental techniques central to this task: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each technique, provide detailed, field-tested protocols, and offer expert insights to guide researchers in selecting the optimal method for their specific analytical challenges.
Introduction: The Analytical Imperative in Pyrazole Synthesis
The Knorr pyrazole synthesis and related methodologies are workhorses in organic chemistry for producing these valuable scaffolds.[1] A frequent complication, particularly when using unsymmetrical starting materials, is the formation of regioisomers—molecules with the same chemical formula but different arrangements of atoms.[1][3] These isomers often possess nearly identical physicochemical properties, making their separation and quantification a significant analytical hurdle.[1] Failure to control for these isomeric impurities can have profound implications for a drug's pharmacological profile, toxicity, and regulatory compliance.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering the reader to not only replicate a method but to understand, adapt, and troubleshoot it. We will dissect the strengths and weaknesses of HPLC and GC-MS, providing the necessary framework to make an informed decision based on the specific properties of the pyrazole analytes and the goals of the analysis.
Fundamental Principles: Choosing the Right Tool for the Job
The decision between HPLC and GC-MS hinges primarily on the analyte's properties: volatility, thermal stability, and polarity.
-
High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to move a sample through a packed column (the stationary phase).[4] Its immense power lies in its versatility. By modifying the mobile phase composition and the stationary phase chemistry, HPLC can separate a vast range of compounds, from polar to non-polar, making it exceptionally well-suited for non-volatile and thermally sensitive molecules often found in pharmaceutical analysis.[4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates components of a mixture in the gas phase and then provides structural identification based on their mass-to-charge ratio.[4] The prerequisite for GC is that the sample must be volatile and thermally stable enough to be vaporized without decomposition.[6][7][8] For compounds that meet this criterion, GC offers unparalleled separation efficiency and the rich, structural information provided by the mass spectrometer is invaluable for definitive identification.[5][8]
High-Performance Liquid Chromatography (HPLC) for Pyrazole Analysis
HPLC is often the default starting point for analyzing crude reaction mixtures due to its broad applicability. It can simultaneously analyze polar starting materials, non-polar products, and thermally labile intermediates without the need for chemical modification (derivatization).
Why HPLC Excels for Pyrazole Mixtures
-
Broad Compatibility: Handles polar, non-polar, ionic, and thermally unstable compounds.[8]
-
Non-Destructive: The sample can be collected after analysis for further investigation if needed.
-
Robust Quantification: With UV-Vis or Photodiode Array (PDA) detectors, it provides excellent quantitative accuracy and precision.[9]
Detailed Experimental Protocol: Reversed-Phase HPLC for a Model Pyrazole Reaction
This protocol outlines a robust, general-purpose Reversed-Phase (RP) HPLC method for assessing the purity of a synthesized pyrazole, such as 3-Methylpyrazole, and separating it from common impurities.[3]
Objective: To separate the main pyrazole product from unreacted starting materials (e.g., hydrazine) and potential regioisomers.
Step 1: Sample Preparation (The Foundation of Good Data)
-
Rationale: The goal is to create a clean, particulate-free sample dissolved in a solvent compatible with the mobile phase to ensure reproducible injections and prevent column damage.[10][11][12] Using the mobile phase as the diluent is often a good practice to avoid peak distortion.[13]
-
Procedure:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 20 mL volumetric flask.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water (or a composition similar to the initial mobile phase conditions).
-
Bring to volume with the same solvent mixture.
-
Vortex until fully dissolved. If solids remain, sonication may be required.[14]
-
Filter the solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[11][14]
-
Step 2: Instrumentation and Chromatographic Conditions
-
Rationale: A C18 column is a versatile workhorse for RP-HPLC, retaining compounds based on their hydrophobicity.[9][13] The gradient elution (changing the mobile phase composition over time) allows for the separation of compounds with a wide range of polarities in a single run. Acetonitrile is a common organic modifier, and a mild acid (like formic or trifluoroacetic acid) is often added to improve peak shape by ensuring acidic and basic analytes are in a single protonation state.[9][13][15]
| Parameter | Condition | Justification |
| HPLC System | Standard system with a binary/quaternary pump, autosampler, column oven, and PDA/UV-Vis detector. | Provides the necessary components for a standard, reproducible separation.[3] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. | A standard length and diameter C18 column provides good resolving power for complex mixtures.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water. | Formic acid is MS-compatible and helps to produce sharp, symmetrical peaks.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Acetonitrile is a common organic solvent with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes. | A broad gradient is effective for screening unknown mixtures containing both polar and non-polar species. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[9][13] |
| Column Temp. | 40°C. | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.[9] |
| Injection Vol. | 10 µL. | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detector | PDA/UV at 237 nm. | Pyrazole rings typically have strong UV absorbance in this region; a PDA detector allows for full spectra acquisition to aid in peak purity assessment.[9] |
Data Presentation and Interpretation
The primary output is a chromatogram, a plot of detector response versus time. Each peak represents a different compound. By running standards, peaks corresponding to starting materials, the desired product, and known impurities can be identified by their retention time. The area under each peak is proportional to its concentration, allowing for the calculation of relative purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazole Analysis
GC-MS is a powerhouse when dealing with pyrazoles that are sufficiently volatile and thermally stable. Its superior resolving power can separate even closely related isomers, and the mass spectrometer provides definitive structural confirmation.
When to Choose GC-MS
-
Isomer Separation: The high efficiency of capillary GC columns provides excellent resolution, critical for separating regioisomers.[1]
-
Definitive Identification: The mass spectrum is a molecular fingerprint, providing information about the molecular weight and fragmentation pattern, which is invaluable for identifying unknown impurities.[16]
-
High Sensitivity: GC-MS is capable of detecting trace-level impurities.[4][6]
A Critical Consideration: Derivatization
Many pyrazoles, especially those with an N-H bond, possess polar functional groups (like amines and hydroxyls) that can cause poor peak shape and irreversible adsorption onto the GC column. Derivatization is a chemical reaction used to convert these polar groups into less polar, more volatile ones.[17][18]
-
Common Technique: Silylation, which replaces an active hydrogen with a trimethylsilyl (TMS) group using reagents like BSTFA.[17][18]
-
Caveat: Derivatization adds an extra step to sample preparation and must be optimized to ensure the reaction goes to completion.[17]
Detailed Experimental Protocol: GC-MS for Pyrazole Isomer Analysis
This protocol provides a standard method for the GC-MS analysis of a pyrazole mixture, assuming the analytes are sufficiently volatile or have been derivatized.
Objective: To separate and identify pyrazole regioisomers in an industrial mixture.[1]
Step 1: Sample Preparation
-
Rationale: The sample must be dissolved in a volatile organic solvent. The use of an internal standard (IS) is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response.
-
Procedure:
-
Accurately weigh ~10 mg of the pyrazole mixture into a 10 mL volumetric flask.[1]
-
Dissolve in and dilute to the mark with dichloromethane or another suitable volatile solvent.[1]
-
(Optional but Recommended) Add a known amount of an internal standard (e.g., a stable, deuterated analog or a compound with similar properties but a different retention time).
-
Transfer to a GC vial.
-
Step 2: Instrumentation and Conditions
-
Rationale: A DB-5ms or similar 5% phenyl-methylpolysiloxane column is an excellent general-purpose column for separating a wide range of semi-volatile compounds.[1] The temperature program is optimized to separate compounds based on their boiling points and interaction with the stationary phase.[1] The mass spectrometer is set to scan a wide mass range to capture all potential fragments.
| Parameter | Condition | Justification |
| GC-MS System | Standard GC with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole). | A widely available and robust configuration for routine analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. | A workhorse column providing a good balance of resolution and analysis speed.[1] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. | Inert carrier gas standard for MS applications.[1] |
| Injector | 250°C, Split mode (20:1 ratio). | Ensures rapid vaporization. Split injection prevents column overload with concentrated samples.[1] |
| Oven Program | Initial 80°C (hold 2 min), ramp 5°C/min to 150°C, then ramp 20°C/min to 250°C (hold 5 min). | The initial hold allows for separation of very volatile compounds, while the ramps elute higher boiling point components efficiently.[1] |
| MS Transfer Line | 280°C. | Prevents condensation of analytes before they enter the ion source. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C. | Standard ionization technique that produces reproducible, library-searchable fragmentation patterns. |
| Mass Analyzer | Full Scan mode, m/z 40-500. | Scans a broad mass range to detect the molecular ion and key fragments of typical pyrazole structures. |
Data Interpretation: Beyond the Chromatogram
The output includes a Total Ion Chromatogram (TIC), similar to an HPLC chromatogram. However, for each peak in the TIC, a corresponding mass spectrum is generated.
-
Identification: The mass spectrum can be compared to spectral libraries (like NIST) for tentative identification.
-
Fragmentation Analysis: Pyrazole isomers, while having the same molecular weight, may show subtle differences in their fragmentation patterns (e.g., the loss of HCN or N₂), which can be used for confirmation.[1][16]
Head-to-Head Comparison: HPLC vs. GC-MS
The optimal choice depends on a careful evaluation of the analytical needs.
| Feature | HPLC | GC-MS |
| Analyte Scope | Broad: Non-volatile, thermally unstable, polar, non-polar.[4][8] | Narrow: Volatile and thermally stable compounds.[4][7][8] |
| Sample Prep | Simpler: Often just "dilute and shoot."[11] | More Complex: May require derivatization for polar analytes.[17][18] |
| Separation Efficiency | Good to Excellent. | Excellent to Superior, especially for isomers.[1][5] |
| Analysis Speed | Slower (typically 10-60 minutes).[5][7] | Faster (typically a few minutes to 30 minutes).[5][7] |
| Identification Power | Indirect (based on retention time and UV spectra). Coupling to MS (LC-MS) is required for definitive ID. | Direct and Definitive (mass spectral fragmentation pattern).[1][16] |
| Cost & Complexity | Higher initial and running costs (solvents, pumps).[4][5][7] | Lower initial and running costs (gases are cheaper than solvents).[7] |
Workflow Visualization
The following diagrams illustrate the typical analytical workflows for each technique.
Caption: GC-MS analytical workflow, including the potential derivatization step.
Conclusion and Recommendations
Both HPLC and GC-MS are indispensable tools for the analysis of pyrazole reaction mixtures. The choice is not about which technique is "better," but which is more appropriate for the specific analytical challenge at hand.
-
Recommendation for HPLC: Use HPLC as the primary screening tool for crude reaction mixtures, especially during early-stage development. Its ability to handle a wide range of analyte polarities and thermal stabilities without derivatization makes it a robust and versatile first choice for purity assessment and quantification of the main components. [4][7]
-
Recommendation for GC-MS: Employ GC-MS for its superior separation power in resolving challenging regioisomers and for the definitive identification of unknown impurities. [1]It is the gold standard for confirming structures and analyzing volatile components. If the pyrazole analytes are not volatile, a validated derivatization protocol is essential.
In a comprehensive quality control strategy, these methods are often complementary. HPLC provides robust quantification and purity analysis, while GC-MS offers orthogonal separation and unambiguous structural confirmation, together ensuring the highest standards of quality and safety for pyrazole-based pharmaceuticals.
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. BenchChem.
- BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography.
- Organomation. (n.d.). HPLC Sample Preparation. Organomation.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
- Universitat Autònoma de Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB.
-
Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- News - Blog. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News - Blog.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex.
- Brewer Science Blog. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
This document provides a detailed, safety-first protocol for the proper handling and disposal of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride (CAS: 1803599-63-4). As a hydrazine derivative, this compound requires stringent safety measures to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety principles for hazardous chemical waste management.
Disclaimer: This guide synthesizes information from safety data sheets of analogous compounds and general laboratory safety protocols. You are required to consult the specific Safety Data Sheet (SDS) for your product and adhere to all local, state, and federal regulations, as well as your institution's Environmental Health & Safety (EHS) guidelines.
Core Hazard Assessment: Understanding the Risk
The primary driver of risk for this compound is the hydrazinyl moiety . Hydrazine and its derivatives are classified as highly toxic, corrosive, and are suspected carcinogens.[1][2][3] The dihydrochloride salt form is typically a more stable solid than the free base; however, the intrinsic hazards of the hydrazine group remain.
Key Hazards Include:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[3]
-
Corrosivity: Can cause severe skin burns and serious eye damage.[3][4]
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[1][3]
-
Reactivity: Hydrazines are reducing agents and can react violently with oxidizing agents.[5] They are also incompatible with strong acids and some metals.[5][6]
Due to these significant hazards, this compound must be managed as regulated hazardous waste . Under no circumstances should it be disposed of down the drain or in standard refuse.[7]
Essential Personal Protective Equipment (PPE) & Engineering Controls
All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles and a face shield if there is a splash hazard. | Protects against splashes of solutions and airborne dust, which can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant nitrile or chloroprene gloves. | Provides a barrier against dermal absorption, a primary route of toxic exposure.[2][4] |
| Body Protection | A flame-resistant lab coat. | Protects against skin contact from spills and splashes.[2] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges may be required for spill cleanup. | All routine work must be performed in a fume hood to prevent inhalation.[4] |
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[7]
Step 1: Prepare a Designated Hazardous Waste Container
-
Select a chemically compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled before any waste is added. The label must include:
Step 2: Segregate Different Waste Forms
-
Solid Waste: Collect all unused or expired solid this compound directly into the labeled hazardous waste container.[7]
-
Contaminated Labware: Any materials that have come into direct contact with the compound, such as weighing papers, pipette tips, and contaminated gloves, must also be placed in this designated solid waste container.[7]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, clearly labeled liquid hazardous waste container . Do not mix this waste stream with other incompatible liquid wastes, particularly those containing oxidizing agents.[5][7]
Step 3: Store Waste Securely
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated chemical waste storage area, away from heat and incompatible materials.[7][8]
-
Utilize secondary containment (e.g., a larger plastic tub) to mitigate risks from potential leaks.[2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposures
Immediate and correct action is vital in an emergency.
Spill Management
-
Small, Dry Spill (<1 gram):
-
Ensure no incompatible materials are nearby.
-
Wearing full PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[9]
-
Carefully sweep the material into a designated bag or container.[9]
-
Place the sealed container into your hazardous waste container and decontaminate the area.
-
-
Large Spill or Any Liquid Spill:
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][8][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Final Disposal Pathway
The ultimate disposal of this compound must be handled by professionals.
-
Scheduling Pickup: Once your hazardous waste container is full (or before it exceeds your institution's time limit for storage), contact your EHS office to schedule a pickup.[4]
-
Professional Handling: EHS or their licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Method of Destruction: The standard and most effective method for destroying hydrazine derivatives is high-temperature incineration, which ensures complete decomposition into less harmful components.[11]
-
Record Keeping: Retain all documentation related to the waste disposal, including pickup manifests, for a minimum of three years or as required by your institution.[11][12]
References
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- 2. ehs.ucsb.edu [ehs.ucsb.edu]
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- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
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- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Guidelines on the Disposal of Medicinal Products for a Retail Pharmacy Business | PSI [psi.ie]
Navigating the Synthesis Frontier: A Guide to Safely Handling 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
For the vanguard of research and development, the introduction of novel chemical entities is a routine yet critical task. Among these, compounds like 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, a hydrazine derivative, present unique handling challenges that demand meticulous safety protocols. This guide, designed for the seasoned researcher, provides an in-depth operational and safety framework for the proficient management of this compound, ensuring both personal safety and the integrity of your research.
Hydrazine and its derivatives are recognized for their high reactivity and potential toxicity.[1] The dihydrochloride salt form of this pyrazole compound suggests it is likely a solid, which can mitigate some risks associated with volatile liquids, but also introduces dust inhalation hazards.[2] Due to the inherent risks associated with hydrazine compounds, which can include toxicity, carcinogenicity, and skin sensitization, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is paramount.[3][4]
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Engineering Controls are Non-Negotiable:
All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[5][6][7] This primary engineering control is essential to minimize the inhalation of any airborne dust or vapors. The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute.
II. Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon known or suspected contamination. Nitrile provides good resistance to a range of chemicals.[6] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required.[7] A face shield should be worn over the goggles during procedures with a high risk of splashing. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is the minimum requirement.[7] For larger quantities or higher-risk procedures, a disposable chemical-resistant gown should be worn over the lab coat. |
| Respiratory Protection | For routine handling within a certified fume hood, respiratory protection may not be necessary. However, a NIOSH-approved N95 or higher respirator is recommended if there is any potential for aerosol generation or if working outside of a fume hood is unavoidable for brief periods.[8] For spill response, a full-face respirator with a chemical cartridge appropriate for organic vapors and particulates is required.[8] |
Workflow for Donning and Doffing PPE:
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
III. Operational Plan: Step-by-Step Handling Protocols
A disciplined and systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
A. Receiving and Storage:
-
Inspect on Arrival: Upon receipt, visually inspect the packaging for any signs of damage or leaks.[8]
-
Verify Labeling: Confirm the container is clearly labeled with the chemical name, CAS number (1803599-63-4), and appropriate hazard warnings.[9][10]
-
Secure Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage location should be clearly marked as containing a highly toxic substance.
B. Weighing and Solution Preparation:
-
Prepare the Work Area: Ensure the chemical fume hood is clean, uncluttered, and equipped with all necessary materials, including spill cleanup supplies.
-
Don PPE: Follow the donning sequence outlined in Figure 1.
-
Weighing: Use a disposable weigh boat and dedicated spatula. To minimize dust generation, handle the solid gently.
-
Solution Preparation: Slowly add the solid to the solvent in a properly labeled container. Avoid splashing. Cap the container securely before removing it from the fume hood.
C. Spill Response:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: For significant spills, this includes a full-face respirator with the appropriate cartridges.
-
Contain the Spill: For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding dust generation, and place it in a labeled hazardous waste container.[2] For larger spills, do not come in contact with water.[5] Use a spray bottle with water to reduce vapors, but do not flush the area.[5]
-
Decontaminate: Decontaminate the area with a suitable solution (e.g., a dilute solution of sodium hypochlorite), followed by a thorough cleaning with soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
IV. Disposal Plan: Responsible Waste Management
Hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Segregate Waste: All materials that have come into contact with this compound, including gloves, weigh boats, and contaminated labware, must be disposed of in a dedicated, clearly labeled hazardous waste container.[5]
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").[6]
-
EHS Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6] Do not pour any hydrazine-containing solutions down the drain.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety while advancing the frontiers of science.
V. References
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
-
U.S. Chemical Safety and Hazard Investigation Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
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Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
-
DuraLabel. (2024, June 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
-
University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP).
-
BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide | NIOSH.
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety.
-
University of California, Santa Barbara. (n.d.). Hydrazine.
-
CymitQuimica. (2023, July 4). 4-Amino-1-methyl-1H-pyrazole hydrochloride Safety Data Sheet.
-
Sigma-Aldrich. (2025, November 11). Hydrazine hydrate SAFETY DATA SHEET.
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
-
Sigma-Aldrich. (2024, March 4). hydrazine dihydrochloride SAFETY DATA SHEET.
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction.
-
Fisher Scientific. (2025, December 19). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole SAFETY DATA SHEET.
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Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards.
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Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
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University of Chicago. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
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AChemBlock. (n.d.). This compound 95%.
-
MedChemExpress. (2025, October 11). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.
-
CymitQuimica. (2024, December 19). METHYL 3-METHOXY-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Safety Data Sheet.
-
Aaron Chemicals. (2024, November 1). 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- Safety Data Sheet.
-
Fisher Scientific. (2023, October 11). Hydrazine sulfate SAFETY DATA SHEET.
-
BLD Pharm. (n.d.). 1803599-63-4|this compound.
-
BenchChem. (2025). Personal protective equipment for handling Methdilazine Hydrochloride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
